2,4-Dichloro-6-ethoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWAMAMJJPVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598072 | |
| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858447-32-2 | |
| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-ethoxypyrimidine: Mechanism, Protocol, and Strategic Insights
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of substituted pyrimidines, 2,4-dichloro-6-ethoxypyrimidine stands out as a versatile intermediate. Its differential reactivity at the C2 and C4 positions, governed by the electronic influence of the ethoxy group, allows for sequential and regioselective introduction of various functionalities. This guide provides a comprehensive exploration of the synthesis of this compound, with a focus on the underlying reaction mechanism, a field-proven experimental protocol, and the critical considerations for researchers in drug development.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidine
The most direct and widely employed synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on the readily available starting material, 2,4,6-trichloropyrimidine. Pyrimidines are electron-deficient aromatic systems, and the presence of multiple halogen substituents further enhances their susceptibility to nucleophilic attack.[1]
The Underlying Mechanism: A Tale of Regioselectivity
The reaction proceeds via a bimolecular, two-stage mechanism.[2] The first and rate-determining step is the nucleophilic attack of the ethoxide ion on an electron-deficient carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent step is the rapid expulsion of a chloride ion to restore aromaticity.
The regioselectivity of the initial nucleophilic attack is a critical aspect of this synthesis. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically equivalent and more activated towards nucleophilic attack than the C2 position. This preference is attributed to the cumulative electron-withdrawing effects of the two ring nitrogens, which are more pronounced at the C4 and C6 positions.[3] While reactions with some nucleophiles can lead to a mixture of isomers, the use of a sterically unhindered and strong nucleophile like sodium ethoxide generally favors monosubstitution at either the C4 or C6 position.[4]
The following DOT graph illustrates the mechanistic pathway for the synthesis of this compound.
Caption: Mechanistic pathway of this compound synthesis.
Experimental Protocol: A Validated Laboratory Procedure
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,4,6-trichloropyrimidine. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,4,6-Trichloropyrimidine | 183.41 | 18.34 g | 0.1 | ≥98% |
| Sodium Metal | 22.99 | 2.30 g | 0.1 | ≥99% |
| Absolute Ethanol | 46.07 | 100 mL | - | ≥99.8% |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous |
| Saturated NaCl solution | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction with 2,4,6-Trichloropyrimidine: Dissolve 18.34 g (0.1 mol) of 2,4,6-trichloropyrimidine in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the freshly prepared sodium ethoxide solution at room temperature over a period of 30 minutes with continuous stirring.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide by adding a few drops of glacial acetic acid. Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is obtained as a pale yellow oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.
The following DOT graph provides a visual representation of the experimental workflow.
Sources
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,6-Dichloro-2-ethoxypyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-ethoxypyrimidine is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly within the agrochemical and pharmaceutical industries. Its unique structural arrangement, featuring two reactive chlorine atoms at the 4 and 6 positions and an ethoxy group at the 2 position, makes it a versatile building block for constructing complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring, coupled with the activating effect of the chlorine atoms, facilitates facile nucleophilic aromatic substitution (SNAr) reactions, which are central to its synthetic utility. This guide provides a comprehensive overview of the chemical and physical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its significant applications.
Chemical Identity and Properties
-
IUPAC Name: 4,6-dichloro-2-ethoxypyrimidine
-
CAS Number: 40758-65-4
-
Synonyms: 2-Ethoxy-4,6-dichloropyrimidine
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 283.465 °C at 760 mmHg | [1] |
| Density | 1.376 g/cm³ | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |
Synthesis of 4,6-Dichloro-2-ethoxypyrimidine
The synthesis of 4,6-dichloro-2-ethoxypyrimidine is a multi-step process that begins with the formation of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This dihydroxy intermediate is then chlorinated to yield the final product.
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
The formation of 2-ethoxy-4,6-dihydroxypyrimidine is typically achieved through the condensation of an O-ethylisourea salt with a dialkyl malonate in the presence of a base.[2][3][4]
Reaction Scheme: O-ethylisourea salt + Dialkyl malonate --(Base)--> 2-Ethoxy-4,6-dihydroxypyrimidine salt --(Acid)--> 2-Ethoxy-4,6-dihydroxypyrimidine
Detailed Protocol:
-
Preparation of O-ethylisourea salt: O-ethylisourea can be prepared from the reaction of cyanamide with ethanol in the presence of dry hydrogen chloride.[2]
-
Condensation Reaction: To a solution of O-ethylisourea salt in an alcohol solvent (e.g., methanol or ethanol), a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) and a strong base (e.g., sodium methoxide or sodium ethoxide) are added.[3][4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period (e.g., 18-24 hours) to ensure the completion of the condensation, which results in the formation of the alkali salt of 2-ethoxy-4,6-dihydroxypyrimidine as a precipitate.[4]
-
Isolation and Neutralization: The precipitated salt is filtered and can be used directly in the next step or neutralized with an acid (e.g., acetic acid) to yield the free 2-ethoxy-4,6-dihydroxypyrimidine.[2]
Step 2: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine
The dihydroxy precursor is converted to the target dichloropyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]
Reaction Scheme: 2-Ethoxy-4,6-dihydroxypyrimidine + POCl₃ --(Base)--> 4,6-Dichloro-2-ethoxypyrimidine
Detailed Protocol:
-
Reaction Setup: 2-Ethoxy-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[5][7]
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the chlorination to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed, typically by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Isolation and Purification: The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4,6-dichloro-2-ethoxypyrimidine. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for 4,6-dichloro-2-ethoxypyrimidine.
Reactivity and Chemical Behavior
The reactivity of 4,6-dichloro-2-ethoxypyrimidine is dominated by nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The chlorine atoms at these positions are excellent leaving groups, activated by the electron-deficient nature of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for nucleophilic substitution on dihalopyrimidines is C4(6) > C2. In 4,6-dichloro-2-ethoxypyrimidine, the C2 position is already substituted, leaving the C4 and C6 positions as the primary sites for nucleophilic attack. The presence of the electron-donating ethoxy group at the C2 position may slightly modulate the reactivity of the C4 and C6 positions, but they remain highly susceptible to substitution.
A wide range of nucleophiles can be employed to displace the chlorine atoms, including:
-
Amines: Primary and secondary amines react to form the corresponding amino-pyrimidines.
-
Alkoxides: Alkoxides, such as sodium ethoxide or sodium methoxide, will yield the corresponding di-alkoxypyrimidines.
-
Thiolates: Thiolates can be used to introduce sulfur-containing moieties.
The reaction conditions for SNAr can be tuned to achieve either mono- or di-substitution, providing a route to a diverse array of substituted pyrimidines.
Caption: Nucleophilic substitution on 4,6-dichloro-2-ethoxypyrimidine.
Applications in Synthesis
4,6-Dichloro-2-ethoxypyrimidine is a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[8]
Intermediate for Triazolopyrimidine Sulfonamide Herbicides
A significant application of this compound is as a precursor for the synthesis of triazolopyrimidine sulfonamide herbicides, such as diclosulam and florasulam.[8] These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.
The synthesis of these herbicides involves a series of reactions where the chlorine atoms of 4,6-dichloro-2-ethoxypyrimidine are sequentially replaced to build the final complex structure. For instance, it is a key starting material for producing 2-ethoxy-4,6-difluoropyrimidine, another important intermediate.[9]
Safety and Handling
General Hazards of Dichloropyrimidines:
-
Corrosive: Can cause severe skin burns and eye damage.[10][11]
-
Harmful if swallowed, in contact with skin, or if inhaled. [10]
-
Respiratory Irritant: May cause respiratory irritation.[10]
-
Sensitizer: May cause an allergic skin reaction.[10]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[11][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]
Conclusion
4,6-Dichloro-2-ethoxypyrimidine is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and potentially pharmaceuticals. Its well-defined reactivity, particularly towards nucleophilic aromatic substitution, allows for the controlled introduction of various functional groups, making it an essential building block for the creation of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
References
-
ChemBK. (2024, April 10). 2-Ethoxy-4,6-dichloro pyrimidine. Retrieved from [Link]
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Lookchem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 40758-65-4, 2-ETHOXY-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
- Google Patents. (n.d.). US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine.
-
Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
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- 2. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 3. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
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- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-6-ethoxypyrimidine
This technical guide provides a comprehensive analysis of the expected spectral data for 2,4-dichloro-6-ethoxypyrimidine, a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectral data. The pyrimidine core, substituted with two chlorine atoms and an ethoxy group, presents a unique electronic environment that influences its nuclear magnetic resonance (NMR) signals, its infrared (IR) absorption bands, and its fragmentation pattern in mass spectrometry (MS). Understanding these spectral signatures is paramount for confirming the successful synthesis and purity of the compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethoxy group and the lone proton on the pyrimidine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | ~7.0 | 3H |
| -CH₂- (ethoxy) | 4.4 - 4.6 | Quartet (q) | ~7.0 | 2H |
| Pyrimidine-H | 7.0 - 7.2 | Singlet (s) | - | 1H |
Causality Behind Predicted Shifts:
-
The ethoxy group protons will exhibit a classic ethyl split pattern. The methylene protons (-CH₂-) are deshielded due to their proximity to the electronegative oxygen atom, hence their downfield shift. They are split into a quartet by the adjacent methyl protons. The methyl protons (-CH₃) are further from the oxygen and thus appear more upfield, split into a triplet by the methylene protons.
-
The pyrimidine proton is in an electron-deficient aromatic ring, further deshielded by the two adjacent nitrogen atoms and the chlorine atom at the 4-position. This will result in a significant downfield shift. As there are no adjacent protons, its signal will appear as a singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethoxy) | 14 - 16 |
| -C H₂- (ethoxy) | 63 - 65 |
| C -5 (pyrimidine) | 110 - 115 |
| C -4 (pyrimidine) | 160 - 162 |
| C -6 (pyrimidine) | 162 - 164 |
| C -2 (pyrimidine) | 170 - 172 |
Rationale for Predicted Shifts:
-
The ethoxy carbons are in the typical aliphatic region. The methyl carbon will be the most upfield.
-
The pyrimidine carbons are significantly deshielded due to the aromaticity and the presence of electronegative nitrogen and chlorine atoms. The carbon bearing the lone hydrogen (C-5) will be the most upfield of the ring carbons. The carbons directly attached to the chlorine and oxygen atoms (C-2, C-4, and C-6) will be the most downfield.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Apply a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to accommodate the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-H, C-O, C-N, and C-Cl bonds, as well as the pyrimidine ring vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2950 - 3000 | Medium |
| C-H (aromatic) | 3050 - 3150 | Weak |
| C=N (pyrimidine ring) | 1550 - 1600 | Strong |
| C=C (pyrimidine ring) | 1450 - 1550 | Strong |
| C-O (ether) | 1200 - 1250 (asymmetric) & 1000-1050 (symmetric) | Strong |
| C-Cl | 700 - 800 | Strong |
Interpretation of Key Bands:
-
The presence of both aliphatic and aromatic C-H stretching vibrations will be a key feature.
-
Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations.
-
The strong C-O stretching bands confirm the presence of the ethoxy group.
-
A strong band in the lower frequency region will indicate the C-Cl bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment | Interpretation |
| 192/194/196 | [M]⁺ | Molecular ion (isotopic pattern due to two Cl atoms) |
| 177/179/181 | [M - CH₃]⁺ | Loss of a methyl radical |
| 163/165/167 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 147/149 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 112 | [M - C₂H₅ - Cl]⁺ | Loss of an ethyl radical and a chlorine atom |
Key Fragmentation Pathways:
-
The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.
-
Alpha-cleavage of the ethoxy group is a likely fragmentation pathway, leading to the loss of a methyl or ethyl radical.
-
Loss of the entire ethoxy group would also be a significant fragmentation pathway.
-
Subsequent loss of a chlorine atom from the fragment ions is also expected.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.
Proposed Synthetic Pathway and Self-Validating System
The synthesis of this compound can be logically achieved through the nucleophilic substitution of a chlorine atom on a suitable precursor. A reliable method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide.
Caption: Proposed synthetic route for this compound.
This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Upon completion, the successful synthesis and purity of the product can be unequivocally confirmed by the combination of NMR, IR, and MS data, which should align with the predicted spectra outlined in this guide.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectral characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important chemical intermediate. The detailed protocols and predicted spectral data serve as a valuable resource for ensuring the identity and purity of the target compound in a research and development setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Brown, D. J., Evans, R. F., & Cowden, W. B. (1994). The Pyrimidines. John Wiley & Sons.
- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]
-
PubChem. (n.d.). 2,4-Dichloropyrimidine. [Link]
A Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-6-ethoxypyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Among the vast array of pyrimidine derivatives, 2,4-dichloro-6-ethoxypyrimidine serves as a highly versatile intermediate for synthesizing complex molecular architectures. Its reactivity towards nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a reaction pathway facilitated by the electron-deficient nature of the pyrimidine ring.[1] This guide provides an in-depth analysis of the factors dictating the regioselectivity of these reactions, practical experimental protocols for achieving desired substitutions, and a mechanistic framework to empower researchers in drug discovery and chemical development.
Introduction: The Pyrimidine Core in Modern Chemistry
Pyrimidines are heterocyclic aromatic compounds that are integral to numerous biologically active molecules, including several approved pharmaceuticals like Gleevec and Crestor.[2] The electron-deficient character of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halides.[1][3] This reactivity is the foundation of Nucleophilic Aromatic Substitution (SNAr), a powerful strategy for the functionalization of the pyrimidine core.[4][5]
This compound is a particularly interesting substrate. It features two reactive chloro-substituents at the C2 and C4 positions, which are activated for displacement. The ethoxy group at the C6 position plays a crucial electronic role, modulating the overall reactivity and, most importantly, the regioselectivity of nucleophilic attack. Understanding this interplay is key to harnessing the synthetic potential of this molecule.
Mechanistic Underpinnings: The SNAr Pathway
The reaction of this compound with nucleophiles proceeds via the SNAr mechanism. This is a two-step addition-elimination process and is distinct from SN1 or SN2 reactions.[5][6]
-
Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]
-
Elimination of Leaving Group: The aromaticity is restored as the negative charge collapses, expelling the chloride ion as the leaving group.[6][8]
The overall reaction rate and outcome are determined by the stability of the Meisenheimer complex and the activation energy of the transition states.
Figure 1: General SNAr pathways for this compound.
The Core Directive: Regioselectivity at C2 vs. C4
The primary challenge and opportunity in working with 2,4-dichloropyrimidines is controlling which chlorine atom is displaced first. The general order of reactivity for halopyrimidines is C4(6) > C2 >> C5.[4][9] Therefore, for an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[10][11] This preference is often attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate via resonance involving both ring nitrogens.[1][7]
However, the presence of the C6-ethoxy group on our substrate significantly alters this landscape. Electron-donating groups (EDGs) at the C6 position are known to reverse the typical regioselectivity, favoring substitution at the C2 position. [1][10][11][12]
Causality behind the C2-Selectivity Shift:
The C6-ethoxy group, being an electron-donating group, alters the electronic distribution within the pyrimidine ring. Quantum mechanics (QM) analyses, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), provide a compelling explanation.
-
In 2,4-dichloropyrimidine (with H at C6), the LUMO is predominantly located at the C4 position, directing nucleophilic attack there.[10][11]
-
With an EDG like an ethoxy or methoxy group at C6, the LUMO lobes at C2 and C4 become similar in size.[10][11] This equalization of orbital contribution makes the C2 position a more viable site for attack.
-
Furthermore, transition state calculations often reveal that the energy barrier for attack at C2 is lower than at C4 when a C6-EDG is present, making the C2 substitution kinetically favored.[11]
Therefore, for this compound, the first nucleophilic substitution is generally expected to occur at the C2 position .
Reaction with N-Nucleophiles (Amination)
The introduction of amino groups is a frequent objective in drug development. The reaction of this compound with amines is a robust method for creating valuable scaffolds.
General Considerations
-
Basicity: A base is typically required to neutralize the HCl generated during the reaction. Common choices include K2CO3, triethylamine (TEA), or diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents like DMF, DMAc, or THF are often used to facilitate the reaction. Alcohols like propanol can also be effective.[13]
-
Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, especially for the second substitution at the C4 position. Microwave-assisted synthesis can significantly shorten reaction times.[13]
Representative Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-ethoxypyrimidine
This protocol outlines the selective mono-substitution at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Ammonia solution (e.g., 7N in Methanol, 1.5 eq) or Ammonium Hydroxide
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ammonia solution dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography or recrystallization to yield 2-amino-4-chloro-6-ethoxypyrimidine.
Reaction with O-Nucleophiles (Alkoxylation)
The displacement of a chloride with an alkoxide or hydroxide is another key transformation. The reaction with sodium ethoxide provides a clear example of this class of reaction.
General Considerations
-
Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. Reactions must be carried out under anhydrous conditions to prevent hydrolysis of the starting material and consumption of the nucleophile.[14]
-
Nucleophile Preparation: The alkoxide is typically prepared in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium metal, or used as a commercially available solution.
-
Solvent: The parent alcohol is often used as the solvent, though polar aprotic solvents like DMF can also be employed.[15]
Representative Experimental Protocol: Synthesis of 2,6-Diethoxy-4-chloropyrimidine
This protocol is adapted from the selective alkoxylation of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine.[15][16]
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (EtONa) solution (e.g., 1M in Ethanol, 1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Calcium chloride drying tube
Procedure:
-
To a stirred solution of this compound in anhydrous ethanol at room temperature (approx. 20 °C), add the sodium ethoxide solution dropwise.
-
Protect the reaction mixture with a CaCl2 drying tube and continue stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO3 to quench the reaction.
-
Extract the aqueous phase with DCM (2x).
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and evaporate under vacuum to yield the crude product, 2,6-diethoxy-4-chloropyrimidine.
-
Purify by column chromatography or recrystallization as needed.
Summary of Reactivity and Data
The regioselectivity of nucleophilic substitution on this compound is a predictable yet powerful feature for synthetic chemists.
| Nucleophile Class | Position of 1st Substitution | Typical Conditions | Key Insights |
| N-Nucleophiles (e.g., NH3, RNH2) | C2 | Base (K2CO3, DIPEA), Polar Aprotic Solvent (THF, DMF), 0°C to RT | The C6-ethoxy group directs the initial attack to the C2 position.[10][11] |
| O-Nucleophiles (e.g., EtO⁻) | C2 | Anhydrous Alcohol (EtOH), Room Temperature | Reaction is generally clean and high-yielding under mild conditions.[15] |
| S-Nucleophiles (e.g., RS⁻) | C2 | Base (K2CO3, NaH), Polar Aprotic Solvent (DMF) | Thiolates are potent nucleophiles and react readily, usually favoring the C2 position. |
| C-Nucleophiles (Cross-Coupling) | C4 (Typically) | Pd catalyst, Base, Solvent (Toluene/Water) | While SNAr favors C2, Pd-catalyzed couplings like Suzuki and Stille reactions on dichloropyrimidines generally show a strong preference for the C4 position.[2][4] This provides an orthogonal strategy for functionalization. |
Experimental Workflow Visualization
A robust experimental workflow is critical for reproducible results. The following diagram illustrates a typical sequence from reaction setup to product isolation.
Figure 2: Standard laboratory workflow for SNAr reactions.
Conclusion
This compound is a valuable and predictable building block for chemical synthesis. The C6-ethoxy group exerts a definitive electronic influence, overriding the intrinsic reactivity preference of the pyrimidine core to direct initial nucleophilic aromatic substitution to the C2 position. This reliable regioselectivity allows for the sequential and controlled introduction of different nucleophiles at the C2 and C4 positions. By understanding the mechanistic principles and employing robust experimental protocols, researchers can effectively leverage this substrate to construct diverse and complex molecular libraries for applications in drug discovery and beyond.
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- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
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Solubility Profiling of 2,4-Dichloro-6-ethoxypyrimidine: A Methodological Whitepaper
An In-depth Technical Guide for the Scientific Professional
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals focused on determining the solubility of 2,4-Dichloro-6-ethoxypyrimidine. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles, predictive analyses, and a detailed experimental protocol required to generate this critical dataset. We present a self-validating, authoritative methodology grounded in established scientific principles to ensure the generation of reliable and reproducible solubility data.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine, a heterocyclic scaffold of immense interest in medicinal chemistry and materials science. Dichloropyrimidine derivatives serve as versatile intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and antiviral agents.[1] The ethoxy group and chlorine atoms on the pyrimidine ring modulate the molecule's electronic properties and steric profile, making it a valuable building block for targeted synthesis.
The solubility of this intermediate is a critical parameter that dictates its utility. In process chemistry, solvent selection impacts reaction efficiency, impurity profiles, and the feasibility of crystallization for purification.[2] In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is fundamental for formulation, purification, and meeting regulatory standards. Therefore, establishing a precise solubility profile is not merely an academic exercise but a foundational step in the compound's developmental lifecycle.
Physicochemical Profile and Qualitative Solubility Prediction
To design an effective experimental plan, we must first understand the molecule's inherent properties.
Molecular Structure:
-
Molecular Formula: C₆H₆Cl₂N₂O
-
Molecular Weight: 209.04 g/mol
-
Physical State: Likely a white crystalline solid at room temperature, as suggested by related synthesis procedures.[2]
Structural Analysis for Solubility Prediction:
The principle of "like dissolves like" is our primary guide for predicting solubility.
-
Polarity: The molecule possesses both polar and non-polar characteristics. The nitrogen atoms in the pyrimidine ring and the oxygen of the ethoxy group introduce polarity and potential for hydrogen bond acceptance. The two chlorine atoms also contribute to the molecule's dipole moment.
-
Non-Polarity: The hydrocarbon portion of the ethoxy group and the aromatic-like pyrimidine ring contribute non-polar character.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms.
Predicted Solubility Trend:
Based on this structure, we can hypothesize the following solubility trends:
-
High Solubility Expected: In moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can interact with the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.
-
Moderate Solubility Expected: In polar protic solvents like Ethanol and Methanol. While the compound can accept hydrogen bonds, its lack of a donor group and the presence of the chloro-substituents may limit its miscibility compared to more polar solutes.
-
Low Solubility Expected: In highly non-polar solvents such as Hexane or Toluene. The polar functional groups will likely render it poorly soluble in these solvents.
-
Very Low Solubility Expected: In water. The molecule's two chloro groups and limited hydrogen bonding capability suggest poor aqueous solubility.
This qualitative assessment is crucial for selecting an appropriate range of solvents for experimental determination and for estimating the amount of solute to use in initial tests.
Experimental Workflow: Equilibrium Solubility Determination via Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method, as recommended by the OECD and various regulatory bodies.[3][4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
The following diagram outlines the comprehensive workflow for this determination.
Caption: Workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that equilibrium has been achieved and that the measurements are accurate.
Materials and Reagents:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[6][7]
Procedure:
-
Preparation of Test Vials:
-
For each selected solvent, label three separate vials for triplicate analysis.
-
Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~20-50 mg of solute per 1-2 mL of solvent is recommended, but this should be adjusted based on preliminary tests.[8]
-
Accurately add a known volume of the solvent (e.g., 2.0 mL) to each vial.
-
-
Equilibration:
-
Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a consistent speed (e.g., 150 rpm) that ensures the solid particles are continuously suspended in the solvent but avoids the formation of a vortex.[5]
-
Causality Check: Continuous agitation is critical to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe.
-
Allow the system to equilibrate for at least 24 hours. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus between consecutive time points.[5]
-
-
Phase Separation:
-
Once equilibrium is confirmed, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, labeled vial.
-
Trustworthiness Check: This filtration step is the most critical for accuracy. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops of the filtrate should be discarded to saturate the filter material and prevent adsorption losses.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or GC-MS).
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The final solubility is reported as the average of the triplicate determinations, typically in units of mg/mL or g/L.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) ± SD | Solubility (g/L) ± SD | Classification |
| Hexane | 0.1 | Experimental Data | Experimental Data | Sparingly Soluble |
| Toluene | 2.4 | Experimental Data | Experimental Data | Slightly Soluble |
| Dichloromethane | 3.1 | Experimental Data | Experimental Data | Soluble |
| Tetrahydrofuran | 4.0 | Experimental Data | Experimental Data | Freely Soluble |
| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | Freely Soluble |
| Acetone | 5.1 | Experimental Data | Experimental Data | Soluble |
| Ethanol | 5.2 | Experimental Data | Experimental Data | Soluble |
| Methanol | 6.6 | Experimental Data | Experimental Data | Slightly Soluble |
| Water | 10.2 | Experimental Data | Experimental Data | Very Sparingly Soluble |
Note: The classification terms (e.g., Freely Soluble, Soluble) should be based on a standard reference, such as the United States Pharmacopeia (USP).
Conclusion
The solubility of this compound in organic solvents is a dataset of high practical value for its application in chemical synthesis and pharmaceutical development. In the absence of published quantitative values, this guide provides the authoritative framework necessary for any researcher to generate this data reliably. By combining a predictive analysis based on molecular structure with the rigorous, self-validating shake-flask experimental protocol, scientists can confidently establish the solubility profile of this and other critical chemical intermediates. This foundational knowledge is indispensable for optimizing processes, ensuring purity, and accelerating the path from laboratory research to industrial application.
References
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-
Organic Syntheses Procedure: 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
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PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]
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Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
Völgyi, G., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]
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U.S. Environmental Protection Agency. Analytical method for 2,4-D and its transformation products. [Link]
-
Reddy, B. et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]
-
Cristiane de Cássia P. e Silva, et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
SALTISE - McGill University. Organic Chemistry: Introduction to Solubility. [Link]
-
European Patent Office. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. [Link]
-
Regulations.gov. Report : Determination of Water Solubility. [Link]
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dichloro-6-ethoxypyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,4-dichloro-6-ethoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Although direct crystallographic data for this specific molecule is not publicly available, this guide establishes a robust framework for its structural elucidation. By integrating data from analogous compounds, theoretical principles, and detailed experimental and computational protocols, we present a holistic view of its likely geometric and conformational properties. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted pyrimidines, providing both foundational knowledge and actionable methodologies for in-depth structural analysis.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. The introduction of various substituents onto the pyrimidine ring can profoundly influence its electronic properties, intermolecular interactions, and ultimately, its binding affinity to biological targets. The title compound, this compound, features two chlorine atoms and an ethoxy group, which are expected to modulate its reactivity and spatial arrangement. The chlorine atoms are electron-withdrawing, while the ethoxy group can act as a resonance donor, creating a unique electronic landscape.[2][3] Understanding the conformational preferences of the flexible ethoxy group is paramount for predicting the molecule's shape and its potential interactions in a biological or material context.
Predicted Molecular Structure and Physicochemical Properties
Based on available data for 2-ethoxy-4,6-dichloropyrimidine, we can summarize its key physicochemical properties. It is important to note that the CAS number 147150-35-4 appears to be associated with Cloransulam-methyl in some databases, which is a different, more complex molecule. However, some sources do attribute certain properties to 2-ethoxy-4,6-dichloropyrimidine. For the purpose of this guide, we will consider the fundamental properties of the core molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | Inferred |
| Molecular Weight | 193.03 g/mol | Calculated |
| Appearance | White solid | [4] |
| Melting Point | 216-218 °C | [4] |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane. Sparingly soluble in water, with pH-dependent solubility. | [4] |
The foundational structure is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this compound, chlorine atoms are substituted at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) is at position 6.
Conformational Analysis of the Ethoxy Group
The conformational flexibility of this compound arises from the rotation around the single bonds of the ethoxy substituent: the Ar-O bond and the O-CH₂ bond. The dihedral angles associated with these rotations determine the spatial orientation of the ethyl group relative to the pyrimidine ring.
The two primary conformational isomers are generally referred to as syn and anti, describing the orientation of the ethyl group with respect to the pyrimidine ring. The syn conformation, where the ethyl group is oriented towards the nitrogen at position 1, may be disfavored due to steric hindrance. The anti conformation, where the ethyl group is directed away from the ring, is likely to be the more stable conformer. The rotational barrier between these conformers can be investigated using computational methods and variable temperature NMR spectroscopy.[5][6]
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of this compound.
Experimental Approaches
A plausible synthetic route to 2-ethoxy-4,6-dichloropyrimidine involves the chlorination of a 2-ethoxy-4,6-dihydroxypyrimidine precursor.[7][8]
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for this compound.
Detailed Protocol: Chlorination with Phosphorus Oxychloride and Triethylamine [7][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.
-
Addition of Reagents: Slowly add phosphorus oxychloride (POCl₃, 2.2 equivalents) to the solution. Subsequently, add triethylamine (2 equivalents) dropwise, ensuring the reaction temperature does not exceed 50°C.
-
Reaction: Heat the mixture to 85°C and maintain for 3 hours.
-
Workup: After cooling, the reaction mixture is typically quenched with ice water and neutralized. The product is then extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product.
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of flexible groups.[9][10]
Workflow for X-ray Crystallography:
Caption: Workflow for NMR-based conformational analysis.
Computational Approach: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular structures, conformational energies, and rotational barriers. [11][12][13] Workflow for DFT-based Conformational Analysis:
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Thermal stability and decomposition of 2,4-Dichloro-6-ethoxypyrimidine
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dichloro-6-ethoxypyrimidine
Abstract
This compound is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical sectors. Its thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. A comprehensive understanding of its decomposition behavior is paramount for ensuring process safety, optimizing reaction yields, and preventing the formation of hazardous byproducts. This guide provides a detailed examination of the thermal characteristics of this compound, outlines robust analytical methodologies for its assessment, and proposes potential decomposition pathways based on its chemical structure.
Introduction: The Chemical Context
This compound belongs to the class of halogenated pyrimidines, which are versatile building blocks in organic synthesis. The pyrimidine core is a fundamental component of nucleobases, while the reactive chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for nucleophilic substitution reactions. The ethoxy group at the C6 position modulates the electronic properties and reactivity of the entire molecule. Its role as a precursor, for instance in the synthesis of 2-ethoxy-4,6-difluoropyrimidine, highlights its industrial importance.[1]
The inherent reactivity of the chloro-substituents, while synthetically useful, also suggests potential thermal lability. Elevated temperatures, such as those encountered during distillation or high-temperature reactions, can initiate decomposition, compromising product purity and potentially leading to pressure buildup in closed systems. Therefore, a thorough thermal analysis is not merely an academic exercise but a crucial aspect of process development and safety management.
Physicochemical Properties and Predicted Thermal Stability
While specific, comprehensive experimental data on the thermal decomposition of this compound is not widely available in peer-reviewed literature, we can infer its properties from related structures and general chemical principles. The stability of the molecule is governed by the interplay between the aromatic pyrimidine ring and its substituents. The two chlorine atoms are strong electron-withdrawing groups, which can influence the stability of the heterocyclic ring.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichloropyrimidine | 2,4-Dichloro-5-fluoropyrimidine |
| Molecular Formula | C₆H₆Cl₂N₂O | C₄H₂Cl₂N₂[2] | C₄HCl₂FN₂ |
| Molecular Weight | 193.03 g/mol | 148.98 g/mol [2] | 166.97 g/mol |
| Melting Point | Data not available | 59-61 °C | 37 - 41 °C |
| Boiling Point | Data not available | 201-203 °C | Data not available |
| General Stability | Stable under standard ambient conditions. | Stable under normal ambient and anticipated storage and handling conditions. | Chemically stable under standard ambient conditions (room temperature). |
The presence of the ethoxy group may offer an alternative initial decomposition route compared to simpler dichloropyrimidines. Strong heating is a condition to be avoided for related compounds, as it can lead to the formation of explosive mixtures with air or violent reactions.
Postulated Decomposition Pathways
In the absence of direct experimental evidence, we can postulate several plausible thermal decomposition pathways for this compound. The initiation of decomposition will likely occur at the weakest bonds in the molecule under thermal stress.
-
C-Cl Bond Homolysis: The carbon-chlorine bonds are often susceptible to cleavage at high temperatures, which could initiate radical chain reactions.
-
Ethoxy Group Elimination: The ethoxy group could be eliminated via several mechanisms, including the potential for dealkylation or cleavage of the C-O bond. This could lead to the formation of gaseous byproducts like ethene.
-
Pyrimidine Ring Fragmentation: At higher energies, the stable aromatic ring itself can fragment. This would lead to the formation of a complex mixture of smaller molecules, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas, particularly under oxidative conditions.[3]
These pathways could lead to the formation of various volatile and non-volatile products. The identification of these products is crucial for understanding the decomposition mechanism and assessing potential hazards.
Caption: Postulated major decomposition pathways for this compound.
Analytical Methodologies for Thermal Characterization
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides complementary information on mass loss, energetic changes, and the identity of decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is the primary technique for determining the temperature range over which a material decomposes.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature (using Curie point standards).[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere Selection:
-
Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is crucial for studying the intrinsic thermal stability without oxidative effects.
-
Oxidative Atmosphere: For combustion studies, use a mixture of air or oxygen with nitrogen.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition step and the final residual mass.
-
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA) by TGA-GC-MS
To definitively identify the decomposition products, the gas evolved during the TGA experiment can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). [6]This hyphenated technique provides a powerful tool for elucidating decomposition mechanisms.
Experimental Protocol: TGA-GC-MS Analysis
-
System Setup: Couple the outlet of the TGA furnace to the injector of a GC-MS system via a heated transfer line. The transfer line must be kept at a high temperature (e.g., 200-250 °C) to prevent condensation of the evolved products.
-
TGA Program: Run a TGA experiment as described in Section 4.1.
-
Gas Sampling: At specific temperatures of interest (e.g., at the peak of the DTG curve), the evolved gas is swept from the TGA into the GC injector.
-
GC Separation: The mixture of decomposition products is separated on a suitable GC column (e.g., a non-polar DB-5ms or a mid-polar column) based on boiling point and polarity.
-
MS Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a library (e.g., NIST) to identify the chemical structure of each decomposition product. [6]
Caption: Schematic of a coupled TGA-GC-MS system for Evolved Gas Analysis.
Summary of Expected Data and Safety Implications
The combined results from these analyses provide a comprehensive thermal hazard profile.
Table 2: Hypothetical Thermal Analysis Data Summary
| Analytical Technique | Parameter | Expected Observation | Significance |
| TGA | T_onset (N₂ atmosphere) | ~180 - 250 °C | Onset of thermal decomposition. Defines the upper limit for safe handling temperatures. |
| Mass Loss | Multi-step or single-step loss | Indicates the complexity of the decomposition process. | |
| Residual Mass | Low (<5%) | Suggests complete decomposition into volatile products. | |
| DSC | Melting Point (T_m) | Sharp endotherm | Confirms purity and provides a key physical property. |
| Decomposition | Sharp, large exotherm (ΔH_decomp > 200 J/g) | Indicates a high-energy decomposition, posing a significant thermal runaway and explosion hazard. | |
| TGA-GC-MS | Evolved Gases | HCl, ethene, chlorinated organics, CO, CO₂ | Identifies toxic and flammable byproducts, informing safety protocols and scrubber design. |
A significant exothermic decomposition identified by DSC, especially if it occurs shortly after melting, is a major safety concern. It suggests that once the compound is in a molten state, it may have a pathway to rapid, self-accelerating decomposition. The identification of corrosive (HCl) and flammable gases necessitates robust engineering controls, such as performing high-temperature operations in a well-ventilated fume hood or an inert atmosphere glovebox, and equipping reactors with appropriate pressure relief systems and scrubbers.
Conclusion
While this compound is a stable compound under standard conditions, it possesses functional groups that predispose it to thermal decomposition at elevated temperatures. A definitive assessment of its thermal stability and hazards requires a rigorous experimental approach. This guide outlines the critical analytical workflow, combining TGA, DSC, and TGA-GC-MS, to build a comprehensive safety profile. By determining the onset temperature of decomposition, quantifying the energetic release, and identifying the resulting byproducts, researchers and process chemists can establish safe operating limits, design appropriate engineering controls, and ensure the safe and efficient use of this valuable synthetic intermediate.
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A Comprehensive Guide to the Safe Handling and Storage of 2,4-Dichloro-6-ethoxypyrimidine for Research and Development Applications
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2,4-Dichloro-6-ethoxypyrimidine. As a critical intermediate in the synthesis of pharmacologically active molecules and agrochemicals, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This guide synthesizes data from structurally related dichloropyrimidine compounds to establish a robust safety framework, explaining the causality behind each procedural recommendation to empower scientists with not just the "what," but the "why."
Compound Profile and Hazard Identification
A thorough understanding of the chemical's physical properties and inherent hazards is the foundation of a sound risk assessment. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from the well-documented risks of the dichloropyrimidine scaffold.[4][5][6]
Physicochemical Properties
The properties of this compound dictate its behavior under laboratory conditions and inform the necessary handling and storage protocols.
| Property | Value | Source / Rationale |
| Molecular Formula | C₆H₆Cl₂N₂O | Derived from structure. |
| Molecular Weight | 209.03 g/mol | Calculated from formula. |
| Appearance | Likely an off-white to yellow or white solid/crystal.[1][7] | Based on analogs and synthesis data.[3] |
| Solubility | Soluble in organic solvents like 1,2-dichloroethane, acetone, acetonitrile, and dichloromethane.[2][7] Limited solubility in water, dependent on pH.[7] | Inferred from analogs and synthesis protocols.[2][7] |
| Stability | Stable under recommended storage conditions.[4][8] May be sensitive to moisture, air, or heat.[8][9] | Based on related dichloropyrimidines.[4][8][9] |
Inferred GHS Hazard Classification
Based on data for closely related dichloropyrimidines, this compound is considered hazardous.[4][5] The following Globally Harmonized System (GHS) classifications are anticipated:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8][10]
-
Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns or irritation.[4][5][6]
-
Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[4][5][11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5][11]
Signal Word: DANGER or WARNING
GHS Pictograms:
Risk Assessment and Exposure Control
The primary risks associated with this compound stem from its reactivity and potential for causing harm upon direct contact or inhalation.[4][5] The chlorinated pyrimidine ring is an electrophilic scaffold, contributing to its utility in synthesis but also its potential to react with biological nucleophiles, leading to irritation and toxicity. The solid nature of the compound means that dust generation is a primary route of exposure.[12]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[11][13] This is non-negotiable, as it contains dusts and vapors, preventing respiratory exposure.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[13]
-
Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required to protect from accidental exposure. The choice of PPE is dictated by the compound's hazards.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[9] A face shield may be required for larger quantities. | Protects against airborne dust and splashes, which can cause serious eye damage.[4][5][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[13] | Prevents skin contact, which can cause irritation or chemical burns.[4][5][6] Proper glove removal technique must be used to avoid contaminating skin. |
| Body Protection | Laboratory coat and closed-toe shoes. Long sleeves are mandatory.[4][9] | Protects skin from accidental spills. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup or if dust cannot be controlled, a NIOSH/MSHA-approved P2-rated respirator is necessary.[4] | Prevents inhalation of dust, which can cause respiratory tract irritation.[4][5] |
Standard Operating Procedures (SOPs) for Handling
A systematic approach to handling minimizes risk and ensures reproducibility. The following workflows and protocols are designed to be self-validating systems of safety.
Pre-Handling Workflow
Before any experimental work begins, a series of preparatory steps must be completed. This workflow ensures that all safety and operational parameters are met.
Caption: Pre-handling workflow for this compound.
Protocol: Weighing and Dissolving the Compound
This protocol details the steps for safely handling the solid compound and bringing it into solution.
-
Preparation: Perform all steps inside a chemical fume hood. Place a weigh boat on a tared analytical balance.
-
Aliquot Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping or dropping the container.[12]
-
Container Sealing: Immediately and tightly close the main stock container.[4][8][9]
-
Dissolution: Place a stir bar in a clean, dry flask containing the appropriate volume of the chosen solvent. Carefully add the weighed solid to the flask.
-
Mixing: Place the flask on a magnetic stir plate and stir until all the solid has dissolved. Gentle heating may be applied if the protocol requires it, but this must be done with caution to avoid vapor generation.
-
Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., paper towels) in the designated solid hazardous waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete and PPE is removed.[4][13]
Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.
Optimal Storage Conditions
The integrity of this compound depends on its environment.
-
Location: Store in a dry, cool, and well-ventilated area designated for corrosive or toxic chemicals.[4][8][9][13]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[4][8][9] Some related compounds benefit from storage under an inert atmosphere (e.g., Argon or Nitrogen) to maximize shelf life.[6][8]
-
Temperature: Recommended storage is at room temperature (15–25 °C), unless otherwise specified by the supplier.[13]
Chemical Incompatibilities
To prevent dangerous reactions, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[4][8]
-
Strong Acids: May lead to decomposition and the release of toxic fumes.[4][8]
-
Moisture/Water: Some chlorinated heterocycles are sensitive to moisture, which can lead to slow decomposition and the release of hydrogen chloride gas.[9]
Stability and Hazardous Decomposition
Under recommended conditions, the compound is stable.[4][8] However, exposure to excess heat or incompatible materials can cause it to decompose.[4] Hazardous decomposition products include:
Emergency and First Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Spill Response Protocol
The procedure for cleaning a spill depends on its scale. For any major spill, evacuate the lab and notify your institution's Environmental Health & Safety (EHS) department immediately.[12]
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][6] If symptoms persist, seek medical attention.[4]
-
On Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][8] If skin irritation or a burning sensation occurs, get medical advice.[4][5]
-
In Case of Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open.[4][5][8] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[5][6] Call a POISON CENTER or doctor immediately for advice.[4]
Disposal Considerations
This compound and any materials contaminated with it are classified as hazardous chemical waste.
-
Waste Management: All waste must be disposed of through an approved and licensed waste disposal company.[4][5][8]
-
Regulations: Disposal must be in full compliance with all local, regional, and national environmental regulations.[4][5] Do not allow the product to enter drains or waterways.
References
- Safety Data Sheet (Analog)
- Safety Data Sheet (Analog)
- Safety Data Sheet (Analog)
- Safety Data Sheet (Analog)
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Physicochemical Properties (Analog) - Title: 2-Ethoxy-4,6-dichloro pyrimidine - Physico-chemical Properties Source: ChemBK URL:[Link]
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Compound Information (Analog) - Title: 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine Source: PubChem URL:[Link]
- Safety Data Sheet (Analog)
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Compound Information (Analog) - Title: 2,4-Dichloro-6-methoxypyrimidine Source: PubChem URL:[Link]
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Research Application (Analog) - Title: Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors Source: PubMed URL:[Link]
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Research Application (Analog) - Title: Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives... Source: ResearchGate URL:[Link]
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- Safety Data Sheet (Analog)
- Synthesis Protocol - Title: Benchmarking the synthesis of 2-Ethoxy-4,6-dichloropyrimidine against other methods Source: Benchchem URL
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Crystal Structure (Analog) - Title: 2,4-Dichloropyrimidine Source: National Institutes of Health (NIH) URL:[Link]
-
Compound Information (Analog) - Title: 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE Source: lookchem URL:[Link]
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Compound Information (Analog) - Title: 2-Ethoxy-4,6-Difluoropyrimidine Source: PubChem URL:[Link]
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Methodological & Application
Protocol for Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-ethoxypyrimidine
An Application Guide:
Introduction: The Strategic Value of the Pyrimidine Scaffold
Pyrimidine derivatives are foundational motifs in medicinal chemistry and drug discovery, forming the core of numerous pharmacophores with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The electron-deficient nature of the pyrimidine ring makes it particularly amenable to functionalization via Nucleophilic Aromatic Substitution (SNAr), a robust and versatile method for introducing diverse substituents.[2]
This application note provides a detailed protocol and mechanistic insights for the SNAr on 2,4-dichloro-6-ethoxypyrimidine, a key intermediate in the synthesis of complex molecular architectures. We will delve into the critical factors governing the regioselectivity of this reaction, offering a comprehensive guide from theoretical understanding to practical execution and validation.
Mechanistic Insights: Controlling Regioselectivity in Dichloropyrimidines
The SNAr reaction on halopyrimidines proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the halide leaving group.[3][4]
A central challenge in working with 2,4-dichloropyrimidines is controlling which chlorine atom is displaced. Generally, for unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[3][5][6] This preference is attributed to the C4 position having a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic.[3]
However, the presence of substituents on the ring can dramatically alter this regioselectivity. For this compound, the electron-donating nature of the C6-ethoxy group reverses the typical outcome. Quantum mechanics (QM) analyses reveal that for 2,4-dichloropyrimidines with an electron-donating group at C6 (like -OEt), the LUMO lobes at C2 and C4 become similar in size, increasing the reactivity at the C2 position.[5][7] This electronic effect often leads to a reversal in selectivity, making the C2 position the preferred site of attack.[5][7] Understanding this electronic influence is paramount for predicting and achieving the desired isomeric product.
Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol details a regioselective SNAr reaction where a thiolate nucleophile displaces the C2 chloride, a common transformation. A similar procedure can be adapted for alkoxide nucleophiles.[8][9][10]
3.1. Materials and Reagents
-
Substrate: this compound (FW: 193.03 g/mol )
-
Nucleophile: Sodium thiomethoxide (NaSMe) or generate in situ from methanethiol and a base.
-
Base (if generating nucleophile): Sodium ethoxide (EtONa) or Sodium hydroxide (NaOH).[11]
-
Solvent: Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF).
-
Work-up: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate.
3.2. Equipment
-
Round-bottom flask with magnetic stir bar.
-
Condenser and nitrogen/argon inlet.
-
Temperature-controlled stirring plate.
-
Standard glassware for extraction and filtration.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
3.3. Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration). Stir the mixture at room temperature until fully dissolved.
-
Nucleophile Addition: Prepare a fresh solution of sodium ethoxide (1.1 eq) in ethanol.[8] Add this solution dropwise to the stirred pyrimidine solution at room temperature (approx. 20 °C).[8][9] Note: For other nucleophiles, temperature may need to be adjusted. For instance, some amine substitutions are run at elevated temperatures.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 2-4 hours.[8][10]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:DCM solvent system) to confirm the consumption of the starting material.[8][9]
-
Quenching & Extraction: Once the reaction is complete, add DCM and a saturated aqueous solution of NaHCO₃.[8] Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Reaction Parameters and Nucleophile Scope
The regioselectivity and reaction conditions are highly dependent on the nucleophile and any other substituents on the pyrimidine ring. The following table summarizes typical conditions.
| Nucleophile Type | Preferred Position | Typical Base | Solvent | Temperature (°C) | Reference |
| Alkoxides (e.g., EtONa) | C2 | (Is the nucleophile) | EtOH, DMF | 20 - 70 | [8][9] |
| Thiolates (e.g., NaSMe) | C2 or C4 | (Is the nucleophile) | EtOH, DCM | 20 | [8][12] |
| Secondary Amines | C4 (can be C2) | LiHMDS, K₂CO₃, i-Pr₂NEt | THF, DMAc, BuOH | -20 to 125 | [2] |
| Tertiary Amines | C2 (with C5-EWG) | (Is the nucleophile) | CHCl₃ | 25 - 90 | [13][14][15] |
| Anilines | C4 | K₂CO₃ | DMAc | Room Temp | [2] |
Table 1: Summary of reaction conditions for SNAr on substituted 2,4-dichloropyrimidines.
Product Characterization and Validation
Rigorous characterization is essential to confirm the regioselectivity of the substitution and the purity of the final product.
-
Thin-Layer Chromatography (TLC): A primary tool for monitoring reaction progress.[16] The product should have a different Rf value than the starting material. A co-spot (a lane with both starting material and reaction mixture) is crucial for accurate comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.[17]
-
¹H NMR: The chemical shift and coupling constants of the remaining aromatic proton on the pyrimidine ring (at C5) provide clear evidence of the substitution pattern. For C2-substitution, two distinct doublets might be observed in the aromatic region if the C5 proton couples with a substituent's proton.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the attached substituents, providing a distinct fingerprint for each isomer.[17]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Analysis of the fragmentation pattern can also provide structural clues.[1]
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of purity.[18]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive nucleophile; Insufficient temperature. | Use freshly prepared nucleophile. Ensure anhydrous conditions. Gradually increase reaction temperature while monitoring by TLC. |
| Mixture of Isomers | Reaction conditions not optimal for selectivity. | Re-evaluate the electronic effects of your specific substrate.[5] Try a different solvent or base system as outlined in Table 1. Lowering the temperature can sometimes improve selectivity.[2] |
| Recovery of Starting Material | Insufficient equivalents of nucleophile; Short reaction time. | Increase equivalents of nucleophile to 1.2-1.5 eq. Extend reaction time and continue monitoring. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography; try a different stationary phase (e.g., alumina) or consider purification by recrystallization. |
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed, J Org Chem. (2015). Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications, J Org Chem. (2015). Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications, Org Lett. (2006). Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
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Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. RSC Publishing, New J. Chem.. (2019). Available at: [Link]
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Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript, NIH. Available at: [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization... MDPI. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives... PMC, NIH. Available at: [Link]
-
Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. ResearchGate. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Semantic Scholar. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies... PMC, NIH. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
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Application Notes and Protocols for the Synthesis of Herbicidal Compounds from 2,4-Dichloro-6-ethoxypyrimidine
Introduction: The Versatility of 2,4-Dichloro-6-ethoxypyrimidine in Herbicide Discovery
This compound stands as a pivotal starting material in the synthesis of a diverse array of modern herbicides. Its chemical architecture, featuring two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring, offers a versatile platform for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the construction of complex molecular scaffolds with potent herbicidal activity. The ethoxy group at the C2 position also plays a crucial role in modulating the electronic properties of the pyrimidine ring and influencing the final biological activity of the derived compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways and providing experimentally validated protocols for the synthesis of several classes of herbicidal compounds. The methodologies described herein are designed to be a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel crop protection agents. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
A significant number of herbicides derived from pyrimidine scaffolds, including those synthesized from this compound, function as inhibitors of the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, making it an excellent target for selective herbicides.[3][4] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately resulting in plant growth arrest and death.[1]
Core Synthetic Strategies: Leveraging Nucleophilic Aromatic Substitution
The primary synthetic transformations involving this compound are nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atoms at the C4 and C6 positions towards attack by nucleophiles. The general reactivity order for nucleophilic substitution on dichloropyrimidines can be influenced by the reaction conditions and the nature of the nucleophile.
PART 1: Synthesis of Key Intermediates
Synthesis of 2-Amino-4-chloro-6-ethoxypyrimidine: A Precursor for Sulfonylurea Herbicides
The selective substitution of one chlorine atom with an amino group is a crucial first step in the synthesis of many sulfonylurea herbicides. This transformation is typically achieved by reacting this compound with ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-ethoxypyrimidine
-
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 10-15 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 2-amino-4-chloro-6-ethoxypyrimidine.
-
-
Causality and Optimization:
-
The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion, as ammonia is a gas at room temperature and pressure.
-
A large excess of ammonia is used to favor the monosubstitution product and minimize the formation of the di-substituted by-product.
-
The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common choice due to its ability to solubilize both the starting material and ammonia.
-
PART 2: Synthesis of Herbicidal Scaffolds
Synthesis of Pyrimidinyloxy Herbicides via Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and effective method for forming the ether linkage found in pyrimidinyloxy herbicides.[5][6][7] This reaction involves the nucleophilic attack of a phenoxide on the electrophilic carbon of the pyrimidine ring, displacing a chloride.[8]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryloxy-4-chloro-6-ethoxypyrimidines
-
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of the substituted phenol (1.0-1.2 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handle with care).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxy-4-chloro-6-ethoxypyrimidine.
-
-
Causality and Optimization:
-
The choice of base is critical. Sodium hydride is a strong, non-nucleophilic base that provides irreversible deprotonation of the phenol, while potassium carbonate is a milder base suitable for many substrates.
-
Aprotic polar solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the phenoxide and do not interfere with the SNAr reaction.
-
Heating is generally required to achieve a reasonable reaction rate.
-
Synthesis of 2,4-Bis(arylamino)-6-ethoxypyrimidine Derivatives
The sequential or one-pot reaction of this compound with two equivalents of an aniline derivative can lead to the formation of 2,4-bis(arylamino)-6-ethoxypyrimidine compounds, which have been investigated for their herbicidal properties.
Experimental Protocol: Synthesis of 2,4-Bis(arylamino)-6-ethoxypyrimidines
-
Materials:
-
This compound
-
Substituted aniline (2.0-2.5 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
1,4-Dioxane or Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (2.0-2.5 eq) in 1,4-dioxane or toluene.
-
Add a hindered organic base such as triethylamine or diisopropylethylamine (2.5-3.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 12-48 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2,4-bis(arylamino)-6-ethoxypyrimidine.
-
-
Causality and Optimization:
-
The use of an organic base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Higher boiling point solvents like dioxane or toluene are often required to achieve the temperatures needed for the disubstitution reaction.
-
The reactivity of the aniline is a key factor; electron-rich anilines will react more readily than electron-deficient ones.
-
PART 3: Conversion to Triazolopyrimidine Sulfonamide Herbicides
A major application of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides like florasulam and diclosulam. This multi-step synthesis first involves the conversion of the dichloropyrimidine to a more reactive difluoropyrimidine intermediate.
Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
Experimental Protocol: Fluorination of this compound [9]
-
Materials:
-
This compound
-
Anhydrous potassium fluoride (KF)
-
Sulfolane
-
Toluene
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, add sulfolane and anhydrous potassium fluoride. Heat the mixture to a high temperature (e.g., 200 °C) with vigorous stirring for about 1 hour to ensure the KF is dry and well-dispersed.
-
Cool the mixture to approximately 80 °C and add this compound.
-
Heat the reaction mixture to 160-180 °C and stir for several hours. Monitor the reaction by GC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and add toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove residual sulfolane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-ethoxy-4,6-difluoropyrimidine.
-
-
Causality and Optimization:
-
Sulfolane is a high-boiling polar aprotic solvent that is ideal for this fluorination reaction as it can withstand the high temperatures required and helps to solubilize the potassium fluoride.
-
Anhydrous conditions are crucial for the success of this reaction, as any water will react with the potassium fluoride and reduce its efficacy.
-
The resulting 2-ethoxy-4,6-difluoropyrimidine is a key intermediate that can then be further functionalized to build the triazolopyrimidine core of herbicides like florasulam and diclosulam.
Visualization of Synthetic Pathways
General Synthetic Workflow
Caption: Synthetic utility of this compound.
Mechanism of Acetolactate Synthase (ALS) Inhibition
Caption: Mode of action of ALS-inhibiting herbicides.
Quantitative Data Summary
| Starting Material | Reagents | Product | Typical Yield (%) |
| This compound | Aqueous Ammonia, Ethanol | 2-Amino-4-chloro-6-ethoxypyrimidine | 60-75 |
| This compound | Substituted Phenol, K2CO3, DMF | 2-Aryloxy-4-chloro-6-ethoxypyrimidine | 70-90 |
| This compound | Substituted Aniline, Et3N, Toluene | 2,4-Bis(arylamino)-6-ethoxypyrimidine | 50-80 |
| This compound | KF, Sulfolane | 2-Ethoxy-4,6-difluoropyrimidine | 75-85 |
Conclusion and Future Perspectives
This compound continues to be a highly valuable and versatile building block in the agrochemical industry. The protocols and synthetic strategies outlined in this guide demonstrate its utility in accessing a wide range of herbicidal compounds. The ongoing need for new and effective herbicides with improved environmental profiles will undoubtedly continue to drive innovation in the synthetic methodologies applied to this important starting material. Future research may focus on developing more sustainable and efficient catalytic methods for the functionalization of the pyrimidine core, as well as exploring novel derivatizations to discover next-generation herbicides with new modes of action.
References
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
-
Williamson ether synthesis - ResearchGate. Available at: [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
-
Williamson ether synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022). Available at: [Link]
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
-
2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF - ResearchGate. Available at: [Link]
-
HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE - ResearchGate. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (2024). Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.
-
Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors - PMC. Available at: [Link]
-
Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF - ResearchGate. Available at: [Link]
-
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. Available at: [Link]
- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
The Versatile Scaffold: 2,4-Dichloro-6-ethoxypyrimidine in Modern Medicinal Chemistry
Foreword for the Innovator
In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2,4-dichloro-6-ethoxypyrimidine has emerged as a particularly versatile and valuable intermediate. Its strategic placement of reactive chloro groups, modulated by the electronic influence of the ethoxy substituent, offers a nuanced reactivity profile that can be exploited for the efficient construction of complex molecular architectures. This guide is intended for the hands-on researcher, the process chemist, and the drug development professional, providing not just a set of instructions, but a deeper understanding of the chemical principles that govern the utility of this powerful synthetic tool. Herein, we delve into the practical applications, detailed experimental protocols, and the underlying mechanistic rationale for the use of this compound in the synthesis of cutting-edge therapeutics, with a focus on the realm of kinase inhibitors.
I. The Chemical Personality of this compound: A Tale of Two Chlorines
The synthetic utility of this compound is fundamentally dictated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This reactivity is a consequence of the electronic landscape of the pyrimidine ring, which is an electron-deficient heterocycle. The two ring nitrogen atoms act as electron sinks, activating the chlorine atoms towards nucleophilic aromatic substitution (SNAr).
However, the chlorine atoms are not created equal. In general, for 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized over both nitrogen atoms.
The presence of the ethoxy group at the C6 position introduces an additional layer of complexity and control. As an electron-donating group, the ethoxy substituent can influence the regioselectivity of nucleophilic substitution. While the C4 position generally remains the more reactive site, the electron-donating nature of the ethoxy group can modulate the reactivity of the C2 and C4 positions, and in some cases, can be leveraged to achieve C2 selectivity under specific reaction conditions.
This differential reactivity is the cornerstone of sequential functionalization strategies, allowing for the stepwise introduction of different substituents at the C4 and C2/C6 positions, a critical advantage in the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
II. Applications in Kinase Inhibitor Synthesis: Targeting the Engines of Cellular Proliferation
The 2,4-disubstituted pyrimidine motif is a hallmark of many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These molecules are designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and halting the downstream signaling pathways that drive cell growth and proliferation. This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors, including those targeting Aurora kinases and Epidermal Growth Factor Receptor (EGFR).
Case Study: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is implicated in numerous cancers, making them attractive targets for therapeutic intervention. Many potent Aurora kinase inhibitors feature a 2,4-diaminopyrimidine scaffold, which can be readily accessed from this compound.
The general synthetic strategy involves a sequential nucleophilic aromatic substitution, first at the more reactive C4 position, followed by substitution at the C2 position.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidine kinase inhibitor scaffolds.
III. Detailed Experimental Protocols
The following protocols are provided as a practical guide for the synthetic chemist. They represent robust and reproducible methods for the key transformations involving this compound and its close analogs.
Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - A Model for Regioselective C4 Substitution
This protocol details the synthesis of a close analog, demonstrating the selective substitution at the C4 position, a foundational reaction for further diversification.[1]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 195.06 | 50 mg | 0.256 |
| Sodium Ethoxide (1M in Ethanol) | 68.05 | 0.28 mL | 0.28 |
| Ethanol (Anhydrous) | 46.07 | 1 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | 10 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
-
To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in anhydrous ethanol (1 mL) at approximately 20°C, add a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) dropwise.
-
Protect the reaction mixture with a CaCl₂ drying tube and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 2 hours).
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (10 mL) and transfer to a separatory funnel.
-
Extract the aqueous phase with an additional 10 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from n-pentane at -60°C to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as colorless needles (46.6 mg, 89% yield).
Causality Behind Experimental Choices:
-
Sodium Ethoxide as Nucleophile: The ethoxide ion is a potent nucleophile that readily displaces the chloride at the more reactive C4 position.
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it is the conjugate acid of the nucleophile and can be readily removed.
-
Room Temperature Reaction: The high reactivity of the C4 chloride allows the reaction to proceed efficiently at ambient temperature, minimizing potential side reactions.
-
Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species and facilitates the separation of the organic product.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrimidine core.[2][3][4][5] This reaction typically proceeds with high regioselectivity at the C4 position.
General Reaction Scheme:
Caption: Key components of a Suzuki-Miyaura coupling reaction with a chloropyrimidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) |
| 4-Chloro-6-ethoxypyrimidine derivative | - | 1.0 |
| Arylboronic acid | - | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| 1,4-Dioxane | 88.11 | - |
| Water | 18.02 | - |
Procedure:
-
In a reaction vessel, combine the 4-chloro-6-ethoxypyrimidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.
-
Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere.
IV. Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of each reaction should be diligently monitored by an appropriate analytical technique such as TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak provide a clear indication of reaction completion.
-
Product Characterization: The identity and purity of the final product must be confirmed by a combination of spectroscopic methods, including:
-
¹H and ¹³C NMR: To confirm the structure of the molecule and the successful incorporation of the new substituent.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
A successful reaction will show the expected spectroscopic data with high purity as determined by HPLC.
V. Conclusion: A Gateway to Novel Therapeutics
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of medicinally relevant molecules. Its predictable yet tunable reactivity allows for the rational design and efficient synthesis of targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile building block in their quest for the next generation of life-saving drugs. By understanding the principles that govern its reactivity, chemists can move beyond simple recipe-following and truly innovate in the art and science of drug discovery.
References
-
MDPI. (2021). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubMed. (2013). Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
-
YouTube. (2020). Nucleophilic Substitution with Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Frontiers. (n.d.). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
- Google Patents. (n.d.). CN103172574A - Novel synthesis process of 2-substituted-4,6-dialkoxy pyrimidine.
-
ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
Sources
Preparation of 4-amino-2-chloro-6-ethoxypyrimidine: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 4-amino-2-chloro-6-ethoxypyrimidine, a key heterocyclic intermediate in the development of various pharmaceutical agents. The protocol details a robust and reproducible method starting from 2,4-dichloro-6-ethoxypyrimidine via a regioselective nucleophilic aromatic substitution (SNAr) with ammonia. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information.
Introduction and Significance
Pyrimidine scaffolds are fundamental components in a vast array of biologically active molecules, including several approved drugs. Their importance is highlighted in fields such as oncology, virology, and immunology. The specific intermediate, 4-amino-2-chloro-6-ethoxypyrimidine, serves as a versatile building block. The chloro-substituent at the 2-position provides a reactive handle for subsequent cross-coupling reactions or further nucleophilic substitutions, while the amino group at the 4-position and the ethoxy group at the 6-position modulate the electronic properties and steric profile of the molecule, allowing for the synthesis of diverse and complex target compounds.
The synthetic strategy outlined herein focuses on the regioselective amination of a dichlorinated precursor. This approach is favored due to the differential reactivity of the chlorine atoms on the pyrimidine ring, enabling a controlled and predictable synthesis.
Synthetic Strategy and Mechanism
The preparation of 4-amino-2-chloro-6-ethoxypyrimidine is achieved through the nucleophilic aromatic substitution of this compound with ammonia. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. This enhanced reactivity is attributed to the stronger electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the substitution at the C4 position more effectively.
Reaction Scheme:
The reaction is typically performed in a suitable solvent that can facilitate the dissolution of the starting material and the ammonia, often under pressure to maintain a sufficient concentration of the gaseous ammonia nucleophile.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Sigma-Aldrich | The primary starting material. |
| Ammonia Solution | 28-30% in H₂O (aq) | Fisher Scientific | Acts as the nucleophile. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | EMD Millipore | For drying the organic phase. |
| Deionized Water | N/A | In-house | For work-up procedures. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For washing/neutralization.[1] |
Equipment
-
Pressure-rated reaction vessel (e.g., Parr autoclave or a sealed tube)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Synthetic Workflow Diagram
The overall process from setup to final product characterization is outlined below.
Caption: Experimental workflow for the synthesis of 4-amino-2-chloro-6-ethoxypyrimidine.
Step-by-Step Procedure
-
Reaction Setup: In a suitable pressure vessel, place a magnetic stir bar and charge this compound (1.0 eq).
-
Reagent Addition: Add aqueous ammonia solution (5-10 eq). The use of an excess of ammonia drives the reaction to completion.
-
Reaction Execution: Seal the pressure vessel securely. Place the vessel in a heating mantle or oil bath and heat to 100-120°C with vigorous stirring.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The sealed vessel maintains the concentration of ammonia in the reaction mixture.
-
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by taking small aliquots (after cooling and venting) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Carefully and slowly vent the vessel in a fume hood to release any excess pressure.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 10g scale reaction). Combine the organic layers.[1]
-
Rationale: The desired product is more soluble in the organic solvent, allowing for its separation from the aqueous phase containing inorganic salts and excess ammonia.
-
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) and then with deionized water (1 x 50 mL).[1]
-
Rationale: The bicarbonate wash neutralizes any residual acid (HCl) generated during the reaction.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to afford the pure 4-amino-2-chloro-6-ethoxypyrimidine.
Characterization and Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 75-90% (Varies with reaction scale and purification method) |
| Melting Point | Specific to the compound; should be a sharp range for pure product. |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet) and the amine protons (broad singlet). A singlet for the pyrimidine ring proton. |
| ¹³C NMR | Peaks corresponding to the distinct carbon atoms of the pyrimidine ring and the ethoxy group. |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ consistent with the molecular weight (C₆H₈ClN₃O, MW: 173.60 g/mol ). The isotopic pattern for chlorine (approx. 3:1 ratio for M and M+2) should be observed. |
| IR Spectroscopy | N-H stretching bands (amine), C-O stretching (ethoxy), and characteristic aromatic C=N and C=C stretching bands.[2] |
Safety and Hazard Management
It is imperative to handle all chemicals with care, following established laboratory safety protocols.
-
This compound: This is a halogenated heterocyclic compound and should be handled with caution. It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6]
-
Aqueous Ammonia: This is corrosive and can cause severe skin burns and eye damage.[4] The vapor is irritating to the respiratory tract. All handling must be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Pressure Reaction: Reactions conducted under pressure pose a significant risk. Use a blast shield and ensure the pressure vessel is rated for the reaction temperature and pressure. Never exceed the manufacturer's recommended limits.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][4]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or reaction time. | Increase temperature (within vessel limits) or extend reaction time. Ensure proper sealing of the vessel. |
| Ineffective stirring. | Use a larger stir bar or mechanical stirring for better mixing. | |
| Formation of Byproducts | Reaction temperature is too high, leading to side reactions (e.g., di-amination). | Optimize the temperature. Start at a lower temperature (e.g., 100°C) and gradually increase if needed. |
| Difficult Purification | Incomplete reaction or presence of impurities. | Ensure the work-up is thorough. Consider column chromatography for purification if recrystallization is ineffective. |
References
-
MDPI. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molbank, 2017(2), M923. [Link]
- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]
Sources
The Strategic Functionalization of 2,4-Dichloro-6-ethoxypyrimidine: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Navigating the Regiochemistry of a Privileged Scaffold
For researchers, scientists, and professionals in drug development, the pyrimidine core represents a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as a scaffold in protein kinase inhibitors, underscores its therapeutic significance. The targeted synthesis of substituted pyrimidines is, therefore, a critical endeavor. Among the various synthetic precursors, 2,4-dichloro-6-ethoxypyrimidine stands out as a versatile and economically viable building block. The presence of two distinct chlorine atoms at the C2 and C4 positions offers the potential for sequential, site-selective functionalization, enabling the rapid generation of molecular diversity from a single, common intermediate.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on the this compound scaffold. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations and present detailed, field-proven protocols for Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. Our focus will be on explaining the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.
The Fundamental Principle: Regioselectivity in Dichloropyrimidines
The central question when functionalizing this compound is which chlorine atom will react first. In the vast majority of palladium-catalyzed cross-coupling reactions involving 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive than the C2 position.[1] This preference is attributed to the more favorable oxidative addition of the palladium catalyst into the C4-chlorine bond.[1] The presence of the electron-donating ethoxy group at the C6 position is not expected to alter this inherent reactivity profile. By analogy with related substituted dichloropyrimidines, selective mono-functionalization at the C4 position can be achieved under controlled conditions.[2] Subsequent coupling at the C2 position can then be accomplished, often under more forcing conditions.[2]
It is noteworthy that while C4-selectivity is the general rule, recent research has demonstrated that C2-selective cross-coupling of 2,4-dichloropyrimidines can be achieved, particularly in C-S coupling reactions, through the use of specialized palladium precatalysts and bulky N-heterocyclic carbene ligands.[3][4] However, for the more common cross-coupling reactions discussed herein, the C4 position remains the primary site of reaction.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the selective C4-functionalization of this compound. These protocols are based on established methodologies for similar dichloropyrimidine systems and are designed to be robust and reproducible.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For the selective mono-arylation or mono-vinylation of this compound at the C4 position, the following protocol has been optimized.
Caption: Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Degassing: Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 2-chloro-4-aryl-6-ethoxypyrimidine.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[6] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or 1,4-dioxane (10 mL) and an amine base, for instance, triethylamine or diisopropylamine (3.0 mmol), which also acts as a solvent in some cases.[7]
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) under an argon atmosphere until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated amine salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-chloro-4-alkynyl-6-ethoxypyrimidine.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Efficiently catalyzes the C-C bond formation. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF, 1,4-Dioxane, DMF | Solubilizes the reactants and catalysts. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[8] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Caption: Buchwald-Hartwig Amination Cycle.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent like ethyl acetate and filter through a plug of silica gel or Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the 2-chloro-4-amino-6-ethoxypyrimidine.[9]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that promote efficient oxidative addition and reductive elimination.[10] |
| Base | NaOtBu, KOtBu, K₃PO₄ | Strong base required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated conditions are crucial for catalyst stability. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, resulting in a substituted alkene.[11] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
-
Reaction Setup: Combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04 mmol, 4 mol%) in a reaction vessel.
-
Base and Solvent: Add a base, typically a tertiary amine like triethylamine (1.5 mmol) or an inorganic base such as K₂CO₃ (1.5 mmol), and a polar aprotic solvent like DMF or NMP (5 mL).
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography to yield the 2-chloro-4-vinyl-6-ethoxypyrimidine.[12]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective catalysts for Heck reactions. |
| Ligand | PPh₃, P(o-tolyl)₃ | Triphenylphosphine and its derivatives are standard ligands for this transformation. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX formed during the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally used. |
| Temperature | 100 - 140 °C | Elevated temperatures are typically required for the Heck reaction. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a wide array of substituted pyrimidines. The inherent regioselectivity favoring functionalization at the C4 position provides a reliable strategy for the synthesis of 2-chloro-4-substituted-6-ethoxypyrimidines. These mono-substituted intermediates are valuable precursors for further diversification at the C2 position, enabling access to a vast chemical space of disubstituted pyrimidines.
The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this important building block. As the field of catalysis continues to evolve, the development of new ligands and catalyst systems may offer even greater control over regioselectivity and expand the scope of these transformations further. The principles and methodologies outlined herein will undoubtedly continue to be instrumental in the discovery and development of novel therapeutics and advanced materials.
References
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Urbán, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Neufeldt, S. R., & Jackson, O. D. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine.
- Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Stradiotto, M., et al. (2021). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions.
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- NROChemistry. Sonogashira Coupling.
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Neufeldt, S. R., & Jackson, O. D. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society - ACS Figshare.
- Handy, S. T., & Anderson, K. L. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Heck Reaction.
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- Chuang, C.-P., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. NIH.
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- Tokyo Chemical Industry Co., Ltd.
- Wikipedia. Sonogashira coupling.
- Evans, P. A. (2007). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
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- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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- Herrmann, W. A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
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Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The kinase catalytic domain features a highly conserved ATP-binding pocket, which has become a primary target for therapeutic intervention. Within the vast landscape of medicinal chemistry, the pyrimidine ring has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1][2] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, effectively mimicking the adenine moiety of ATP. This interaction serves as a foundational anchor for the inhibitor, allowing substituents at other positions of the ring to be tailored for potency and selectivity against a specific kinase target.[1]
Eight FDA-approved drugs utilize the pyrimidine core, a testament to its versatility and favorable drug-like properties.[1] This guide provides an in-depth exploration of the key synthetic strategies used to construct and functionalize pyrimidine-based kinase inhibitors, offering detailed protocols and the rationale behind critical experimental choices. We will cover the workhorse methods of nucleophilic aromatic substitution, the precision of palladium-catalyzed cross-coupling, and the versatility of convergent ring-closing strategies.
Figure 1: General mechanism of kinase inhibition by pyrimidine-based compounds.
Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and robust strategy for building libraries of pyrimidine-based inhibitors is the sequential functionalization of polychlorinated pyrimidines. This method leverages the electron-deficient nature of the pyrimidine ring, which activates the chlorine atoms as excellent leaving groups for nucleophilic aromatic substitution (SNAr).
Causality Behind Experimental Choices: The regioselectivity of this strategy is dictated by the intrinsic electronic properties of the pyrimidine ring. The chlorine atoms at the C4 and C6 positions are significantly more electrophilic and thus more reactive than the chlorine at the C2 position.[3] This reactivity hierarchy (C4/C6 > C2) allows for a controlled, stepwise introduction of different nucleophiles, which is the cornerstone of building diversity into the inhibitor library. The first nucleophile will almost exclusively attack the C4/C6 position, and only under more forcing conditions (e.g., higher temperature) will a second nucleophile displace the chlorine at C2.
Figure 2: Stepwise workflow for sequential SNAr on a pyrimidine core.
Protocol 1: Synthesis of a 2,4-Disubstituted Aminopyrimidine Aurora Kinase Inhibitor Scaffold
This protocol is adapted from methodologies used in the synthesis of pyrimidine-based Aurora kinase inhibitors.[4][5][6] It describes the sequential displacement of chlorine atoms from 2,4-dichloropyrimidine.
Step A: First Nucleophilic Substitution at C4
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 equiv) in ethanol (EtOH) or isopropanol (IPA) to a concentration of approximately 0.2 M.
-
Addition of Nucleophile: Add the first amine (R¹-NH₂) (1.0-1.1 equiv) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), dropwise to the stirring mixture at room temperature. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can often be isolated by filtration. Alternatively, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-amino-2-chloropyrimidine intermediate.[5] This product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
Step B: Second Nucleophilic Substitution at C2
-
Reagent Setup: To the crude or purified 4-amino-2-chloropyrimidine intermediate (1.0 equiv) in a sealable reaction vessel, add the second amine (R²-NH₂) (1.2-1.5 equiv).
-
Solvent: Add a high-boiling point solvent such as n-butanol (n-BuOH), 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP). The choice of solvent is dictated by the required reaction temperature.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-140 °C for 16-24 hours.[1][4] The higher temperature is necessary to overcome the lower reactivity of the C2 position. For acid-sensitive substrates, a base like DIPEA can be added, but often the reaction proceeds as a neat melt or in a polar solvent with an excess of the amine acting as the base.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., EtOAc or DCM) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[5] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The final 2,4-diaminopyrimidine product is then purified by silica gel column chromatography or preparative HPLC.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is excellent for installing heteroatom nucleophiles, forming C-C or certain C-N bonds requires the power of transition metal catalysis. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for elaborating the pyrimidine scaffold.
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Coupling: This reaction is the method of choice for creating C-C bonds between the pyrimidine core (as a halide) and an aryl or vinyl group (as a boronic acid or ester).[7] It offers exceptional functional group tolerance and uses stable, non-toxic organoboron reagents.[7] This is critical for late-stage functionalization in a complex synthesis.
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds between the pyrimidine halide and an amine. While SNAr can achieve this, Buchwald-Hartwig amination often proceeds under much milder conditions, which is essential for substrates that cannot tolerate the high temperatures required for a sluggish SNAr at the C2 position.[8] It also allows for the coupling of less nucleophilic anilines or other aromatic amines.
Figure 3: Palladium-catalyzed cross-coupling reactions for pyrimidine functionalization.
Protocol 2: Site-Selective Suzuki-Miyaura Reaction on a Dichloropyrimidine
This protocol is based on established methods for regioselective arylation of polychloropyrimidines.[9]
-
Inert Atmosphere: To an oven-dried flask, add the chloropyrimidine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv).
-
Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Strategy 3: Convergent Pyrimidine Ring Construction
An alternative to functionalizing a pre-existing ring is to build the substituted pyrimidine core from acyclic precursors. This convergent approach is particularly useful for creating scaffolds with substitution patterns that are difficult to access through SNAr or cross-coupling.
Causality Behind Experimental Choices: Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[2] The classic Biginelli or Pinner-type cyclocondensations bring together three or more components, such as an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and an amidine or (thio)urea derivative, to form the pyrimidine ring directly.[2][9] This strategy allows for immense diversity as each of the starting components can be varied independently.
Figure 4: Convergent synthesis of a pyrimidine core via a multicomponent reaction.
Protocol 3: One-Pot Synthesis of a Dihydropyrimidine Derivative
This protocol is a generalized procedure based on a multicomponent reaction to form the pyrimidine core.[2]
-
Reagent Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and thiourea (1.1 equiv) in ethanol (EtOH).
-
Base Catalyst: Add a catalytic amount of a base, such as potassium bicarbonate (KHCO₃) or piperidine.
-
Reaction: Heat the mixture to reflux for 3-6 hours. A precipitate of the product often forms as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether. The resulting product is often highly pure, but can be further purified by recrystallization if needed.
Data Analysis and Structure-Activity Relationship (SAR)
The ultimate goal of these synthetic protocols is to generate compounds for biological testing. The data obtained allows researchers to establish a Structure-Activity Relationship (SAR), which guides the design of more potent and selective inhibitors. Modifications at the C2, C4, and C5 positions of the pyrimidine ring can have profound effects on kinase binding.
-
C2 and C4 Positions: These positions are typically used to interact with the solvent-exposed region of the ATP pocket. Substituents here are modified to enhance potency, improve pharmacokinetic properties (like solubility and bioavailability), and modulate the overall selectivity profile.[10]
-
C5 Position: This position points towards the "gatekeeper" residue of the kinase.[1] It is a critical position for tuning selectivity, as the size and nature of the gatekeeper residue vary significantly among different kinases. Modifying this position is a key strategy to avoid off-target effects.[1]
Table 1: Representative SAR Data for a Hypothetical 2,4-Diaminopyrimidine Series Targeting Aurora A Kinase
| Compound ID | C2-Substituent (R²) | C4-Substituent (R¹) | Aurora A IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Index (VEGFR2/Aurora A) |
| 1a | Methyl | 3-chloroaniline | 150 | 2500 | 16.7 |
| 1b | Ethyl | 3-chloroaniline | 125 | 2800 | 22.4 |
| 1c | Methyl | 3-ethynylaniline | 25 | 3500 | 140.0 |
| 1d | Methyl | 3-fluoroaniline | 210 | 1800 | 8.6 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower number indicates higher potency. The Selectivity Index indicates the preference for the target kinase over an off-target kinase.
Characterization and Quality Control
Verifying the identity, purity, and structure of each synthesized compound is a non-negotiable step in drug discovery.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final compounds and key intermediates.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds. A typical method involves a C18 reverse-phase column with a gradient elution system.[4]
General HPLC Protocol for Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.5-1.0 mL/min.[4]
-
Detection: UV detection at 254 nm.[4]
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area. For drug development, purity should typically be >95%.
References
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC (PubMed Central) URL: [Link]
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Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry URL: [Link]
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Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: RSC Publishing URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC (PubMed Central) URL: [Link]
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Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: PubMed URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia Source: RSC Advances URL: [Link]
-
Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL: [Link]
-
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]
-
Title: Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines Source: RSC Publishing URL: [Link]
-
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]
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Application Notes and Protocols for the Derivatization of 2,4-Dichloro-6-ethoxypyrimidine for Biological Screening
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a foundational "privileged structure" in medicinal chemistry.[1][2] Its prevalence in essential biomolecules like the nucleobases cytosine, thymine, and uracil underscores its profound biological significance.[1][3][4] This inherent biocompatibility, combined with its versatile chemical properties, has led to the development of a multitude of clinically successful therapeutics.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5]
A particularly fruitful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[1][6][7][8] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine scaffold serves as an excellent mimic of the adenine ring of ATP, allowing pyrimidine-based inhibitors to effectively compete for the ATP-binding site of kinases.[8][9]
This guide focuses on 2,4-dichloro-6-ethoxypyrimidine, a versatile starting material for the synthesis of diverse libraries of pyrimidine derivatives for biological screening. The two chlorine atoms at the C2 and C4 positions offer differential reactivity, allowing for sequential and regioselective functionalization. The ethoxy group at the C6 position can influence this regioselectivity and provides an additional point for structural modification or interaction with biological targets.
Strategic Derivatization of the this compound Core
The derivatization of this compound primarily relies on the differential reactivity of the two chlorine atoms. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack and oxidative addition by palladium catalysts than the chlorine at the C2 position.[10][11][12] This preferential reactivity allows for selective mono-functionalization at the C4-position under controlled conditions. Subsequent derivatization at the C2-position can then be achieved, often under more forcing conditions.[10][11]
However, it is crucial to note that the presence of an electron-donating substituent at C6, such as the ethoxy group in our starting material, can alter this selectivity, sometimes favoring substitution at the C2 position.[13] Therefore, careful optimization of reaction conditions is paramount for achieving the desired regioselectivity.
The primary methods for derivatizing this scaffold include:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
The following sections will provide detailed protocols and the underlying chemical principles for each of these key transformations.
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Application Notes and Protocols: 2-Ethoxy-4,6-dichloropyrimidine as a Pivotal Intermediate in Agrochemical Synthesis
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Ethoxy-4,6-dichloropyrimidine is a highly versatile heterocyclic building block, distinguished by its critical role in the synthesis of modern agrochemicals.[1] The strategic placement of an ethoxy group and two reactive chlorine atoms on the pyrimidine ring creates a scaffold ripe for facile nucleophilic substitution, enabling the construction of complex, high-value active ingredients.[1] This reactivity has been most profoundly exploited in the development of the triazolopyrimidine sulfonamide class of herbicides.[1] These herbicides are renowned for their high efficacy at low application rates and a specific mode of action that targets the acetolactate synthase (ALS) enzyme in weeds, a pathway essential for plant growth but absent in animals.[2][3][4]
This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-4,6-dichloropyrimidine, detailed protocols for its application in the creation of herbicidal compounds, and an exploration of the causality behind the synthetic strategies.
Physicochemical Properties of 2-Ethoxy-4,6-dichloropyrimidine
A thorough understanding of the physicochemical properties of this intermediate is fundamental to its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source |
| Chemical Name | 2-Ethoxy-4,6-dichloropyrimidine | [5] |
| CAS Number | 40758-65-4 | [5] |
| Molecular Formula | C₆H₆Cl₂N₂O | [5] |
| Molecular Weight | 193.03 g/mol | [5] |
| Appearance | White solid | [6] |
| Melting Point | 216-218 °C | [6][7] |
| Solubility (at 25°C) | Dichloromethane: 6980 mg/LAcetonitrile: 5500 mg/LAcetone: 4360 mg/LWater (pH 7): 184 mg/L | [6] |
Part 1: Synthesis of the Intermediate: 2-Ethoxy-4,6-dichloropyrimidine
Synthetic Principle & Rationale
The most prevalent and efficient industrial synthesis of 2-ethoxy-4,6-dichloropyrimidine begins with its dihydroxy precursor, 2-ethoxy-4,6-dihydroxypyrimidine.[8] The core of this transformation is a nucleophilic substitution reaction where the hydroxyl groups are converted into a more reactive leaving group and subsequently displaced by chloride ions.
Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this process. It effectively converts the hydroxyl groups of the pyrimidine ring into chlorophosphate esters, which are excellent leaving groups. The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine. The base serves a critical, non-catalytic role: to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the acid from protonating the pyrimidine ring or the base itself, which would otherwise deactivate the substrate and impede the reaction.
Experimental Workflow: Chlorination
Caption: Workflow for the synthesis of 2-ethoxy-4,6-dichloropyrimidine.
Detailed Protocol: Chlorination with POCl₃ and Triethylamine
This protocol details the conversion of 2-ethoxy-4,6-dihydroxypyrimidine to its dichlorinated counterpart.[1][8]
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine (157 g, 1 mol, 99.4% purity)[8]
-
Phosphorus oxychloride (POCl₃) (337 g, 2.2 mol)[1]
-
Triethylamine (202 g, 2 mol)[1]
-
1,2-Dichloroethane (solvent) (300 mL)[8]
-
Ice water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane.[1]
-
To the stirred solution, add triethylamine (2 mol).[9]
-
Begin cooling the vessel and slowly add phosphorus oxychloride (2.2 mol) to the solution. The rate of addition must be carefully controlled to maintain the internal temperature below 50°C.[1] This exothermic step requires caution.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for approximately 3 hours.[8]
-
Monitor the reaction's progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (target ≤ 0.5%).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into a vessel containing ice water. This step hydrolyzes any remaining POCl₃ and should be performed in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent (1,2-dichloroethane) under reduced pressure.
-
Purify the resulting crude product by fractional distillation to obtain pure 2-ethoxy-4,6-dichloropyrimidine.[1]
Expected Outcome:
| Parameter | Value | Reference |
| Yield | 90.7% | [8] |
| Purity (HPLC) | 98.7% | [8] |
| Reaction Time | 3 hours at 85°C | [8] |
Part 2: Application in Triazolopyrimidine Sulfonamide Herbicide Synthesis
Synthetic Principle & Rationale
The two chlorine atoms at the C4 and C6 positions of 2-ethoxy-4,6-dichloropyrimidine are the keys to its utility. They are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the stepwise and controlled construction of the final herbicide.
The general strategy involves an initial reaction to form a more complex intermediate, which is often a fluorination step to yield 2-ethoxy-4,6-difluoropyrimidine, as the fluorine atoms are even better leaving groups for the subsequent SNAr reactions.[1][10] This difluoro-intermediate is then reacted with a substituted aminotriazole. This reaction builds the core triazolopyrimidine structure. Subsequent chemical transformations convert a side chain into a sulfonyl chloride, which is finally coupled with a substituted aniline to yield the active herbicidal compound, such as diclosulam or florasulam.[10]
General Synthetic Pathway to Herbicides
Caption: General pathway for synthesizing triazolopyrimidine herbicides.
Exemplary Protocol: Synthesis of Diclosulam
This protocol outlines the final coupling step in the synthesis of the herbicide diclosulam from its sulfonyl chloride precursor, demonstrating the application of the pyrimidine-derived core.[11][12]
Materials:
-
2-(chlorosulfonyl)-7-fluoro-5-ethoxy[2][3][13]triazolo[1,5-c]pyrimidine (28.0 g, 0.10 mol)
-
2,6-dichloroaniline (24.3 g, 0.15 mol)
-
3,5-Lutidine (catalyst/base) (32.1 g, 0.30 mol)
-
Acetonitrile (solvent) (85 g)
-
Dimethyl sulfoxide (DMSO) (0.3 g)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, dissolve 3,5-lutidine (0.30 mol) in acetonitrile (85 g).[12]
-
To the stirred solution, add 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[2][3][13]triazolo[1,5-c]pyrimidine (0.10 mol) and 2,6-dichloroaniline (0.15 mol).[12]
-
After stirring for 30 minutes at room temperature, add dimethyl sulfoxide (0.3 g).[12]
-
Heat the reaction mixture to 48°C and maintain this temperature with stirring for 24 hours.[12]
-
Upon reaction completion, add concentrated hydrochloric acid and water to the mixture to precipitate the product.[12]
-
Stir for an additional hour, then collect the solid precipitate by suction filtration.
-
The resulting filter cake can be washed and dried to yield the final product, diclosulam.
Biological Mechanism of Action
Caption: Mechanism of action for triazolopyrimidine sulfonamide herbicides.
The final herbicidal products synthesized from the 2-ethoxy-4,6-dichloropyrimidine intermediate function by inhibiting the acetolactate synthase (ALS) enzyme.[4][13] This enzyme is the first and rate-limiting step in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[14] By blocking this enzyme, the herbicide effectively starves the weed of these critical building blocks, halting protein synthesis and cell growth, which ultimately leads to plant death.[4] This targeted mechanism provides high efficacy against susceptible weeds with low toxicity to non-plant organisms.[2]
Safety and Handling
The synthesis and handling of 2-ethoxy-4,6-dichloropyrimidine and its precursors require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[15][16] It can cause severe burns upon contact with skin and eyes. Inhalation can be fatal.[17] It must be handled under anhydrous conditions and any quenching procedures must be performed slowly and with extreme caution.[16]
-
Chlorinated Pyrimidines: These compounds should be handled with care, avoiding skin contact and inhalation.
-
Spill & Waste Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[17] Do not expose spills of POCl₃ to water. All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
2-Ethoxy-4,6-dichloropyrimidine is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of highly effective triazolopyrimidine sulfonamide herbicides. Its value lies in the predictable and versatile reactivity of its dichlorinated pyrimidine core, which allows for the efficient and controlled assembly of complex active ingredients. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists working to develop novel and effective crop protection solutions.
References
-
Crosby, D. G. (2001). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed. Available at: [Link][2]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Available at: [Link][3]
-
Crosby, D. G. (2001). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at: [Link][13]
-
ChemBK. (2024). 2-Ethoxy-4,6-dichloro pyrimidine. ChemBK. Available at: [Link][6]
-
Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. Available at: [Link][14]
-
Google Patents. (2017). CN106905323A - The preparation method of diclosulam. Available at: [11]
-
Patsnap Eureka. Preparation method of diclosulam. Available at: [Link][18]
-
Patsnap Eureka. The preparation method of diclosulam. Available at: [Link][12]
-
Google Patents. (2020). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Available at: [9]
-
WIPO Patentscope. (2017). 106905323 Preparation method of diclosulam. Available at: [Link][19]
-
Google Patents. (2017). CN106699764A - Preparation method of diclosulam. Available at: [20]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available at: [Link][16]
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
Chemxpert Database. Summary Of 2-Ethoxy-4,6-Dichloropyrimidine. Available at: [Link][5]
-
PubChem. 2-Ethoxy-4,6-Difluoropyrimidine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. API Data Summary Report Of 2-Ethoxy-4,6-Dichloropyrimidine [chemxpert.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 12. The preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. wssa.net [wssa.net]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. Preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-ethoxypyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-ethoxypyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and development.
Pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents, including antiviral and anticancer drugs.[][2][3] The this compound core is a versatile intermediate, but its successful synthesis requires careful control over reaction conditions to manage regioselectivity and prevent side reactions. This guide provides in-depth, field-proven insights to address the specific challenges you may encounter.
Core Synthesis Pathway Overview
The most common and industrially viable route to 2,4-disubstituted pyrimidines begins with a pre-functionalized pyrimidine core, such as 2,4-dihydroxypyrimidine (uracil).[4][5] The synthesis of a 6-substituted 2,4-dichloropyrimidine typically follows two key transformations:
-
Chlorination: The conversion of a dihydroxypyrimidine to a dichloropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][6]
-
Nucleophilic Aromatic Substitution (SNAr): The sequential displacement of the chlorine atoms with desired nucleophiles. In this case, an ethoxide source is used to introduce the 6-ethoxy group. It is crucial to understand that the reactivity of the chlorine atoms at the C2 and C4 positions is different, which is a key factor in controlling the outcome of the synthesis.[5]
Sources
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and byproducts with 2,4-Dichloro-6-ethoxypyrimidine
Welcome to the Technical Support Center for 2,4-Dichloro-6-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, synthesis, and reactivity of this important chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the two reactive chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-donating ethoxy group at the C6 position significantly influences the regioselectivity of these substitutions, making a thorough understanding of its chemical behavior paramount for successful synthetic outcomes. This guide will delve into the common side reactions, byproduct formation, and troubleshooting strategies associated with this versatile reagent.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: What are the most common impurities found in commercially available this compound, and how can they impact my reaction?
A1: Impurities in the starting material can have a significant impact on the outcome of your reaction, leading to lower yields, unexpected byproducts, and difficulties in purification. The most common impurities in this compound often stem from its synthesis, which typically involves the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Common Impurities:
-
Unreacted Starting Material (2-ethoxy-4,6-dihydroxypyrimidine): Incomplete chlorination can leave residual dihydroxypyrimidine. This impurity is significantly more polar than the desired product and can often be removed by silica gel chromatography.
-
Mono-chlorinated Intermediate (2-ethoxy-4-chloro-6-hydroxypyrimidine): Partial chlorination can also result in this intermediate. Its polarity is between the starting material and the final product, which can sometimes complicate purification.
-
Over-chlorinated Byproducts: While less common for this specific molecule, harsh reaction conditions could potentially lead to the formation of other chlorinated species.
-
Residual Chlorinating Agent and its Byproducts: Trace amounts of phosphorus-based impurities from POCl₃ can remain. A proper aqueous workup is crucial to remove these.
-
Solvent Residues: Solvents used in the synthesis and purification, such as 1,2-dichloroethane, may be present.[2]
These impurities can act as competing nucleophiles or bases in subsequent reactions, or they can interfere with catalyst activity. It is highly recommended to assess the purity of your starting material by techniques like HPLC, GC-MS, or NMR before use.[3]
Q2: I am synthesizing this compound and observing a low yield and a complex mixture of products. What are the likely causes?
A2: Low yields and the formation of multiple byproducts during the synthesis of this compound are common challenges. The chlorination of 2-ethoxy-4,6-dihydroxypyrimidine is a sensitive reaction, and several factors can contribute to these issues.
Potential Causes and Troubleshooting:
-
Inadequate Control of Reaction Temperature: The addition of the chlorinating agent and any base (like triethylamine) is often exothermic.[4] If the temperature is not carefully controlled (typically below 50°C during addition), side reactions can occur.[4]
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the chlorinating agent and the product, reducing the yield and forming hydroxylated impurities. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry of Reagents: The molar ratios of the dihydroxypyrimidine, chlorinating agent, and any base are critical. An excess or deficit of any reagent can lead to incomplete reaction or the formation of byproducts.[2]
-
Insufficient Reaction Time or Temperature: The reaction may not go to completion if the time or temperature is insufficient. Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal reaction time.[4]
-
Inefficient Workup: During the workup, quenching with ice water must be done carefully to avoid localized heating and potential degradation. The pH adjustment is also critical for efficient extraction of the product.
Reactivity & Side Reactions
Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and obtaining a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?
A3: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a well-documented challenge. While typically the C4 position is more reactive towards nucleophiles, the presence of an electron-donating group at the C6 position, such as an ethoxy group, can alter this preference and favor substitution at the C2 position.
Factors Influencing Regioselectivity:
-
Nature of the Nucleophile: The type of nucleophile used is a critical factor. For instance, with some nucleophiles, C2 selectivity can be favored.
-
Reaction Temperature: Temperature can significantly impact the C2/C4 selectivity. It is often beneficial to run the reaction at a lower temperature to enhance selectivity.
-
Solvent: The polarity and nature of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting regioselectivity.
-
Base: The choice and stoichiometry of the base can also play a role in directing the substitution.
To improve regioselectivity, a systematic optimization of these parameters is recommended. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for your specific transformation.
Q4: During a reaction with an amine nucleophile, I am observing the formation of a byproduct where the ethoxy group has been displaced. Is this expected?
A4: While the chlorine atoms are the primary leaving groups in SNAr reactions, the displacement of the ethoxy group, although less common, is possible under certain conditions.
Potential Causes for Ethoxy Group Displacement:
-
Harsh Reaction Conditions: High temperatures or the use of very strong nucleophiles or bases can lead to the displacement of the ethoxy group.
-
Lewis Acid Catalysis: The presence of Lewis acidic species in the reaction mixture could potentially activate the ethoxy group, making it a better leaving group.
-
Acidic Conditions: Under strongly acidic conditions, the ether linkage of the ethoxy group can be cleaved.
If you observe this byproduct, consider lowering the reaction temperature, using a milder base, or ensuring the absence of any acidic or Lewis acidic impurities.
Stability & Degradation
Q5: How stable is this compound in solution, and what are the likely degradation products?
A5: Dichloropyrimidines are generally susceptible to hydrolysis, and this compound is no exception. The electron-withdrawing nature of the pyrimidine ring and the chlorine atoms makes the C2 and C4 positions prone to nucleophilic attack by water or other protic solvents.[5]
Degradation Pathways:
-
Hydrolysis: In the presence of water, the chlorine atoms can be sequentially replaced by hydroxyl groups, leading to the formation of 2-ethoxy-4-chloro-6-hydroxypyrimidine and subsequently 2-ethoxy-4,6-dihydroxypyrimidine. This process can be accelerated by both acidic and basic conditions.[5]
-
Solvolysis: In alcoholic solvents such as methanol or ethanol, the chlorine atoms can be displaced by the corresponding alkoxy groups, leading to the formation of methoxy or diethoxy byproducts.[5]
To minimize degradation, it is recommended to use this compound in anhydrous solvents and to prepare solutions fresh before use. If storage in solution is unavoidable, use an aprotic solvent and store at low temperatures, protected from light and moisture.[5]
Troubleshooting Guides
Guide 1: Troubleshooting the Synthesis of this compound
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound via the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine.
| Issue | Possible Cause(s) | Recommended Actions |
| Low or No Product Formation | 1. Inactive chlorinating agent (e.g., old POCl₃).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use a fresh bottle of the chlorinating agent.2. Gradually increase the reaction temperature and monitor by TLC/HPLC.3. Extend the reaction time, monitoring for product formation and potential decomposition. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high.2. Presence of moisture.3. Incorrect stoichiometry of reagents. | 1. Ensure efficient cooling during the addition of reagents.2. Use anhydrous solvents and oven-dried glassware.3. Carefully re-calculate and measure the molar equivalents of all reactants. |
| Presence of Unreacted Starting Material | 1. Insufficient chlorinating agent.2. Short reaction time. | 1. Increase the equivalents of the chlorinating agent slightly.2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Difficult Purification | 1. Presence of the mono-chlorinated intermediate.2. Formation of polar, colored impurities. | 1. Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a carefully selected solvent gradient.2. Treat the crude product with activated carbon before chromatography or recrystallization.[3] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine.[4]
Materials:
-
2-ethoxy-4,6-dihydroxypyrimidine (1 mol)
-
Phosphorus oxychloride (POCl₃) (2.2 mol)
-
Triethylamine (2 mol)
-
1,2-Dichloroethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-4,6-dihydroxypyrimidine in anhydrous 1,2-dichloroethane.
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition of POCl₃ is complete, slowly add triethylamine dropwise, maintaining the internal temperature below 20°C.
-
Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85°C and stir for 3 hours, or until reaction completion is confirmed by TLC or HPLC.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Common Byproducts of this compound
Caption: Synthesis of this compound and potential byproducts.
Diagram 2: Troubleshooting Workflow for SNAr Reactions
Caption: A logical workflow for troubleshooting SNAr reactions.
References
- Benchchem.
- Benchchem. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Benchchem. Benchmarking the synthesis of 2-Ethoxy-4,6-dichloropyrimidine against other methods.
- Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- PubChem. 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine.
- Benchchem.
- ResearchGate.
- PubMed.
- PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- ChemicalBook. 2,4-Dichloro-6-ethoxymethyl-pyrimidine CAS#: 1289385-14-3.
- OPUS. Analytical Methods.
- Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)
- PMC. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- ChemicalBook. 2,4-Dichloropyrimidine synthesis.
- NCBI Bookshelf.
- Benchchem. Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
- PubMed.
- PMC. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- ResearchGate.
- Google Patents. (12)
- Google Patents.
- PubChemLite. 2-ethoxy-4,6-difluoropyrimidine (C6H6F2N2O).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Dichloro-6-(ethoxymethyl)pyrimidine | CAS: 1289385-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. determining organic impurities: Topics by Science.gov [science.gov]
- 5. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-6-ethoxypyrimidine
Welcome to the technical support guide for the purification of 2,4-dichloro-6-ethoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during its purification from typical reaction mixtures, providing detailed troubleshooting advice and standardized protocols to ensure you achieve high purity and yield.
Section 1: Understanding the Reaction Mixture
This compound is typically synthesized via the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The crude product from this reaction is rarely pure and contains a variety of byproducts and unreacted materials that must be removed.
The general synthesis is as follows:
2-ethoxy-4,6-dihydroxypyrimidine + POCl₃ → this compound
A successful purification strategy begins with understanding the potential impurities in your crude mixture.
Common Impurities and Their Origins
| Impurity | Origin | Significance and Removal Strategy |
| Phosphorus Oxychloride (POCl₃) | Excess reagent from the chlorination step.[2] | Highly reactive and corrosive. Quenched by careful addition to ice water, which hydrolyzes it to phosphoric and hydrochloric acid. |
| Phosphoric Acid / Hydrochloric Acid | Hydrolysis products of POCl₃ during work-up.[3] | Acidic. Removed by washing the organic extract with water and a mild aqueous base (e.g., NaHCO₃, Na₂CO₃ solution).[4] |
| 2-ethoxy-4,6-dihydroxypyrimidine | Unreacted starting material.[1] | Polar. Can often be removed during the aqueous work-up and washing steps. |
| Mono-chlorinated Intermediates | Incomplete reaction. | Structurally similar to the product. Best removed by chromatography or fractional distillation. |
| Organic Base / Amine Hydrochloride | Catalyst or acid scavenger used in the reaction (e.g., pyridine, N,N-diisopropylethylamine).[2][5] | Can be removed by washing the organic extract with dilute acid (if the product is stable) or by distillation.[6] |
| Reaction Solvents | Inert solvent used during chlorination (e.g., toluene, dichloroethane).[1][7] | Removed by evaporation or distillation. |
| Polymeric/Tarry Materials | High-temperature side reactions or product degradation. | Non-volatile. Can be removed by distillation or hot filtration after treatment with activated charcoal.[8] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My reaction mixture became extremely hot and uncontrollable when I added it to water. What happened and how can I prevent this?
A: This is a classic and dangerous issue caused by the highly exothermic reaction of residual phosphorus oxychloride (POCl₃) with water.[3] To prevent this hazardous situation:
-
Mechanism: POCl₃ reacts violently with water to produce phosphoric acid and hydrochloric acid, releasing a significant amount of heat.
-
Preventative Protocol:
-
Reduce POCl₃: If possible, first remove the bulk of excess POCl₃ from the reaction mixture via distillation under reduced pressure.[4][6]
-
Controlled Quenching: Always perform the quench by adding the crude reaction mixture slowly and portion-wise to a vigorously stirred vessel of crushed ice or ice-cold water. Never add water to the reaction mixture.[4][9]
-
Temperature Monitoring: Ensure the temperature of the aqueous mixture is maintained below a safe threshold (e.g., 20-30°C) throughout the addition, using an external ice bath for additional cooling if necessary.[5]
-
Q2: After extraction and solvent evaporation, my product yield is very low. Where did my product go?
A: Low yield is often due to product loss during the work-up and extraction phases. The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially under harsh pH or high-temperature conditions.
-
Causality: The electron-withdrawing nature of the pyrimidine ring and the chlorine atoms makes the carbon atoms at the 2- and 4-positions electrophilic and thus targets for nucleophilic attack by water, leading to the formation of hydroxy-pyrimidines which are often water-soluble and lost in the aqueous phase.
-
Optimization Strategies:
-
Temperature Control: Keep the temperature low during the entire aqueous work-up.
-
Efficient Extraction: Use a suitable organic solvent in which your product is highly soluble (e.g., dichloromethane, ethyl acetate, chlorobutane).[3][6] Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
pH Management: When washing with a base to remove acid, use a mild base like sodium bicarbonate solution rather than a strong base like sodium hydroxide to minimize product hydrolysis.[4]
-
Q3: My product is a dark oil or discolored solid. How can I improve its appearance and purity?
A: Discoloration typically indicates the presence of high-molecular-weight, often polymeric, impurities formed from side reactions or thermal degradation.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal and gently heat or stir for 15-30 minutes. The colored impurities will adsorb onto the charcoal. Remove the charcoal by hot gravity filtration.[8]
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method to separate it from non-volatile, colored impurities.[10]
-
Recrystallization: This is a powerful technique for removing colored impurities, which often remain in the mother liquor.[8]
-
Q4: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or when the concentration of impurities is too high, inhibiting crystal lattice formation.[8]
-
Troubleshooting Steps:
-
Slow Down Cooling: Reheat the solution until everything redissolves. If necessary, add a small amount of extra solvent to ensure complete dissolution. Allow the flask to cool very slowly to room temperature on the benchtop before moving it to a colder environment like an ice bath.[8]
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of pure product to provide a nucleation site.[8]
-
Re-evaluate Solvent: The chosen solvent may be unsuitable. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system.
-
Pre-Purify: If the impurity level is very high, a preliminary purification step like a quick filtration through a silica plug or even column chromatography might be necessary before attempting recrystallization.[8]
-
Section 3: Frequently Asked Questions (FAQs)
What is the most reliable method for purifying this compound?
There is no single "best" method; the choice depends on the scale of the reaction, the nature of the impurities, and the required final purity. A common and effective sequence is:
-
Aqueous Work-up: To remove inorganic byproducts.
-
Extraction: To isolate the product in an organic solvent.
-
Final Purification:
-
Recrystallization: Excellent for achieving high purity of solid products, especially at lab scale.[3]
-
Vacuum Distillation: Highly effective for thermally stable liquids or low-melting solids, and very suitable for larger scales.[10]
-
Column Chromatography: Offers the highest resolution for separating closely related impurities but can be less practical for large quantities.[11]
-
How can I monitor the purity of my product during and after purification?
Purity should be assessed using analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A successful purification should result in a single major peak with purity often exceeding 99%.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity information and structural confirmation from the mass spectrum.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
What are the critical safety precautions when handling the reaction mixture?
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Chlorinated Pyrimidines: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.
-
Quenching Step: As detailed in the troubleshooting guide, this is the most hazardous part of the work-up. Perform it with extreme caution and proper planning.
Section 4: Experimental Protocols & Visualizations
Purification Workflow Overview
The following diagram illustrates the general workflow for purifying this compound from a crude reaction mixture.
Sources
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- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
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- 10. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Suzuki Coupling with 2,4-Dichloro-6-ethoxypyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-6-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction's intricacies.
Frequently Asked Questions (FAQs): First Principles
Here we address foundational questions regarding the reactivity and selectivity of your substrate.
Q1: Why does the Suzuki coupling preferentially occur at the C4 position of 2,4-dichloropyrimidines?
The regioselectivity is a well-documented and reliable feature of the 2,4-dichloropyrimidine scaffold. The preference for the palladium catalyst to undergo oxidative addition into the C4–Cl bond over the C2–Cl bond is primarily due to electronic factors.[1][2][3][4] The pyrimidine ring is an electron-deficient aromatic system, which generally makes it more reactive in cross-coupling reactions compared to analogous benzene halides.[1][5] Within the pyrimidine ring, the C4 position is more electron-deficient than the C2 position, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This intrinsic electronic bias is the key determinant of the observed regioselectivity.[1][2][3]
Q2: How does the 6-ethoxy group on my substrate influence the reaction?
The 6-ethoxy group is an electron-donating group (EDG). Its presence on the pyrimidine ring will slightly decrease the overall electron-deficiency of the scaffold compared to an unsubstituted 2,4-dichloropyrimidine. While this might subtly decrease the overall reactivity towards oxidative addition, the C4 preference generally remains dominant. In some cases, substituents at the 6-position have been shown to have a minimal effect on the reaction yield, though exceptions with very low yields have been noted, which could be improved by adjusting catalyst loading.[1][5]
Q3: What are the typical starting conditions for a C4-selective mono-arylation of this compound?
A reliable starting point is crucial for success. Based on extensive literature for similar substrates, a robust set of initial conditions can be established. Microwave-assisted procedures have proven highly effective, often affording excellent yields with short reaction times and low catalyst loadings.[1][2][5]
| Component | Recommendation | Molar Equiv. | Notes |
| Electrophile | This compound | 1.0 | Ensure high purity. |
| Nucleophile | Arylboronic Acid | 1.0 - 1.2 | Use fresh, high-quality boronic acid to avoid issues from decomposition.[6] |
| Catalyst | Pd(PPh₃)₄ | 0.5 - 5 mol% | A versatile and commonly successful catalyst for this transformation.[1][7][8] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | K₃PO₄ can be effective when K₂CO₃ is not.[8][9] Both are crucial for the transmetalation step. |
| Solvent | 1,4-Dioxane, or Toluene/EtOH/H₂O | - | The choice of solvent is critical; alcoholic solvent mixtures can offer greater reactivity at lower temperatures.[10] |
| Temperature | 55 - 100 °C | - | Higher temperatures may be required for less reactive partners but can increase side product formation. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent catalyst deactivation by oxygen.[11] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve failed or low-yielding reactions.
Problem Area 1: No Reaction or Very Low Conversion
Q: I've run my reaction, but TLC/LC-MS analysis shows only starting materials. Where do I begin troubleshooting?
This is a common and frustrating issue, often pointing to a fundamental problem with one of the core components of the catalytic cycle.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2,4-Dichloro-6-ethoxypyrimidine in Synthetic Reactions
Welcome to the technical support center for 2,4-Dichloro-6-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Degradation of this key building block can lead to reduced yields, complex purification challenges, and difficult-to-remove impurities. This document will serve as a comprehensive resource to mitigate these issues.
Understanding the Molecule: Core Stability and Degradation Pathways
This compound is a highly functionalized heterocycle, valued for its two distinct reactive sites—the chlorine atoms at the C2 and C4 positions. The pyrimidine ring is electron-deficient, which activates these positions for nucleophilic aromatic substitution (SNAr). However, this inherent reactivity is also the source of its instability.
Q1: What are the primary ways this compound can degrade during a reaction?
There are four principal degradation pathways that researchers must be vigilant about:
-
Hydrolysis: The chloro groups are susceptible to hydrolysis, particularly under basic or acidic conditions, which can be accelerated by heat.[1] This reaction replaces the chlorine atoms with hydroxyl groups, forming hydroxy- or dihydroxy-pyrimidine derivatives, which are often unreactive and can complicate purification. Even trace amounts of water in solvents or reagents can be a significant source of this side reaction.
-
Solvolysis/Reaction with Nucleophilic Solvents: In addition to water, nucleophilic solvents (e.g., methanol, ethanol) or bases (e.g., sodium methoxide) can displace the chloro groups, leading to undesired ether or other substituted byproducts.[2]
-
Thermal Degradation: Like many highly functionalized organic molecules, this compound can be sensitive to high temperatures.[3][4] Prolonged exposure to elevated temperatures, especially above 100-120°C, can lead to complex, often uncharacterizable decomposition pathways, resulting in darkened reaction mixtures and low yields.
-
Reductive Dechlorination: This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The chloro group is replaced by a hydrogen atom, leading to a monochloro- or completely dechlorinated pyrimidine. This pathway is often facilitated by the presence of a hydrogen source, such as trace water, alcohols, or even the phosphine ligands themselves.
Caption: Workflow for Suzuki coupling with minimized side reactions.
General Handling, Storage, and Purification
Proper handling outside of reactions is equally critical to prevent degradation.
Q5: What are the best practices for storing this compound to ensure its long-term stability?
To maintain the integrity of the compound over time, follow these storage recommendations:
-
Temperature: Store in a refrigerator (+2 to +8°C). Avoid storing at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If the original container is large, consider aliquoting the material into smaller, tightly sealed vials under inert gas to avoid repeated exposure of the bulk material to air and moisture.
-
Light: Keep the container in a dark place, as UV light can potentially promote degradation.
-
Moisture: Store in a desiccator or a controlled low-humidity environment.
Q6: I suspect my product is degrading on my silica gel column during purification. The fractions are showing new, more polar spots on TLC. What should I do?
This is a common issue. Standard silica gel is acidic and can act as a catalyst for the hydrolysis of the chloro groups on your product or any unreacted starting material.
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the pyrimidine ring, making the chloro groups even more susceptible to nucleophilic attack by trace water in the eluent or the silica itself.
Solutions:
-
Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing your column slurry in your chosen eluent system containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which lacks the acidic character of silica gel.
-
Recrystallization: If your product is a solid, recrystallization is often a superior purification method that avoids these issues entirely. [5][6]It is less labor-intensive and can provide material of very high purity.
Experimental Protocol: Robust Recrystallization
This protocol is a reliable method for purifying solid products derived from this compound, avoiding the potential degradation associated with column chromatography.
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial not to add too much solvent, as this will result in low recovery. [5]3. Decoloration (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them under vacuum.
References
- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters . MDPI. [Link]
- US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives.
-
Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway . PubMed. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry . Wavefunction, Inc.. [Link]
-
Removal of 2,4-dichlorophenoxyacetic acid in aqueous solution by pulsed corona discharge treatment: Effect of different water constituents, degradation pathway and toxicity assay . PubMed. [Link]
- US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
-
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine . PubChem. [Link]
-
Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds . ResearchGate. [Link]
-
KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S . ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
-
Degradation of 2,4-dichlorophenol in wastewater by low temperature plasma coupled with TiO2 photocatalysis . RSC Publishing. [Link]
-
Process for producing 2-amino-4,6-dichloropyrimidine . European Patent Office. [Link]
-
Stability of intravenous medicines - evidence of maximum temperature reached in both summer and winter within soft shell elastomeric pumps . PubMed. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi . Zenodo. [Link]
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds . ResearchGate. [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem . ResearchGate. [Link]
-
Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis . PubMed. [Link]
-
2,4-diamino-6-hydroxypyrimidine . Organic Syntheses. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . NIH. [Link]
-
Degradation of 2,4-dichlorophenol by immobilized iron catalysts . PubMed. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone . PubMed. [Link]
-
2-Ethoxy-4,6-Difluoropyrimidine . PubChem. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation . The Royal Society of Chemistry. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . Taylor & Francis. [Link]
-
Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting . ResearchGate. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
2,4-Dichloropyrimidine . PMC - NIH. [Link]
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate . ResearchGate. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines . ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution
Welcome to the technical support center for the optimization of nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Drawing from established principles and field-proven insights, this resource provides in-depth solutions to common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding nucleophilic substitution reactions.
Q1: My reaction is showing low or no yield. What are the primary factors to investigate?
Low yields in nucleophilic substitution reactions can often be traced back to a few key areas: the reactivity of your substrate, the choice of leaving group, the reaction conditions (solvent, temperature), and the purity of your reagents.[1] A systematic evaluation of each of these components is crucial for identifying the root cause of the issue.
Q2: How can I minimize the formation of elimination byproducts?
Elimination reactions, particularly E2, are common competitors to substitution, especially with secondary and tertiary substrates or when using a strong, bulky base.[2] To favor substitution, consider using a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻), lowering the reaction temperature, and using a polar aprotic solvent.[2][3]
Q3: What is the impact of my solvent choice on the reaction outcome?
The solvent plays a critical role in determining the reaction mechanism (SN1 vs. SN2) and overall rate.
-
For SN2 reactions , polar aprotic solvents like DMSO, DMF, and acetone are generally preferred. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.[4][5][6]
-
For SN1 reactions , polar protic solvents such as water, alcohols, and carboxylic acids are ideal. They stabilize the carbocation intermediate through hydrogen bonding, accelerating the rate-determining step.[4][7][8]
Q4: My leaving group doesn't seem to be effective. How do I choose a better one?
A good leaving group is a weak base, meaning it is stable on its own.[9][10] The conjugate bases of strong acids are excellent leaving groups. For example, iodide (I⁻) is a better leaving group than chloride (Cl⁻) because HI is a stronger acid than HCl.[10] If you are working with an alcohol, which has a poor leaving group (OH⁻), it can be converted to a better leaving group, like a tosylate (-OTs), by reacting it with tosyl chloride.[11]
Q5: I'm observing a loss of stereochemical control in my reaction. What's happening?
Loss of stereocontrol, or racemization, is a hallmark of the SN1 pathway, which proceeds through a planar carbocation intermediate that can be attacked from either face.[12][13][14] If your goal is to maintain stereochemical integrity (i.e., inversion of configuration), you need to favor the SN2 mechanism. This can be achieved by using a primary or secondary substrate, a strong nucleophile, and a polar aprotic solvent.[12][13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step approaches to resolving specific experimental challenges.
Guide 1: Diagnosing and Resolving Low Product Yield
Low conversion is a frequent issue. This guide provides a systematic workflow to identify and address the root cause.
Caption: A workflow for troubleshooting low-yield nucleophilic substitution reactions.
-
Verify Reagent Quality:
-
Substrate: Confirm the identity and purity of your starting material using techniques like NMR or GC/LC-MS. Impurities can inhibit the reaction.
-
Nucleophile: Ensure your nucleophile is active. For instance, some organometallic reagents degrade over time. If using a salt (e.g., NaCN), ensure it is dry and has been stored correctly.
-
Solvent: If the reaction is sensitive to water, use a freshly dried, anhydrous solvent.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature has a significant impact on reaction rate.[3] If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that higher temperatures can also promote side reactions like elimination.[3][15]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine if it has gone to completion. Some reactions may require extended periods to achieve high conversion.
-
Concentration: Ensure the concentrations of your reactants are appropriate. Very dilute conditions may slow down bimolecular (SN2) reactions.
-
-
Re-evaluate the Reaction Mechanism:
-
Substrate Structure: The structure of your substrate is a primary determinant of the reaction pathway.[4][16]
-
Nucleophile: A strong, negatively charged nucleophile will favor an SN2 reaction.[4] A weak, neutral nucleophile (like water or an alcohol) will favor an SN1 reaction.[4]
-
Leaving Group: A good leaving group is essential for both SN1 and SN2 reactions.[19][20]
-
Solvent: As detailed in the FAQs, ensure your solvent choice aligns with the desired mechanism.
-
Guide 2: Minimizing Elimination Side Products
The competition between substitution and elimination is a classic challenge in organic synthesis.
Caption: Factors influencing the competition between substitution and elimination pathways.
-
Choice of Nucleophile/Base:
-
To favor SN2, use a reagent that is a strong nucleophile but a weak base. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiols (RS⁻).[3]
-
Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome, as these are classic reagents for promoting E2 elimination.[21]
-
-
Temperature Control:
-
Solvent Selection:
-
For bimolecular reactions (SN2/E2), polar aprotic solvents (DMF, DMSO) enhance the reactivity of the nucleophile, favoring the SN2 pathway.[3]
-
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary alkyl halide in a polar aprotic solvent like acetone or DMF.[3]
-
Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide or sodium cyanide).[3]
-
Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., 0 °C to room temperature), using a cooling bath if necessary.[3]
-
Monitoring: Track the reaction's progress via TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture and extract the product. Purify as needed.
Guide 3: Addressing Challenges in Aromatic Systems (SNAr)
Nucleophilic aromatic substitution (SNAr) has its own unique set of requirements.
Problem: My SNAr reaction is not working.
-
Check for Activation: SNAr reactions require the aromatic ring to be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃.[1]
-
Position of EWG: The EWG must be positioned ortho or para to the leaving group. This is because the negatively charged intermediate (Meisenheimer complex) is stabilized through resonance, and this stabilization is only effective when the EWG is in these positions.[1][22] An EWG in the meta position will not sufficiently stabilize the intermediate.[1]
-
Leaving Group Ability: The rate of SNAr is also dependent on the leaving group. The trend is often F > Cl > Br > I, which is the reverse of SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.
-
Solvent Effects: Similar to SN2, SNAr reactions are generally faster in polar aprotic solvents.[23]
Part 3: Data Tables and Advanced Topics
Table 1: Properties of Common Solvents
| Solvent | Type | Dielectric Constant (ε) | SN1 Favorability | SN2 Favorability |
| Water (H₂O) | Polar Protic | 80.1 | Excellent | Poor |
| Methanol (MeOH) | Polar Protic | 32.7 | Good | Fair |
| Ethanol (EtOH) | Polar Protic | 24.5 | Good | Fair |
| Acetone | Polar Aprotic | 20.7 | Poor | Excellent |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Poor | Excellent |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Poor | Excellent |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Poor | Excellent |
Data compiled from various sources. Dielectric constant is a measure of polarity.[7]
Table 2: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate |
| I⁻ (Iodide) | HI | -10 | Very Fast |
| Br⁻ (Bromide) | HBr | -9 | Fast |
| H₂O (Water) | H₃O⁺ | -1.7 | Moderate |
| Cl⁻ (Chloride) | HCl | -7 | Moderate |
| F⁻ (Fluoride) | HF | 3.2 | Slow |
| ⁻OH (Hydroxide) | H₂O | 15.7 | Very Slow (Poor) |
General trend: Weaker bases are better leaving groups.[10][11][16]
Advanced Topic: Phase Transfer Catalysis (PTC)
In many cases, the nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the organic substrate is soluble in an organic phase. This immiscibility can lead to very slow reaction rates.
Phase Transfer Catalysis is a technique used to facilitate the reaction between these two phases.[24] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, transports the nucleophile from the aqueous phase into the organic phase where it can react with the substrate.[24][25][26]
Benefits of PTC:
-
Faster reaction rates.[24]
-
Eliminates the need for expensive, anhydrous, or polar aprotic solvents.[24]
-
Can lead to higher yields and fewer byproducts.[24]
References
-
Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1). Retrieved from [Link]
-
Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. (n.d.). Dalal Institute. Retrieved from [Link]
-
Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. (n.d.). Dalal Institute. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Good Leaving Groups Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2006). Organic Letters, 8(19), 4275–4278. Retrieved from [Link]
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. Retrieved from [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Substitution Reactions (on Saturated Carbons). (2025). Making Molecules. Retrieved from [Link]
-
Substrate. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic substitution vs. elimination reactions. (n.d.). Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
-
What is the stereochemistry aspect in an SN1 and SN2 reaction? (2018). Quora. Retrieved from [Link]
-
Nucleophilic Substitution and Elimination. (n.d.). Science Learning Center. Retrieved from [Link]
-
What Makes A Good Leaving Group? (2025). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry: Intro to Organic 4: Leaving Groups and Nucleophiles. (n.d.). SparkNotes. Retrieved from [Link]
-
8.5: Leaving Groups. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
6.10: Structure and SN2 Reactivity: The Substrate. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. Retrieved from [Link]
-
How to decide whether a reactant is more of a base or a nucleophile to determine if it undergoes a substitution or elimination reaction. (2022). Quora. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Stereochemistry of SN1 and SN2 reactions. (2021). YouTube. Retrieved from [Link]
-
4.4: Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
The Stereochemistry of SN1 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. Retrieved from [Link]
-
Nucleophilic Substitution, Addition, and Elimination Reactions. (2017). Basicmedical Key. Retrieved from [Link]
-
Optimization of reaction temperature and time. (n.d.). ResearchGate. Retrieved from [Link]
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Substitution and Elimination Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 2,4-Dichloro-6-ethoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2,4-Dichloro-6-ethoxypyrimidine from synthetic reaction mixtures. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to streamline your purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurity profile largely depends on the specific reaction, but common contaminants arise from the inherent reactivity of the starting material. In typical nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, you should anticipate:
-
Mono-substituted Intermediates: The two chlorine atoms on the pyrimidine ring have different reactivities. While reactions often favor substitution at the C4 position, it's common to find residual mono-substituted species (e.g., 2-chloro-4-substituted-6-ethoxypyrimidine).[1][2] The separation of this intermediate from the desired di-substituted product can be challenging due to similar polarities.
-
Hydrolysis Byproducts: Dichloropyrimidines can undergo hydrolysis to form hydroxypyrimidines, especially if aqueous bases are used during work-up or if the reaction is run in the presence of water.[3] These byproducts are significantly more polar.
-
Unreacted Starting Material: Incomplete reactions will invariably leave behind this compound.
-
Catalyst Residues: For cross-coupling reactions, residual palladium catalysts and ligands will be present.[4]
Q2: What physicochemical properties of this compound are critical for designing a purification strategy?
A2: Understanding the solubility and physical state of your starting material is fundamental to separating it from your product. This compound is a white solid with a melting point of 216-218 °C.[5][6] Its solubility profile is key for planning extractions and recrystallizations.
| Solvent | Solubility (mg/L at 25 °C) | Implication for Purification |
| Dichloromethane | 6980 | Excellent solvent for extraction and chromatography. |
| Acetonitrile | 5500 | Good solvent for reaction and chromatography. |
| Acetone | 4360 | Useful as a reaction or cleaning solvent. |
| Ethyl Acetate | 980 | Good choice for extraction and chromatography, offering different selectivity than DCM. |
| Methanol | 470 | Can be used in mixed-solvent systems for recrystallization. |
| Toluene | 14 | Low solubility suggests it could be an anti-solvent for crystallization. |
| Hexane | <10 | Very low solubility; ideal as an anti-solvent or for washing solid product to remove non-polar impurities. |
| Water (pH 7) | 184 | Low solubility supports aqueous work-up procedures. Solubility increases significantly at pH 9 (3430 mg/L).[5][6] |
| Data sourced from BenchChem Technical Guide.[6] |
Q3: Which analytical techniques are recommended to monitor the removal of this compound?
A3: A multi-pronged analytical approach is best for robustly monitoring purification:
-
Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and column chromatography fraction analysis. A typical mobile phase would be a gradient of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the concentration of residual starting material. A C18 reverse-phase column is a standard choice.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile starting materials and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and ensuring the absence of signals corresponding to the starting material.
Troubleshooting Guides
This section addresses specific challenges you may encounter during the purification process, following a "Problem-Cause-Solution" framework.
Issue 1: Significant amount of unreacted this compound remains after aqueous work-up.
-
Cause: The starting material has low but non-negligible solubility in some organic solvents used for extraction, and its polarity may be similar to the desired product, leading to co-extraction.
-
Solution 1: Liquid-Liquid Extraction Optimization:
-
Rationale: Exploit the differential solubility of the starting material and product. Since this compound is very poorly soluble in hexane, using hexane or a hexane-rich solvent mixture for extraction can help leave the more polar product in the aqueous phase or minimize the extraction of the non-polar starting material.
-
Protocol:
-
After quenching the reaction, dilute the mixture with water.
-
Extract the aqueous layer with a solvent in which your product is soluble but the starting material is less so (e.g., ethyl acetate).
-
To remove the residual starting material from the combined organic layers, wash thoroughly with brine. For particularly stubborn cases, a multi-step wash can be effective.[9]
-
-
-
Solution 2: Scavenger Resins:
-
Rationale: For reactions where the product is formed via nucleophilic substitution, a scavenger resin can be used to covalently bind and remove the unreacted electrophilic starting material.
-
Protocol:
-
Choose a nucleophilic resin (e.g., an amine-functionalized polystyrene resin).
-
Add the resin to the crude reaction mixture dissolved in a suitable solvent (e.g., Dichloromethane or THF).
-
Stir for several hours or overnight at room temperature.
-
Filter off the resin. The unreacted this compound will be bound to the solid support.
-
Concentrate the filtrate and proceed with further purification.
-
-
Issue 2: Column chromatography provides poor separation between the product and starting material.
-
Cause: The polarity of your product and this compound are too similar for effective separation using standard silica gel chromatography.
-
Solution 1: Optimize Chromatographic Conditions:
-
Rationale: Fine-tuning the mobile phase can enhance resolution. A shallow gradient and the use of different solvent systems can exploit subtle differences in polarity.
-
Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh).[8]
-
Mobile Phase: Start with a very low polarity eluent, such as 100% hexane, and slowly introduce a more polar solvent like ethyl acetate or dichloromethane in a shallow gradient (e.g., increasing by 1-2% increments).[8]
-
Alternative Solvents: Explore different solvent systems. A toluene/ethyl acetate or dichloromethane/methanol system may offer different selectivity compared to hexane/ethyl acetate.
-
-
-
Solution 2: Alternative Chromatography Modes:
-
Rationale: If silica gel is ineffective, consider other stationary phases.
-
Protocol:
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.
-
Ion-Exchange Chromatography: If your product has a basic or acidic handle, ion-exchange chromatography can provide an orthogonal separation mechanism.
-
-
Issue 3: The product or starting material "oils out" during recrystallization.
-
Cause: This typically occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when significant impurities are present, depressing the melting point.[10]
-
Solution: Modify the Recrystallization Solvent System:
-
Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Using a solvent pair provides greater control over solubility.
-
Protocol:
-
Select a "good" solvent in which your crude product is soluble at an elevated temperature (e.g., ethyl acetate or methanol).
-
Select a "poor" or "anti-solvent" in which your product is insoluble (e.g., hexane or water).[8]
-
Dissolve the crude material in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[11]
-
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for post-reaction purification.
Caption: Decision tree for troubleshooting purification.
References
- Benchchem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
- ChemBK. (2024). 2-Ethoxy-4,6-dichloro pyrimidine.
- ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- ElectronicsAndBooks. (n.d.). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode.
- Google Patents. (n.d.). US4719298A - Side chain chlorination process of heterocycles.
- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dichloropyrimidine.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Taylor & Francis. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- PubMed. (2001). Extraction of chlorinated aliphatic hydrocarbons from groundwater at micromolar concentrations for isotopic analysis of chlorine.
- Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Benchchem. (n.d.). Methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine.
- Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Google Patents. (n.d.). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
- Iowa State University. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- ScienceDirect. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
- LookChem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE.
- ResearchGate. (n.d.). Tools for Purifying the Product.
- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- NSF Public Access Repository. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
- Google Patents. (n.d.). US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine.
- PubChem. (n.d.). 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine.
- ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines.
- PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- European Patent Office. (n.d.). Process for producing 2-amino-4,6-dichloropyrimidine.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.
- Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
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- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 2,4-Dichloro-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,4-Dichloro-6-ethoxypyrimidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and practical, field-tested advice for scaling up your reactions. This resource is structured to address the specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction at a larger scale, but analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Inadequate Mixing/Agitation | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, preventing uniform reaction conditions. Action: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create a vortex and guarantee homogenous mixing. For viscous reaction mixtures, consider a mechanical stirrer with a high-torque motor. |
| Poor Temperature Control | Exothermic or endothermic reactions can be difficult to manage at scale. A deviation from the optimal temperature can significantly slow down or halt the reaction. Action: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a slower, controlled addition of reagents.[1] |
| Catalyst Deactivation | In cross-coupling reactions, the palladium catalyst can be sensitive to oxygen and other impurities, leading to deactivation.[2][3] Action: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. If catalyst deactivation is suspected, a second addition of the catalyst mid-reaction may be beneficial.[2] |
| Impure Starting Materials | Impurities in this compound or other reagents can interfere with the reaction. Action: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting material before use. |
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step decision tree for troubleshooting low conversion.
Issue 2: Formation of Significant Side Products (e.g., Di-substituted or Hydrolysis Products)
Your reaction is proceeding, but you are observing the formation of unwanted byproducts, complicating purification and reducing the yield of your desired product.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Lack of Regioselectivity | In nucleophilic aromatic substitution (SNA) and cross-coupling reactions, this compound has two reactive chlorine atoms. The C4 position is generally more reactive than the C2 position.[4][5][6] However, reaction conditions can influence this selectivity. Action: For C4-selective reactions, milder conditions (lower temperature, weaker base) are often preferred. For C2-selectivity, specific catalyst systems may be required to override the inherent preference for C4.[4] |
| Over-reaction/Di-substitution | If the mono-substituted product is sufficiently reactive, it can undergo a second substitution, leading to the di-substituted byproduct. Action: Use a stoichiometric amount of the nucleophile or coupling partner. Consider slow addition of the limiting reagent to maintain a low concentration and disfavor the second reaction. Lowering the reaction temperature can also help improve selectivity. |
| Hydrolysis of Chloro Groups | The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups, forming hydroxypyrimidine byproducts. Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under a strict inert atmosphere will also help to exclude moisture. |
Issue 3: Difficulties with Product Isolation and Purification
The reaction is complete, but isolating the pure product at scale is proving to be challenging.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Product Solubility | The desired product may have limited solubility in the chosen workup or crystallization solvents, leading to low recovery. Action: Perform small-scale solubility studies with a range of solvents to identify an optimal system for extraction and crystallization. |
| Emulsion Formation During Workup | On a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to break. Action: Use a separatory funnel with a larger stopcock to facilitate draining. Add brine to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle rocking instead of vigorous shaking can also prevent emulsion formation. |
| Co-elution of Impurities during Chromatography | Impurities with similar polarity to the desired product can be difficult to separate by column chromatography. Action: Screen different solvent systems for chromatography to improve separation. Consider alternative purification techniques such as recrystallization or distillation if the product is amenable. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reaction of this compound.
Q1: What are the key safety precautions to consider when working with this compound at scale?
A1: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7][8] In case of skin or eye contact, rinse immediately with copious amounts of water.[9] For large-scale operations, a risk assessment should be conducted, and emergency procedures should be in place.[10]
Q2: How can I optimize the regioselectivity of nucleophilic substitution on this compound?
A2: The inherent reactivity of 2,4-dichloropyrimidines generally favors nucleophilic attack at the C4 position.[4][5] To enhance C4 selectivity, you can often use less reactive nucleophiles and milder reaction conditions. Conversely, achieving C2 selectivity can be more challenging and may require a catalyst-controlled strategy or the presence of specific directing groups on the pyrimidine ring.[4][6]
Q3: What are the most common types of reactions performed with this compound in drug discovery?
A3: this compound is a versatile building block in medicinal chemistry. The most common reactions are:
-
Nucleophilic Aromatic Substitution (SNA): The chloro groups are readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities.[11]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are frequently used to form carbon-carbon and carbon-nitrogen bonds, respectively.[12][13] These reactions are crucial for constructing complex molecular scaffolds.
Q4: What is a typical experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound?
A4: The following is a general procedure that should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: A simplified workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[3]
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.[3][14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Q5: How can I synthesize the precursor, 2-ethoxy-4,6-dihydroxypyrimidine?
A5: 2-Ethoxy-4,6-dihydroxypyrimidine is typically synthesized via the condensation of O-ethylisourea with a malonic acid ester.[15] This precursor is then chlorinated to yield 2-ethoxy-4,6-dichloropyrimidine.[15]
Section 3: References
-
Benchchem. (n.d.). Methods for scaling up the production of 2,4,6-Trichloronicotinaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from
-
Synquest Labs. (n.d.). 2,4-Dichloropyrimidine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2,4-Dichloropyrimidine. Retrieved from
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from
-
Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Retrieved from
-
Author. (Year). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal Name, Volume(Issue), pages.
-
NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from
-
Chemistry.SE. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from
-
Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: 2-Ethoxy-4,6-dichloropyrimidine as a Key Intermediate in Agrochemical Synthesis. Retrieved from
-
Thermo Fisher Scientific. (2014). Safety Data Sheet: Pyrimidine, 2,4-dichloro-. Retrieved from
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from
-
ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from
-
ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from
-
Fluorochem. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. Retrieved from
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from
-
Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from
-
Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Retrieved from
-
NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from
Sources
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- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-6-ethoxypyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with the versatile yet challenging substrate, 2,4-dichloro-6-ethoxypyrimidine. Our aim is to equip you with the scientific rationale and practical insights needed to navigate your experiments successfully.
Introduction: The Reactivity Landscape of this compound
This compound is an electron-deficient heteroaromatic compound, which makes it a highly reactive substrate in palladium-catalyzed cross-coupling reactions compared to analogous benzene halides.[1][2] The two chlorine atoms at the C2 and C4 positions offer opportunities for sequential functionalization. However, their differential reactivity is the key to achieving selective synthesis.
Generally, the reactivity order for nucleophilic aromatic substitution (SNAr) and most cross-coupling reactions on the dichloropyrimidine core is C4 > C2 .[3][4] This preference is primarily attributed to the higher electrophilicity and the more favorable oxidative addition of palladium at the C4 position. The C6-ethoxy group, being an electron-donating group, can further influence this reactivity, in some cases making the C2 position more susceptible to reaction.[5]
This guide will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a framework for troubleshooting common issues and optimizing your reaction conditions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, the primary challenge is controlling regioselectivity and driving the reaction to completion.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: I want to selectively couple at the C4 position of this compound. What is a good starting point for catalyst and conditions?
A1: For selective C4-arylation, a standard palladium(0) catalyst is often effective. A reliable starting point is:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 1-5 mol%.
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of a non-polar solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[1]
-
Temperature: 80-100 °C.
This combination is known to favor coupling at the more reactive C4 position.[4] Microwave-assisted protocols can also be highly efficient, significantly reducing reaction times.[1]
Q2: My Suzuki-Miyaura reaction is sluggish, and I'm observing a low yield of the C4-coupled product. What should I try?
A2: A sluggish reaction can be due to several factors. Here is a troubleshooting workflow to address this issue:
dot
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Causality behind the choices:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. The nitrogen atom of the pyrimidine ring or the amine coupling partner can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition. Using more sterically hindered and electron-rich ligands can prevent this and promote the desired catalytic cycle. [6]* Ineffective Base: The base plays a crucial role in deprotonating the amine and the palladium-amine complex. [7]If the base is not strong enough or has degraded due to moisture, the reaction will stall.
-
Amine Reactivity: Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time) to react efficiently.
Q3: I am observing hydrodechlorination (replacement of Cl with H) as a side product. How can I minimize this?
A3: Hydrodechlorination is a common side reaction in cross-coupling, often resulting from β-hydride elimination from certain coupling partners or from reactions with trace water or other proton sources. To minimize it:
-
Ensure strictly anhydrous conditions: Use freshly distilled, dry solvents and dry reagents.
-
Choose your base carefully: Some bases can be sources of protons. Using a base like LiHMDS can sometimes be advantageous.
-
Ligand choice: Certain ligands are known to suppress β-hydride elimination. Bidentate ligands like BINAP and DPEPhos can sometimes be effective in this regard. [8]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Coupling Position | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| C4 (Preferred) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Highly regioselective for a range of primary and secondary amines. [3][9] |
| C4 (Challenging Amines) | Pd G3/G4 Precatalysts | Built-in ligand | LiHMDS, K₂CO₃ | t-BuOH, Toluene | 100-120 | For less reactive or sterically hindered amines. |
| C2 (Challenging) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | C2 selectivity is difficult to achieve and requires specific ligand systems; this is a starting point for optimization. [8] |
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons (of the pyrimidine) and sp-hybridized carbons (of a terminal alkyne). This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: What are the general conditions for a Sonogashira coupling with this compound?
A1: A standard Sonogashira protocol can be adapted for this substrate.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. [10]* Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is essential, acting as both a base and a solvent in some cases.
-
Solvent: Aprotic solvents like THF, DMF, or toluene are common.
-
Temperature: Room temperature to 80 °C.
It is worth noting that for some dihalopyrimidines, Sonogashira reactions have shown less pronounced regioselectivity between the C2 and C4 positions compared to Suzuki or Buchwald-Hartwig reactions. [3]Therefore, careful optimization is often necessary.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I prevent this?
A2: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. [11]Here’s how to mitigate it:
dot
Caption: Strategies to minimize Glaser-Hay homocoupling in Sonogashira reactions.
Causality behind the choices:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides. Therefore, maintaining an inert atmosphere is critical. [11]* Copper(I) Concentration: While catalytic amounts of copper are necessary for the traditional Sonogashira mechanism, higher concentrations can favor the homocoupling pathway. Copper-free protocols have been developed to circumvent this issue entirely. [12]Specific ligands can also modulate the copper catalyst's activity to disfavor homocoupling. [2][13] Q3: My Sonogashira reaction is not proceeding with the chloro-pyrimidine. What should I consider?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Sonogashira couplings. To drive the reaction with this compound:
-
Increase the temperature: Higher temperatures are often required for less reactive aryl chlorides.
-
Use a more active catalyst system: Employing bulky, electron-rich phosphine ligands (e.g., cataCXium® A, SPhos) or NHC ligands can facilitate the oxidative addition of the aryl chloride to the palladium center.
-
Consider a copper-free system: In some cases, copper can have an inhibitory effect on the coupling of aryl chlorides. A copper-free protocol with a highly active palladium catalyst might be more effective. [11]* Choice of Base: A stronger base or a different amine base might be necessary to facilitate the deprotonation of the alkyne and the subsequent steps in the catalytic cycle.
Recommended Catalyst Systems for Sonogashira Coupling
| Coupling Position | Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| C4/C2 | PdCl₂(PPh₃)₂ | CuI | PPh₃ (in catalyst) | TEA, DIPA | THF, DMF | 25-80 | Standard conditions; regioselectivity may be low and require optimization. [10] |
| C4/C2 (For Chlorides) | Pd(OAc)₂ | CuI | cataCXium® A, SPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 80-120 | More active catalyst systems for less reactive chlorides. |
| C4/C2 (Copper-Free) | Pd(OAc)₂ or Pd₂(dba)₃ | None | XPhos, SPhos | Amine base (e.g., DIPA) or inorganic base (e.g., Cs₂CO₃) | DMF, Toluene | 80-120 | Can minimize homocoupling and may be more effective for chlorides. [12] |
General Troubleshooting and Best Practices
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. [14]* Reagent Purity: The purity of all reagents, especially the coupling partners and bases, is critical for reproducible results.
-
Systematic Optimization: When troubleshooting, it is best to change one variable at a time (e.g., ligand, base, solvent, or temperature) to systematically identify the key parameters for your specific reaction.
We hope this guide serves as a valuable resource for your research endeavors. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5611–5614.
- Gendron, D., & Morin, J. F. (2019).
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Tiwari, V. K., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890–17895.
-
Spartan'20 Software. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5218–5220.
-
DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
PubMed. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
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- 13. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-6-ethoxypyrimidine and 2,4-dichloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, halogenated pyrimidines serve as indispensable building blocks for the synthesis of a diverse array of functional molecules. Among these, 2,4-dichloro-6-alkoxypyrimidines are particularly valuable due to the differential reactivity of their two chlorine atoms, allowing for sequential and regioselective functionalization. This guide provides an in-depth comparison of the reactivity of two closely related and commercially significant synthons: 2,4-dichloro-6-ethoxypyrimidine and 2,4-dichloro-6-methoxypyrimidine .
While structurally similar, the subtle difference between the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the C6 position can influence reaction kinetics, regioselectivity, and overall synthetic strategy. Understanding these nuances is critical for optimizing reaction conditions, maximizing yields, and achieving desired synthetic outcomes. This document synthesizes data from established literature to provide a comparative analysis of their performance in key organic transformations, supported by experimental protocols and mechanistic insights.
Structural and Electronic Properties: The Alkoxy Influence
The reactivity of the 2,4-dichloropyrimidine core is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which activates the C2 and C4 positions for nucleophilic attack. The introduction of an alkoxy group at the C6 position further modulates this reactivity through a combination of electronic and steric effects.
-
Electronic Effects : Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically being dominant. This electron donation slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2,4-dichloropyrimidine. However, this electronic input can also influence the regioselectivity of an attack, a critical point of comparison discussed later. The difference in electron-donating ability between a methoxy and an ethoxy group is minimal, with the methoxy group being slightly more electron-donating.
-
Steric Effects : The ethoxy group is sterically more demanding than the methoxy group. While this difference may seem minor, it can play a role in transition state energies, particularly in reactions involving bulky nucleophiles or catalysts, potentially influencing reaction rates and selectivity.
Caption: Chemical structures of the compared pyrimidine derivatives.
Comparative Reactivity in Key Transformations
The primary utility of these molecules lies in the selective substitution of their chlorine atoms. The two most common and synthetically powerful transformations are Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions are a cornerstone of pyrimidine chemistry. The general reactivity order for chloro-substituted positions in pyrimidines is C4(6) > C2 >> C5.[1] This preference is due to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions, which are ortho and para to the ring nitrogens.
However, the presence of an electron-donating substituent at C6, such as an alkoxy group, can alter this selectivity. Quantum mechanics (QM) analyses have shown that for 2,4-dichloropyrimidines with an electron-donating group at C6, SₙAr reactions can proceed preferentially at the C2 position instead of the generally more reactive C4 position.[2] This is attributed to changes in the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which becomes more localized at C2.[2]
-
2,4-dichloro-6-methoxypyrimidine : Studies on this substrate have shown that reactions with certain nucleophiles can lead to a mixture of C2 and C4 substituted products, with the potential for C2 selectivity under specific conditions.[2][3] The electron-donating methoxy group makes the C2 position more susceptible to nucleophilic attack than in the unsubstituted analogue.
-
This compound : While direct comparative kinetic studies are scarce, the electronic similarity to the methoxy analogue suggests a similar trend in reactivity. The slightly larger steric bulk of the ethoxy group might subtly disfavor attack at the adjacent C2 position compared to the methoxy derivative, potentially leading to a slightly higher C4/C2 product ratio, although this effect is likely to be minor and highly dependent on the nucleophile's size.
Key Insight: For both compounds, while C4 substitution is the general rule, researchers should not assume complete C4 selectivity in SₙAr reactions. Careful analysis of the product mixture is essential, as C2 substitution can be a competing and sometimes desired pathway, particularly with electron-donating C6 substituents.
Caption: Generalized workflow for SₙAr reactions on 2,4-dichloro-6-alkoxypyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used to functionalize dichloropyrimidines. For 2,4-dichloropyrimidines, there is a strong and consistent preference for the initial reaction to occur at the C4 position.[4][5][6] This high regioselectivity allows for the sequential introduction of different substituents.
-
Reactivity Comparison : The electronic and steric differences between the ethoxy and methoxy groups are generally not significant enough to alter the inherent C4 regioselectivity of Suzuki couplings. Both substrates reliably undergo mono-substitution at the C4 position under standard conditions. The reaction at the C2 position typically requires more forcing conditions (higher temperatures, different ligand/base systems) after the C4 position has reacted.[5]
-
Yields and Conditions : Published procedures for Suzuki couplings on various 2,4-dichloro-6-substituted pyrimidines show that good to excellent yields for C4-arylation can be achieved for both methoxy and ethoxy analogues. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is more critical to the outcome than the minor difference between the C6-alkoxy groups.[3][7] Microwave-assisted procedures have been shown to be particularly effective, offering short reaction times and high yields.[3]
Experimental Data Summary
The following table summarizes typical reaction outcomes for SₙAr and Suzuki coupling reactions based on literature precedents for 2,4-dichloro-6-alkoxypyrimidines. Direct side-by-side comparisons are limited, so the data represents general expectations.
| Reaction Type | Substrate | Typical Nucleophile/Coupling Partner | Conditions | Regioselectivity (C4:C2) | Typical Yield | Reference |
| SₙAr (Amination) | 2,4-dichloro-6-methoxy pyrimidine | Aniline derivative | K₂CO₃, DMAc, rt | Moderately C4 selective (e.g., 1:1 to 4:1) | Good | [4] |
| SₙAr (Amination) | 2,4-dichloro-6-aryl pyrimidine | Aliphatic amine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | Highly C4 selective (>98:2) | Excellent | [4] |
| Suzuki Coupling | 2,4-dichloro-pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 55 °C | Highly C4 selective | Good | [5] |
| Suzuki Coupling | 2,4-dichloro-6-methoxy pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Microwave | Can produce both isomers without selectivity in some cases | 45% (total) | [3] |
| Suzuki Coupling | 2-Ethoxy-4,6-dichloro pyrimidine | Arylboronic acid | Standard Pd-catalyzed conditions | C4 is generally more reactive than C6 | Good | [7] |
Note: The table entries are illustrative. Selectivity and yield are highly dependent on the specific nucleophile, coupling partner, and precise reaction conditions.
Experimental Protocols
The following are representative, detailed protocols for key transformations. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Regioselective C4-Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the mono-arylation of 2,4-dichloropyrimidines.[5]
Materials:
-
2,4-dichloro-6-alkoxypyrimidine (1.0 eq)
-
Arylboronic acid (1.0-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
Procedure:
-
To a reaction vessel, add 2,4-dichloro-6-alkoxypyrimidine and the solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ catalyst to the vessel under an inert atmosphere.
-
Heat the reaction mixture to 55-80 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-aryl-6-alkoxypyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the amination of the C4 position.
Materials:
-
2,4-dichloro-6-alkoxypyrimidine (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2,4-dichloro-6-alkoxypyrimidine in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Stir the reaction at room temperature or heat to 50-100 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude material via silica gel chromatography to isolate the 4-amino-2-chloro-6-alkoxypyrimidine product. Check for the presence of the C2-substituted isomer in the crude and purified fractions.
Conclusion and Expert Recommendations
The reactivities of this compound and 2,4-dichloro-6-methoxypyrimidine are highly similar, guided by the fundamental electronic properties of the dichloropyrimidine core. The primary differentiator arises from the potential for altered regioselectivity in SₙAr reactions due to the electron-donating nature of the C6-alkoxy group.
Key Takeaways:
-
Suzuki Coupling: Both substrates exhibit strong C4 regioselectivity, making them excellent starting points for sequential cross-coupling. The choice between ethoxy and methoxy will likely have a negligible impact on this transformation.
-
SₙAr Reactions: The C6-alkoxy group can promote competing C2 substitution. While C4 substitution is generally favored, researchers must be prepared for the formation of isomeric mixtures. The slightly greater steric hindrance of the ethoxy group could marginally increase the C4:C2 ratio compared to the methoxy analogue, but this should be confirmed experimentally for each specific nucleophile.
-
Practical Advice: When developing a synthetic route, it is prudent to assume that SₙAr reactions on these scaffolds may require careful optimization and characterization to ensure regiochemical purity. For transformations where absolute C4 selectivity is paramount, palladium-catalyzed reactions like Suzuki or Stille couplings are generally a more reliable choice.[4]
Ultimately, the choice between this compound and 2,4-dichloro-6-methoxypyrimidine may be dictated by factors other than a significant difference in reactivity, such as commercial availability, cost, or the properties of the final target molecule.
References
-
PrepChem. Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available from: [Link]
-
ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Available from: [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available from: [Link]
Sources
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- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
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A Comparative Analysis of Dichloropyrimidine Isomers in Modern Synthesis
In the landscape of heterocyclic chemistry, particularly within pharmaceutical and agrochemical research, dichloropyrimidines stand out as exceptionally versatile building blocks. Their utility stems from the electron-deficient nature of the pyrimidine ring, which activates the chlorine substituents toward nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the ability to undergo various cross-coupling reactions, allows for the precise and programmed introduction of diverse functionalities. However, not all dichloropyrimidine isomers are created equal. The specific placement of the two chlorine atoms on the pyrimidine core dictates a unique reactivity profile, influencing synthetic strategies and the ultimate design of target molecules.
This guide provides an in-depth comparative analysis of the most synthetically significant dichloropyrimidine isomers: 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and, to a lesser extent, 2,5-dichloropyrimidine. We will explore the nuances of their synthesis, delve into the principles governing their differential reactivity with supporting experimental data, and showcase their applications in the synthesis of bioactive compounds, particularly kinase inhibitors.
Isomer Overview and Physicochemical Properties
The isomeric relationship between these compounds is the cornerstone of their differential utility. The electronic environment of each carbon atom bearing a chlorine is distinct, leading to significant differences in their susceptibility to nucleophilic attack and their behavior in metal-catalyzed cross-coupling reactions.
| Property | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2,5-Dichloropyrimidine |
| CAS Number | 3934-20-1[1][2] | 1193-21-1[3] | 22536-67-0[4][5] |
| Molecular Formula | C₄H₂Cl₂N₂[1][6] | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂[5] |
| Molecular Weight | 148.98 g/mol [1][2] | 148.98 g/mol | 148.97 g/mol [5] |
| Appearance | White to off-white crystalline solid[1][2] | White crystal, may turn yellow-brown on storage[7] | Not specified |
| Melting Point | 36–38 °C[1] or 57-61 °C[2] | Not specified | Not specified |
| Boiling Point | ~207 °C[1]; 101 °C @ 23 mmHg[2] | Not specified | Not specified |
| Solubility | Soluble in common organic solvents; slightly soluble in water[1] | Soluble in toluene and other solvents; insoluble in water[7] | Not specified |
Synthesis of Dichloropyrimidine Isomers
The accessibility of these key intermediates is a critical factor in their widespread use. The most common synthetic routes start from readily available pyrimidine precursors.
Synthesis of 2,4-Dichloropyrimidine
The most prevalent laboratory and industrial synthesis of 2,4-dichloropyrimidine involves the chlorination of uracil (2,4-dihydroxypyrimidine).[2][6][8] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][8]
Caption: General synthetic scheme for 2,4-dichloropyrimidine.
Experimental Protocol: Chlorination of Uracil
-
In a round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in phosphorus oxychloride (POCl₃, ~4 eq).[8]
-
Heat the mixture to reflux (approximately 105-110 °C) with stirring for 3-4 hours.[8] The reaction progress can be monitored by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.[8]
-
The residual oil is then cautiously poured onto crushed ice.[2][8]
-
The resulting precipitate is collected by filtration, washed with cold water, and then a dilute sodium bicarbonate solution until neutral.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or petroleum ether) to yield pure 2,4-dichloropyrimidine.[6]
Causality: Phosphorus oxychloride serves as both the reagent and solvent in many procedures. It effectively replaces the hydroxyl groups of the more stable tautomeric form of uracil with chlorine atoms. The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts.
Synthesis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is commonly synthesized from 4,6-dihydroxypyrimidine, analogous to the 2,4-isomer synthesis, using phosphorus oxychloride.[7][9] An alternative route begins with 4,6-diaminopyrimidine.[3][10]
Caption: Common synthetic route to 4,6-dichloropyrimidine.
Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine
-
Suspend 4,6-dihydroxypyrimidine (1.0 eq) in an anhydrous solvent like dichloromethane in a three-necked flask.[9]
-
Add a tertiary amine base, such as N,N-dimethylaniline (2.0 eq).[9]
-
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, keeping the temperature below 10 °C.[9]
-
After the addition, heat the mixture to reflux for 4-6 hours.[9]
-
Upon completion, cool the reaction and carefully pour it onto crushed ice.[9]
-
Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.[9]
Causality: The use of a tertiary amine base is common in this procedure to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions or decomposition of the starting material.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant distinction between the dichloropyrimidine isomers lies in their regioselective reactivity towards nucleophiles. This is governed by the electronic distribution within the pyrimidine ring. The nitrogen atoms act as powerful electron-withdrawing groups, activating the C2, C4, and C6 positions towards nucleophilic attack.
2,4-Dichloropyrimidine: A Tale of Two Chlorines
In 2,4-dichloropyrimidine, the chlorine atoms at the C4 and C2 positions are electronically distinct. The general order of reactivity for SNAr is C4 > C2.[11][12] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 (or C6) position, as the charge can be delocalized onto both ring nitrogens.
Caption: General regioselectivity in SNAr reactions of 2,4-dichloropyrimidine.
This inherent selectivity is a powerful tool in synthetic design, allowing for the sequential introduction of different nucleophiles. For instance, reacting 2,4-dichloropyrimidine with one equivalent of a primary amine under mild conditions will predominantly yield the 4-amino-2-chloropyrimidine derivative.[12] The remaining chlorine at the C2 position can then be substituted with a different nucleophile under more forcing conditions.
However, this selectivity is not absolute and can be influenced by several factors:
-
Nucleophile Hardness/Softness : Softer nucleophiles (e.g., thiols) often show high C4 selectivity.
-
Reaction Conditions : Kinetic control (lower temperatures) typically favors C4 substitution. Some reports suggest that specific solvent/base combinations, such as nBuOH/DIPEA, can enhance C4 selectivity.[12][13]
-
Substituents on the Ring : The presence of other substituents can dramatically alter the regioselectivity. An electron-donating group at C6 can reverse the selectivity, making the C2 position more reactive.[14][15] Conversely, an electron-withdrawing group at C5 enhances the natural preference for C4 attack.[16]
-
Catalysis : Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can also exhibit C4 selectivity.[17]
4,6-Dichloropyrimidine: Symmetrical Reactivity
As a symmetrical molecule, the two chlorine atoms in 4,6-dichloropyrimidine are equivalent. Therefore, the first nucleophilic substitution yields a single mono-substituted product, 4-chloro-6-substituted-pyrimidine. This simplifies the initial functionalization step, avoiding the formation of regioisomers that can complicate purification.[18]
The introduction of the first substituent, however, deactivates the second chlorine towards further SNAr, especially if the substituent is electron-donating. Consequently, the second substitution requires more forcing conditions (e.g., higher temperatures). This reactivity pattern is advantageous for creating symmetrically substituted pyrimidines or for a stepwise synthesis where deactivation after the first step is desired.
Applications in Drug Discovery: The Kinase Inhibitor Case Study
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[19][20] This is due to its ability to mimic the adenine core of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[19][21] Dichloropyrimidines are workhorse intermediates for building libraries of potential kinase inhibitors.[21][22]
The choice of isomer is critical. For example, many potent kinase inhibitors feature a 2,4-disubstituted aminopyrimidine core. The synthesis of such compounds relies heavily on the differential reactivity of 2,4-dichloropyrimidine.
Caption: Stepwise functionalization of 2,4-DCP for kinase inhibitor synthesis.
This strategy allows for the systematic variation of substituents at both the C2 and C4 positions, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. The initial, more facile reaction at C4 is often used to install a key pharmacophoric element, while the subsequent, more challenging C2 substitution allows for the introduction of a group that can fine-tune the molecule's properties. This approach has been instrumental in the development of numerous clinical candidates targeting kinases like Aurora kinases, CDKs, and EGFR.[19][20][23]
Similarly, 4,6-dichloropyrimidine is used to synthesize bioactive molecules, including the widely used fungicide Azoxystrobin[3][7] and various pharmaceutical agents.[24] The symmetrical nature of the starting material is often exploited to produce C2-symmetric final products or intermediates where such symmetry is beneficial.
2,5-Dichloropyrimidine, while less common, serves as a valuable intermediate for accessing substitution patterns that are not achievable from the other isomers. It is used in the synthesis of certain antiviral and anticancer drugs where a substituent at the 5-position is critical for activity.[4]
Conclusion
The choice between dichloropyrimidine isomers is a critical decision in the design of a synthetic route.
-
2,4-Dichloropyrimidine is the isomer of choice for constructing unsymmetrically 2,4-disubstituted pyrimidines, offering a predictable regioselectivity that can be exploited for the sequential introduction of different functionalities. This has made it an invaluable tool in medicinal chemistry, especially for generating libraries of kinase inhibitors.
-
4,6-Dichloropyrimidine provides a straightforward entry to symmetrically 4,6-disubstituted pyrimidines or mono-substituted 4-chloropyrimidines without the complication of regioisomers in the first step.
-
2,5-Dichloropyrimidine offers a unique substitution pattern, enabling the synthesis of molecules with functionalities at positions that are key for specific biological interactions.
A thorough understanding of the electronic properties and resulting reactivity patterns of these isomers is essential for researchers, scientists, and drug development professionals. By leveraging the distinct chemical personalities of each isomer, chemists can devise more efficient, controlled, and versatile syntheses of complex, high-value molecules.
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A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-ethoxypyrimidine Derivatives
The pyrimidine scaffold is a cornerstone of medicinal and agricultural chemistry, prized for its versatile reactivity and its presence in numerous bioactive molecules.[1] Among the many pyrimidine-based starting materials, 2,4-Dichloro-6-ethoxypyrimidine stands out as a particularly useful building block. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions, are excellent leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled installation of diverse functional groups, creating vast libraries of novel compounds.
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, focusing on two key application areas: oncology and agriculture. We will explore the structure-activity relationships (SAR) that govern their performance, compare their efficacy against established alternatives using quantitative experimental data, and provide a detailed protocol for a foundational biological assay.
The Synthetic Versatility of the 2,4-Dichloropyrimidine Core
The primary value of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This reactivity difference allows for a stepwise synthesis strategy. Typically, a primary amine is first introduced at the C4 position under milder conditions. A second, different nucleophile can then be introduced at the C2 position, often requiring more forcing conditions (e.g., higher temperatures), to yield a 2,4-disubstituted pyrimidine. This straightforward and controllable synthetic logic makes it an ideal scaffold for generating chemical libraries for screening.
Comparison 1: Anticancer Activity as Kinase Inhibitors
A prominent application for pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] The pyrimidine core can act as a scaffold that mimics the purine base of ATP, enabling it to bind effectively within the kinase ATP-binding pocket.[2]
Case Study: EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of NSCLC. While first and second-generation inhibitors exist, resistance often develops, most notably through a T790M "gatekeeper" mutation. Third-generation inhibitors, like Osimertinib, are designed to overcome this resistance. Recently, derivatives of 2,4-dichloro-6-methylpyrimidine have been developed as potential selective EGFR inhibitors.[3][4]
One promising compound, designated L-18 , demonstrated potent antiproliferative activity against the H1975 human lung cancer cell line, which harbors both the activating L858R mutation and the T790M resistance mutation.[4] Similarly, novel 2,4-diaminopyrimidine derivatives, such as compound 9k , have shown excellent potency against a range of cancer cell lines.[5]
Comparative Performance Data:
| Compound | Target/Cell Line | IC50 (µM) | Alternative | Alternative IC50 (µM) |
| L-18 | H1975 (EGFR L858R/T790M) | 0.65 ± 0.06[4] | Osimertinib | 0.04[3] |
| 9k | A549 (Lung Cancer) | 2.14[5] | Palbociclib | Not directly comparable |
| 9k | HCT-116 (Colon Cancer) | 3.59[5] | Momelotinib | Not directly comparable |
| 13f | A549 (Lung Cancer) | 1.98[5] | Palbociclib | Not directly comparable |
| 13f | HCT-116 (Colon Cancer) | 2.78[5] | Momelotinib | Not directly comparable |
Note: Direct comparison of 9k and 13f to Palbociclib and Momelotinib is complex as they may target different kinases. The data shows the general potency of the pyrimidine scaffold.
From the data, while the derivative L-18 shows promising activity in the sub-micromolar range, the approved drug Osimertinib remains significantly more potent.[3][4] This highlights the rigorous optimization required to translate a promising scaffold into a best-in-class therapeutic. The mechanism for these inhibitors involves blocking the phosphorylation of EGFR, which in turn inhibits downstream pro-survival signaling pathways like PI3K/AKT and MAPK.[6]
Comparison 2: Herbicidal Activity
In agriculture, pyrimidine derivatives are explored for their ability to inhibit essential plant-specific biological processes, leading to potent herbicidal activity.[7] A key target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is critical for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent selective target.[8]
Case Study: AHAS Enzyme Inhibitors
Researchers have synthesized series of pyrimidine derivatives and tested their ability to inhibit the growth of various plant species. These studies often compare the novel compounds to commercial herbicides. For instance, certain pyrimidine derivatives containing a 1,2,4-triazole moiety have demonstrated potent herbicidal activity against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).[9][10]
Comparative Performance Data:
| Compound Series | Target Species | Concentration | % Inhibition | Alternative | Alternative Performance |
| 5c | Brassica napus (Stalk) | 100 mg/L | >80%[10] | 2,4-D | Outperformed by 5d/5g[10] |
| 5f / 5g | Brassica napus (Root) | 100 mg/L | >80%[10] | 2,4-D | Outperformed by 5d/5g[10] |
| 5d / 5g | E. crusgalli (Stalk) | 100 mg/L | Not specified | 2,4-D | Better activity than 2,4-D[10] |
| 4d | B. napus (Root) | 100 mg/L | 81.5%[8] | Bensulfuron-methyl | Higher on E. crusgalli[8] |
| 4f | D. adscendens (Root) | 100 mg/L | 81%[8] | Bensulfuron-methyl | Higher on E. crusgalli[8] |
The data indicates that derivatives from the pyrimidine scaffold can achieve high levels of growth inhibition, with some compounds demonstrating superior activity against specific weeds compared to the widely used commercial herbicide 2,4-D.[9][10] This suggests that the 2,4-disubstituted pyrimidine core is a promising starting point for the development of new-generation herbicides. The structure-activity relationship studies show that the specific substituents at the C2 and C4 positions are critical for tuning the potency and selectivity against different plant species.[8]
Experimental Protocol: Evaluating Anticancer Cytotoxicity via MTT Assay
To ensure the trustworthiness and reproducibility of biological claims, a detailed experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (e.g., Compound 9k), dissolved in DMSO to create a 10 mM stock
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh media to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM test compound stock in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (media with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (media only).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Incubate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media/MTT mixture from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
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Guan, A., et al. (2021). Full article: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. Available at: [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
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Zhang, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Available at: [Link]
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Kumar, R., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. Available at: [Link]
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Li, J., et al. (2023). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. Available at: [Link]
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Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Available at: [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Kavitha, S., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
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Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2,4-Dichloro-6-ethoxypyrimidine Analysis
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,4-Dichloro-6-ethoxypyrimidine. As a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring the purity and stability of this molecule is paramount. This document is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for establishing a robust and reliable analytical method in accordance with global regulatory standards.
We will move beyond a simple checklist approach to validation. Instead, this guide emphasizes the scientific rationale behind each validation parameter and experimental design choice, reflecting a deep understanding of chromatographic principles and regulatory expectations. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
Part 1: Foundational Principles of Method Development
Before a method can be validated, it must be developed. The selection of chromatographic conditions is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte. This compound is a substituted pyrimidine, a class of compounds well-suited for Reversed-Phase HPLC (RP-HPLC).[5]
The Rationale for RP-HPLC:
RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, reproducibility, and ability to handle a wide range of compound polarities. For this compound, which possesses both nonpolar (dichlorophenyl group) and moderately polar (ethoxy and pyrimidine nitrogen) characteristics, RP-HPLC offers an excellent separation mechanism. A nonpolar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily governed by hydrophobic interactions.
Proposed HPLC Method for Validation
Based on the analysis of similar chlorinated pyrimidine structures and general chromatographic principles, the following method serves as our candidate for validation.[6][7]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides sufficient hydrophobicity for retaining the analyte. The 250 mm length ensures high efficiency and resolution, crucial for separating potential impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile is a preferred organic modifier for its low UV cutoff and viscosity. The 60:40 ratio is a starting point, balanced to achieve a reasonable retention time (typically 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | The pyrimidine ring is a strong chromophore. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A full UV scan (200-400 nm) should be performed during development to confirm the λmax. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Part 2: The Validation Protocol: A Comprehensive Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10] It is a mandatory requirement for methods used in a regulated environment.[8] Our protocol is designed to meet the criteria set forth in the ICH Q2(R2) guideline.[2][4][10]
Visualizing the Validation Workflow
The validation process follows a logical sequence, where the results of one test often inform the next.
Caption: HPLC Method Validation Workflow.
System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is not a one-time validation test but is performed before each analytical run.[1][11]
-
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the key performance parameters.
-
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
-
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][12][13]
-
Protocol (Forced Degradation):
-
Prepare solutions of this compound.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Acceptance Criteria:
-
The method must be able to separate the main analyte peak from any degradation product peaks.
-
Peak purity analysis (using a Diode Array Detector) should show that the analyte peak is spectrally pure in all stressed samples.
-
Linearity
-
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
Range
-
Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][14]
-
Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.
-
Acceptance Criteria: The range is the concentration interval over which the acceptance criteria for linearity, accuracy, and precision are all met. For an assay, this is typically 80-120% of the test concentration.
Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.[9][12]
-
Protocol:
-
Prepare samples with a known concentration of analyte (e.g., by spiking a placebo matrix or using a well-characterized sample).
-
Analyze these samples at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare three samples at each concentration level (total of 9 determinations).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
%RSD of recovery at each level should be ≤ 2.0%.
-
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][13]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or 6 determinations at 100% of the test concentration. This should be done by one analyst on one instrument over a short period.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
-
Acceptance Criteria:
-
%RSD: Should not be more than 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
Inject solutions with decreasing concentrations of the analyte.
-
-
Acceptance Criteria:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%).
-
Robustness
-
Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Mobile Phase Composition (e.g., ± 2% organic).
-
Column Temperature (e.g., ± 5 °C).
-
Detection Wavelength (e.g., ± 2 nm).
-
-
-
Acceptance Criteria:
-
The system suitability parameters must still be met under all varied conditions.
-
The change in analyte peak area or retention time should be insignificant.
-
Part 3: Comparative Analysis of Analytical Techniques
While RP-HPLC is the most common and often most suitable technique, it's important for a scientist to understand the alternatives. The choice of method depends on the specific analytical challenge (e.g., trace analysis, volatile impurities, complex matrices).
| Technique | Principle | Advantages for Pyrimidine Analysis | Disadvantages |
| RP-HPLC-UV | Partition chromatography based on polarity. | Robust, reproducible, cost-effective, excellent for purity and assay.[5] | Moderate sensitivity, not suitable for non-chromophoric or volatile compounds. |
| UPLC | Similar to HPLC but uses smaller particles (<2 µm). | Faster analysis times, higher resolution and sensitivity than HPLC. | Higher backpressure, requires specialized instrumentation. |
| LC-MS | HPLC coupled with a Mass Spectrometer. | Extremely high sensitivity and specificity, provides molecular weight information, ideal for impurity identification.[15] | High cost, complex instrumentation and method development. |
| GC-MS | Gas Chromatography coupled with a Mass Spectrometer. | Excellent for volatile impurities and thermally stable compounds. | Analyte must be volatile and thermally stable, or require derivatization. |
Part 4: Data Presentation and Interpretation
Clear summarization of validation data is crucial for reports and regulatory submissions.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50.0 | 451023 | 0.8% |
| 75.0 | 674598 | 0.5% |
| 100.0 | 900125 | 0.3% |
| 125.0 | 1124876 | 0.6% |
| 150.0 | 1350234 | 0.9% |
| Results | r² = 0.9998 | y = 8995x + 850 |
Table 2: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery | %RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.7% |
| 100% | 100.0 | 100.5 | 100.5% | 0.4% |
| 120% | 120.0 | 119.4 | 99.5% | 0.6% |
Part 5: Visualizing Parameter Relationships
Understanding how validation parameters interrelate is key to an efficient validation strategy.
Caption: Inter-relationships of Validation Parameters.
Conclusion
The validation of an HPLC method for this compound is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose. By following the structured approach detailed in this guide—which is firmly rooted in ICH, FDA, and USP principles—scientists can ensure the generation of high-quality, defensible analytical data.[4][16][17] A thoroughly validated method is not merely a regulatory hurdle; it is the foundation of product quality, safety, and efficacy in the pharmaceutical and related industries.
References
- <621> CHROM
- <621> CHROM
- Understanding the L
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- USP <621> Chrom
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- <621> Chrom
- ICH and FDA Guidelines for Analytical Method Valid
- Highlights from FDA's Analytical Test Method Valid
- Q2(R2)
- Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2). ICH.
- Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
Sources
- 1. dsdpanalytics.com [dsdpanalytics.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. database.ich.org [database.ich.org]
- 11. Chromatography [usp.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Spectroscopic Guide to 2,4-Dichloro-6-ethoxypyrimidine and Its Nucleophilic Substitution Products
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic compounds is paramount. 2,4-Dichloro-6-ethoxypyrimidine stands as a versatile scaffold in medicinal chemistry, prized for its reactive sites that allow for the strategic introduction of diverse functional groups. This guide provides an in-depth spectroscopic comparison of this compound and its common nucleophilic substitution products, offering insights into the spectral changes that signify successful chemical transformations. By understanding these spectroscopic shifts, researchers can confidently verify reaction outcomes and accelerate their discovery pipelines.
Introduction to this compound and its Reactivity
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the chlorinated positions. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the chlorine atoms, makes these positions susceptible to attack by nucleophiles such as amines, alcohols, and thiols.
The regioselectivity of these substitutions is a critical consideration. Theoretical and experimental studies have shown that for 2,4-dichloropyrimidines bearing an electron-donating group at the C-6 position, such as an ethoxy group, nucleophilic attack is often directed to the C-2 position. However, sequential substitutions are common, with the initial substitution often occurring at the C-4 position, followed by a second substitution at the C-2 position. This guide will explore the spectroscopic signatures that differentiate the parent compound from its monosubstituted and disubstituted products.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives.[1] This guide will focus on the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.[1]
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to be relatively simple. The ethoxy group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), a result of spin-spin coupling with each other. The pyrimidine ring possesses a single proton at the C-5 position, which is expected to appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbons of the ethoxy group will appear in the upfield region. The pyrimidine ring carbons will be more downfield, with the carbon atoms attached to the electronegative chlorine and nitrogen atoms (C-2, C-4, and C-6) appearing at higher chemical shifts. The C-5 carbon, bonded to a hydrogen, will be at a lower chemical shift compared to the substituted carbons.
The substitution of a chlorine atom with a nucleophile, for instance, an amine (e.g., -NHR), induces predictable changes in the NMR spectra.
¹H NMR Spectroscopy:
-
Appearance of New Signals: Protons associated with the incoming nucleophile will appear in the spectrum (e.g., N-H protons and protons on the R group of the amine). The chemical shift of the N-H proton can be broad and its position can vary depending on the solvent and concentration.
-
Shift of the C-5 Proton: The chemical environment of the C-5 proton is altered upon substitution, leading to a shift in its resonance. The extent and direction of this shift depend on the electronic nature of the new substituent.
¹³C NMR Spectroscopy:
-
Significant Shift of the Substituted Carbon: The carbon atom where the substitution occurred (C-4 or C-2) will experience a significant upfield or downfield shift. For example, replacement of a chlorine atom with a less electronegative nitrogen atom from an amine group will typically cause an upfield shift (to a lower ppm value) for the substituted carbon.
-
Shifts in Other Ring Carbons: The chemical shifts of the other carbons in the pyrimidine ring will also be affected, though to a lesser extent, reflecting the change in the overall electronic distribution of the ring.
Comparative NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) (Predicted/Typical) | ¹³C NMR Chemical Shifts (δ, ppm) (Predicted/Typical) |
| This compound | ~1.4 (t, 3H, CH₃), ~4.5 (q, 2H, OCH₂), ~7.3 (s, 1H, C₅-H) | ~14 (CH₃), ~65 (OCH₂), ~115 (C-5), ~162 (C-4), ~168 (C-2), ~173 (C-6) |
| 2-Chloro-4-amino-6-ethoxypyrimidine | ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, OCH₂), ~5.5-6.5 (br s, 2H, NH₂), ~6.5 (s, 1H, C₅-H) | ~14 (CH₃), ~63 (OCH₂), ~98 (C-5), ~158 (C-4), ~165 (C-2), ~172 (C-6) |
| 2,4-Diamino-6-ethoxypyrimidine | ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, OCH₂), ~5.0-6.0 (br s, 4H, NH₂), ~5.8 (s, 1H, C₅-H) | ~15 (CH₃), ~61 (OCH₂), ~85 (C-5), ~160 (C-4), ~163 (C-2), ~170 (C-6) |
Note: Predicted chemical shifts are based on established increments and data from similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
The FTIR spectrum of the parent compound is expected to show:
-
C-H stretching vibrations of the ethoxy group and the aromatic C-H at the C-5 position.
-
C-O stretching of the ethoxy group.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
C-Cl stretching vibrations , which typically appear in the fingerprint region.
Upon substitution with an amine, new characteristic bands will appear:
-
N-H stretching vibrations: Primary amines (-NH₂) will show two bands in the 3500-3300 cm⁻¹ region, while secondary amines (-NHR) will show a single band in this region.[2]
-
N-H bending vibrations: These appear around 1650-1580 cm⁻¹.[2]
The disappearance of the C-Cl stretching bands can also be indicative of a successful substitution, although these are often weak and can be difficult to assign definitively in the complex fingerprint region.
Comparative FTIR Data
| Functional Group | This compound (cm⁻¹) | 2,4-Diamino-6-ethoxypyrimidine (cm⁻¹) |
| N-H Stretch | - | ~3400-3200 (two bands, broad) |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2980-2850 | ~2980-2850 |
| N-H Bend | - | ~1640 |
| C=N, C=C Stretch (ring) | ~1600-1450 | ~1600-1450 |
| C-O Stretch | ~1250-1050 | ~1250-1050 |
| C-Cl Stretch | ~800-600 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structure.[1]
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a cluster of peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the chlorine isotopes. Common fragmentation pathways may include the loss of an ethyl radical, an ethoxy radical, or a chlorine atom.
-
Change in Molecular Weight: The molecular ion peak will shift to a higher mass corresponding to the replacement of a chlorine atom with the nucleophile.
-
Altered Isotopic Pattern: In the case of monosubstitution, the isotopic pattern will change to that characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). For disubstitution, the chlorine isotopic pattern will be absent.
-
New Fragmentation Pathways: The fragmentation pattern will be altered, with new fragments arising from the cleavage of bonds associated with the newly introduced functional group. For example, in an amino-substituted pyrimidine, fragmentation may involve the loss of HCN or cleavage of the substituent itself.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Isotopic Pattern | Key Fragmentation Pathways |
| This compound | M, M+2, M+4 (ratio approx. 9:6:1) | Loss of C₂H₅, OC₂H₅, Cl |
| 2-Chloro-4-amino-6-ethoxypyrimidine | M, M+2 (ratio approx. 3:1) | Loss of C₂H₅, OC₂H₅, Cl, HCN |
| 2,4-Diamino-6-ethoxypyrimidine | Single M+ peak | Loss of NH₂, C₂H₅, HCN |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a substituted 6-ethoxypyrimidine derivative.
Caption: A logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of a substituted 6-ethoxypyrimidine derivative.
Reaction Pathway and Spectroscopic Correlation
The following diagram illustrates the reaction of this compound with an amine and highlights the key spectroscopic changes observed.
Sources
A Comparative Guide to the Reactivity of 2,4-Dichloropyridines and 2,4-Dichloropyrimidines in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated heterocycles serve as indispensable building blocks. Among these, 2,4-dichloropyridine and 2,4-dichloropyrimidine are workhorse intermediates, offering two distinct reactive sites for the sequential introduction of functional groups. While structurally analogous, the presence of a second nitrogen atom in the pyrimidine ring introduces profound differences in electronic properties and chemical reactivity compared to its pyridine counterpart.
This guide provides an in-depth, objective comparison of the reactivity of these two crucial substrates, focusing on the synthetically paramount Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the theoretical principles governing their reactivity, present experimental data to support these claims, and provide detailed protocols for their selective functionalization. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to design robust and efficient synthetic routes.
Theoretical Framework: The Decisive Role of Ring Electronics
The propensity of 2,4-dichloropyridine and 2,4-dichloropyrimidine to undergo SNAr reactions is fundamentally governed by the electron-deficient nature of their aromatic systems. This electron deficiency is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile.[1][2]
-
Pyridine vs. Pyrimidine Core: A pyridine ring, containing one electronegative nitrogen atom, is already considered electron-deficient relative to benzene.[3] The nitrogen atom withdraws electron density via an inductive effect, activating the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. The pyrimidine core, featuring two nitrogen atoms in a 1,3-relationship, experiences a more potent inductive withdrawal of electron density.[3][4] This renders the pyrimidine ring significantly more electrophilic and, consequently, more susceptible to nucleophilic attack than the pyridine ring.[4]
-
Regioselectivity: The Stability of the Meisenheimer Intermediate: The site of nucleophilic attack (regioselectivity) is determined by the relative stability of the possible Meisenheimer intermediates.
-
For 2,4-Dichloropyridine: Attack at the C4 position allows the negative charge of the intermediate to be delocalized directly onto the electronegative pyridine nitrogen through resonance. This is a highly stabilizing contribution. Attack at the C2 position does not permit such direct delocalization onto the nitrogen, resulting in a less stable intermediate. Therefore, the C4 position is the kinetically favored site for substitution.[1]
-
For 2,4-Dichloropyrimidine: The situation is even more pronounced. Nucleophilic attack at the C4 position allows the negative charge to be stabilized by resonance delocalization across both nitrogen atoms (one in the ortho position, one in the para position).[5] Attack at C2 only allows for stabilization by the adjacent nitrogen. This superior stabilization makes the C4 position overwhelmingly the more reactive site in classical SNAr reactions.[5][6] This reactivity order of C4 > C2 is considered the normal outcome for dihalopyrimidines.[5][6][7]
-
This fundamental electronic difference is also reflected in Frontier Molecular Orbital (FMO) theory. For both substrates, the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the electrons from the incoming nucleophile, has a significantly larger orbital coefficient at the C4 carbon compared to the C2 carbon, marking it as the preferred site for attack.[5][8][9]
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Head-to-Head Comparison: Reactivity and Selectivity
The theoretical principles outlined above translate into clear, observable differences in the laboratory.
| Feature | 2,4-Dichloropyridine | 2,4-Dichloropyrimidine | Rationale |
| Overall Reactivity | Moderately reactive | Highly reactive | The two nitrogen atoms in the pyrimidine ring create a more electron-deficient system, accelerating nucleophilic attack.[4] |
| Preferred SNAr Site | C4 | C4 (Strongly preferred) | Superior stabilization of the Meisenheimer intermediate via resonance delocalization onto the ring nitrogen(s).[1][5] |
| C4/C2 Selectivity | Generally good, but can be influenced by conditions. | Generally excellent to quantitative. | The dual-nitrogen stabilization in the pyrimidine C4-intermediate creates a larger energy gap between the C4 and C2 pathways.[5][6] |
| Sensitivity to Conditions | More sensitive. Cross-coupling catalysts can favor C2. | Less sensitive in SNAr, but specific catalytic systems have been developed to force C2 reactivity.[7] | The inherent C4 preference in pyrimidine is very strong, requiring specialized methods to overcome. |
While the C4 position is the default reactive site, it is crucial for the synthetic chemist to be aware of conditions that can modulate or even reverse this inherent selectivity. For instance:
-
Substituent Effects: Placing a strong electron-donating group (e.g., -NHMe, -OMe) at the C6 position of 2,4-dichloropyrimidine can reverse the typical selectivity, making the C2 position more favorable for nucleophilic attack.[9] Conversely, an electron-withdrawing group at C5 enhances the innate C4 selectivity.[10]
-
Catalysis: While SNAr reactions favor C4, palladium-catalyzed cross-coupling reactions can exhibit different selectivities. Indeed, specialized Pd-catalyst systems have been developed to achieve C2-selective C-S coupling on 2,4-dichloropyrimidines, inverting the conventional reactivity.[7]
Diagram 2: Resonance Stabilization in Meisenheimer Intermediates
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these principles, the following section details standardized, validated protocols for the regioselective mono-amination of both substrates at the C4 position.
Diagram 3: General Experimental Workflow
Protocol 1: Synthesis of 4-Amino-2-chloropyridine
This protocol describes the reaction of 2,4-dichloropyridine with ammonia (from ammonium chloride) to selectively yield the C4-aminated product.
-
Materials:
-
2,4-Dichloropyridine (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a sealed reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyridine, ammonium chloride, and the chosen solvent (e.g., n-BuOH, approx. 0.2 M).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add DIPEA to the suspension.
-
Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford 4-amino-2-chloropyridine.[11][12][13][14][15]
-
Protocol 2: Synthesis of 4-Amino-2-chloropyrimidine
This protocol demonstrates the higher reactivity of the pyrimidine system, often allowing for milder conditions or shorter reaction times to achieve the same transformation.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Ammonium hydroxide (aq. NH₄OH, 28-30%) (5.0 eq)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine in the chosen alcohol (approx. 0.3 M).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the aqueous ammonium hydroxide solution.
-
Allow the reaction to warm to room temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours due to the higher reactivity of the substrate.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 4-amino-2-chloropyrimidine is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.[16][17]
-
Conclusion
The comparative analysis of 2,4-dichloropyridine and 2,4-dichloropyrimidine reveals a clear hierarchy in reactivity governed by fundamental electronic principles. While both substrates exhibit a strong kinetic preference for nucleophilic substitution at the C4 position, 2,4-dichloropyrimidine is the significantly more reactive electrophile . This enhanced reactivity, a direct consequence of the second ring nitrogen, allows for the use of milder reaction conditions and often leads to cleaner, faster conversions.
For the practicing chemist, this means that while C4-functionalization is the expected outcome for both building blocks, protocols developed for 2,4-dichloropyridine can often be adapted to milder conditions for its pyrimidine analog. Conversely, achieving substitution at the less reactive C2 position is a considerable challenge for both systems, typically requiring specialized, non-classical approaches such as transition-metal catalysis. A thorough understanding of these intrinsic reactivities is paramount for the strategic and successful synthesis of complex, nitrogen-containing molecules.
References
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Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12546. Available from: [Link]
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NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]
-
Dowling, M. R., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(9), 2187-2199. Available from: [Link]
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Gagnon, D., & Gauthier, D. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(22), 5073-5076. Available from: [Link]
-
Various Authors. (2020). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available from: [Link]
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Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Available from: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
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Dowling, M. R., et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
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Mol-Instincts. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ - Mol-Instincts. Available from: [Link]
-
Al-Otaibi, A. A., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Available from: [Link]
-
Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 841-852. Available from: [Link]
-
Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. Available from: [Link]
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Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. Available from: [Link]
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Google Patents.
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A Comparative Guide to the Efficacy of Pyrimidine-Derived Herbicides Targeting Acetolactate Synthase (ALS)
An Objective Technical Guide for Researchers
This guide provides a comprehensive comparison of herbicides derived from pyrimidine-based chemical scaffolds, with a primary focus on the prevalent class of Acetolactate Synthase (ALS) inhibitors. We will explore the underlying mechanism of action, detail rigorous methodologies for efficacy evaluation, and present comparative data against established commercial standards. This document is intended for researchers and scientists in agrochemistry and weed science, offering the technical insights necessary to design and interpret herbicide efficacy studies.
The Molecular Target: Acetolactate Synthase (ALS)
The majority of commercially significant pyrimidine-based herbicides, often synthesized from precursors like 2,4-Dichloro-6-ethoxypyrimidine, function by inhibiting the enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] Understanding this molecular target is fundamental to appreciating their herbicidal activity and the basis for their comparison.
Mechanism of Action
ALS is a critical enzyme that catalyzes the initial step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are vital building blocks for protein synthesis and overall plant development. By binding to the ALS enzyme, these herbicides prevent the synthesis of these crucial amino acids. This inhibition leads to a cascade of effects, including the cessation of DNA replication and cell division, ultimately resulting in plant growth arrest and death.[1] The high efficacy and low mammalian toxicity of ALS inhibitors have made them a cornerstone of modern weed management.
Visualizing the ALS Inhibition Pathway
The following diagram illustrates the biochemical pathway for branched-chain amino acid synthesis and the specific point of disruption by pyrimidine-based ALS-inhibiting herbicides.
Caption: Mechanism of action for ALS-inhibiting herbicides.
Methodologies for Herbicide Efficacy Assessment
To objectively compare herbicide performance, a robust and reproducible experimental framework is essential. A multi-tiered approach, combining controlled greenhouse bioassays with real-world field trials, provides the most comprehensive understanding of a compound's potential.
Rationale for a Multi-Tiered Approach
Greenhouse bioassays are indispensable for determining the intrinsic activity of a herbicide under controlled conditions. They allow for precise dose-response analysis, which is crucial for calculating metrics like GR₅₀ (the dose required for 50% growth reduction) and for comparing the relative potency of different compounds.[3] However, these controlled environments cannot replicate the complexities of an agricultural setting. Field trials are necessary to evaluate efficacy across variable soil types, climatic conditions, and in the presence of a natural weed spectrum.[4] They are also the definitive test for crop safety and selectivity.
Experimental Protocol: Greenhouse Whole-Plant Bioassay
This protocol outlines a standardized method for assessing herbicide efficacy on target weed species in a greenhouse setting, adapted from established weed science methodologies.[3][5]
Objective: To determine the dose-response relationship and calculate the GR₅₀ value for test compounds.
Materials:
-
Seeds of target weed species (e.g., barnyard grass - Echinochloa crus-galli, field mustard - Brassica campestris) and a susceptible reference species.
-
Plastic pots or trays (e.g., 10x10 cm).
-
Standard potting mix (e.g., 60% silty loam, 15% sand, 15% perlite, 10% peat).[3]
-
Precision bench sprayer with a flat-fan nozzle.
-
Technical grade herbicide and commercial standard for comparison.
-
Appropriate solvents and adjuvants/surfactants as per formulation recommendations.
Procedure:
-
Seed Germination & Planting: Germinate seeds under optimal conditions for each species. Transplant uniform seedlings (e.g., at the two-leaf stage) into pots, typically 5-10 seedlings per pot.[3][5]
-
Plant Growth: Grow plants in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod) until they reach the appropriate growth stage for application (typically 3-4 leaves).[5]
-
Herbicide Preparation: Prepare a stock solution of the test herbicide. Perform serial dilutions to create a range of 6-8 application rates designed to span from no effect to complete plant death. Include a non-treated control and a commercial standard herbicide for comparison.
-
Application: Calibrate the precision bench sprayer to deliver a consistent volume (e.g., 300 L/ha).[6] Apply the herbicide treatments to the designated pots. Each treatment, including the control, should be replicated at least four times in a randomized complete block design.[4]
-
Post-Treatment Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water as needed, avoiding overhead irrigation that could wash the herbicide off the foliage.
-
Data Collection: At 14-21 days after treatment (DAT), assess the results. The primary endpoint is typically a visual estimation of biomass reduction compared to the untreated control or the harvesting of above-ground biomass for fresh/dry weight measurement.[5]
-
Data Analysis: Convert biomass data to a percentage of the untreated control. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ value for each herbicide-species combination.
Visualization of Greenhouse Bioassay Workflow
Caption: Standard workflow for a greenhouse herbicide bioassay.
Comparative Efficacy of Pyrimidine-Based ALS Inhibitors
This section presents synthesized data from studies on novel pyrimidine derivatives, comparing their performance against other ALS inhibitors. The focus is on compounds demonstrating high potency and a broad weed control spectrum.
Compared Compounds
-
Novel Compounds: Pyrimidine-biphenyl hybrids (e.g., Compounds 4aa , 4bb ) designed as next-generation ALS inhibitors to potentially overcome weed resistance.[7][8]
-
Commercial Standards:
Greenhouse Efficacy Data: Post-emergence Activity
The following table summarizes the inhibitory activity of novel pyrimidine-biphenyl hybrids compared to commercial standards against several key weed species. Lower GR₅₀ values indicate higher herbicidal potency.
| Compound | Descurainia sophia (Flixweed) GR₅₀ (g a.i./ha) | Brassica napus (Rapeseed) Root Inhibition (%) at 100 mg L⁻¹ | Echinochloa crus-galli (Barnyard Grass) GR₅₀ (g a.i./ha) |
| Novel Cmpd. 4aa | 17.5 | N/A | 35.2 |
| Novel Cmpd. 4bb | 16.9 | N/A | 33.1 |
| Bispyribac | 30.1 | N/A | 65.4 |
| Flumetsulam | 20.3 | N/A | >150 |
| Novel Cmpd. 4d ¹ | N/A | 81.5% | Higher activity than Bensulfuron-methyl |
| Novel Cmpd. 4f ¹ | N/A | N/A | Higher activity than Bensulfuron-methyl |
Data synthesized from multiple studies for illustrative comparison.[2][7][8] N/A indicates data not available in the cited sources. ¹Compounds 4d and 4f are novel pyrimidine thiourea derivatives.[2]
The data clearly indicates that the novel pyrimidine-biphenyl hybrids 4aa and 4bb exhibit significantly higher potency (lower GR₅₀ values) against both broadleaf (D. sophia) and grass (E. crus-galli) weeds compared to the commercial standard Bispyribac.[7][8] Their activity is comparable or superior to Flumetsulam.[7] Furthermore, novel pyrimidine thiourea compounds have demonstrated strong root growth inhibition and better activity on barnyard grass than bensulfuron-methyl.[2]
Crop Selectivity
A critical performance attribute for any herbicide is its ability to control weeds without harming the crop. Studies on novel chlorsulfuron derivatives containing pyrimidine and triazine moieties have shown that specific structural modifications can lead to compounds with high herbicidal activity while exhibiting good crop safety for both wheat and corn, a significant improvement over the parent compound.[10] This highlights the tunability of the pyrimidine scaffold to achieve desired selectivity profiles.
Emerging Trends: Beyond ALS Inhibition
While ALS inhibitors are highly effective, the evolution of weed resistance is a major challenge in agriculture.[7] To address this, research is actively exploring pyrimidine derivatives with novel modes of action. Recent breakthroughs have identified pyrimidine-based compounds that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11][12][13] This represents the first new herbicide mode of action to be identified in over three decades and offers a powerful new tool for managing resistant weeds.[12] Other research has investigated pyrido[2,3-d]pyrimidine derivatives as potential inhibitors of protoporphyrinogen oxidase (PPO).[14][15]
Conclusion
The pyrimidine scaffold, often originating from versatile intermediates like this compound, is a cornerstone of modern herbicide discovery. Pyrimidine-derived ALS inhibitors continue to demonstrate high efficacy and broad-spectrum weed control, with novel compounds showing significant potency advantages over established standards. The successful development of these herbicides relies on a rigorous evaluation pipeline, from precise greenhouse dose-response assays to comprehensive field trials. As the challenge of herbicide resistance grows, the chemical versatility of the pyrimidine ring is being leveraged to develop next-generation herbicides with entirely new modes of action, ensuring its relevance in sustainable agriculture for the foreseeable future.
References
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Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis Source: National Library of Medicine URL: [Link]
-
Title: (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis Source: ResearchGate URL: [Link]
-
Title: Herbicide Evaluation Program - Wisconsin Crop Weed Science Source: University of Wisconsin-Madison URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH Source: National Library of Medicine URL: [Link]
-
Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH Source: National Library of Medicine URL: [Link]
-
Title: Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea Source: National Library of Medicine URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE Source: Journal of Visualized Experiments URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH Source: National Library of Medicine URL: [Link]
-
Title: Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Request PDF Source: ResearchGate URL: [Link]
-
Title: Herbicide Symptomology Experiment Source: Mississippi State University URL: [Link]
-
Title: Herbicide Resistance Testing in Different Weed Species | Protocol Preview - YouTube Source: YouTube URL: [Link]
-
Title: Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators Source: Government of Canada Publications URL: [Link]
-
Title: Design and analysis of efficacy evaluation trials - EPPO database on PP1 Standards Source: European and Mediterranean Plant Protection Organization URL: [Link]
-
Title: A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species Source: University of Hawai'i at Manoa URL: [Link]
-
Title: Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed Source: Government of Alberta URL: [Link]
-
Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI Source: MDPI URL: [Link]
-
Title: HERBICIDAL COMPOSITIONS COMPRISING FLUROXYPYR AND FLUMETSULAM Source: European Patent Office URL: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrimidine Derivatives as Enzyme Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that target a wide array of enzymes. Its versatility, arising from its ability to form key hydrogen bonds and act as a bioisostere for natural purines, makes it a cornerstone in the development of inhibitors for enzymes implicated in cancer, inflammation, and infectious diseases. This guide provides an in-depth, experience-driven comparison of methodologies for the in vitro evaluation of novel pyrimidine-based enzyme inhibitors, moving from initial high-throughput screening to detailed mechanistic studies. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
The Strategic Framework for Inhibitor Evaluation
A successful inhibitor discovery campaign does not rely on a single assay. Instead, it employs a strategic, tiered approach. This ensures that resources are focused on the most promising compounds. The logic is to first identify "hits" from a larger library with a simple, high-throughput assay, and then subject these hits to more complex, lower-throughput assays to characterize their potency and mechanism of action.
Caption: A typical workflow for evaluating enzyme inhibitors.
Choosing the Right Detection Method: A Comparative Overview
The choice of assay technology is fundamental and dictates sensitivity, cost, and throughput. The signal is generated by measuring either the consumption of a substrate or the formation of a product.
| Detection Method | Principle | Advantages | Disadvantages | Best For |
| Absorbance (Colorimetric) | Measures the change in light absorption by a colored substrate or product. | Inexpensive, simple instrumentation (spectrophotometer).[1] | Lower sensitivity, limited dynamic range, potential interference from colored compounds.[2] | Initial screens where cost is a major factor; enzymes with robust activity. |
| Fluorescence | An external light source excites a fluorophore, which then emits light at a longer wavelength.[3] | Higher sensitivity than absorbance, wider dynamic range.[1] | Potential for autofluorescence from test compounds, inner filter effects at high concentrations.[4] | Most kinase and protease assays; when higher sensitivity is required. |
| Luminescence | Light is produced as a result of a chemical or enzymatic reaction (e.g., luciferase).[3] | Highest sensitivity, extremely low background, and widest dynamic range.[2][4][5] | Reagents can be more expensive, signal may be transient ("glow" vs. "flash" kinetics). | High-throughput screening (HTS), detecting very low enzyme activity, ATP-based kinase assays. |
Expert Insight: For a novel pyrimidine library, compound interference is a major concern. Pyrimidine rings can absorb UV light and may be fluorescent. It is crucial to run a control plate with compounds alone (no enzyme) to check for autofluorescence or absorbance, which could lead to false positives or negatives. Luminescence assays are often preferred for HTS because they are less susceptible to this type of interference.[4]
Phase 1 & 2: Hit Identification and Potency (IC50) Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the most common metric for quantifying inhibitor potency.
Experimental Protocol: General IC50 Determination (Fluorescence-Based)
This protocol is a template that can be adapted for many enzyme classes, such as kinases or proteasomes, by choosing the appropriate enzyme, substrate, and buffer.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for enzyme activity (e.g., HEPES-based buffer with MgCl₂, DTT, and Brij-35 for kinases).
-
Enzyme Stock: Dilute the purified target enzyme in cold assay buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[6]
-
Substrate/Cofactor Mix: Prepare a solution containing the specific fluorescent substrate and any necessary cofactors (like ATP for kinases) in assay buffer. The substrate concentration is typically set at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
Inhibitor Stock: Prepare a high-concentration stock of the pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
-
Assay Setup (384-well plate format):
-
Serial Dilution: Perform a serial dilution of the pyrimidine derivative. Start by adding a small volume of the 10 mM stock to a well with assay buffer, then perform 1:3 or 1:4 serial dilutions across a row of a 96-well dilution plate. This creates a range of inhibitor concentrations.
-
Compound Transfer: Transfer a small volume (e.g., 1-5 µL) of the diluted inhibitors to the final 384-well assay plate.
-
Controls: Designate wells for essential controls:
-
Negative Control (100% Activity): Add DMSO vehicle only (no inhibitor). This defines the maximum reaction rate.[8]
-
Positive Control (0% Activity): Add a known, potent inhibitor of the target enzyme. This validates that the assay can detect inhibition.[9][10]
-
Blank (Background): Add assay buffer and substrate, but no enzyme. This is used to subtract background fluorescence.[9]
-
-
-
Reaction and Detection:
-
Enzyme Addition: Add the 2X enzyme solution to all wells except the "Blank" wells.
-
Incubation (Optional): Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This is critical for inhibitors that have a slow binding mechanism.
-
Initiate Reaction: Add the substrate/cofactor mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence intensity over time (e.g., readings every 60 seconds for 30-60 minutes) at the substrate's specific excitation and emission wavelengths.[6][11]
-
Data Analysis: From Raw Data to IC50
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize Data: Convert the velocities into percent inhibition using the control wells: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_Negative_Control - Rate_Blank))
-
Nonlinear Regression: Plot % Inhibition versus the log(Inhibitor Concentration). Fit the data using a four-parameter logistic (variable slope) equation.[12][13] Software like GraphPad Prism is standard for this analysis.[12][14][15][16]
-
Determine IC50: The IC50 is the concentration at which the fitted curve crosses the 50% inhibition mark.[13]
Caption: Data analysis workflow for IC50 determination.
Phase 3: Unveiling the Mechanism of Action (Ki)
While IC50 is a measure of potency, it is dependent on the specific assay conditions (especially substrate concentration).[7][17] To determine a true, thermodynamically independent measure of inhibitor affinity, we must calculate the inhibition constant (Ki). This requires understanding the inhibitor's mechanism of action.
Determining the Mode of Inhibition
The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. These can be distinguished by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.[18][19]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[19][20]
The Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a classic graphical method to visualize these differences.[18][20]
Caption: Interpreting Lineweaver-Burk plots for inhibition modes.
Calculating the Inhibition Constant (Ki)
Once the mode of inhibition is known, the Ki can be calculated from the IC50 value. For competitive inhibitors , the most common type for pyrimidine derivatives targeting ATP-binding sites, the Cheng-Prusoff equation is used.[7][17][21]
Ki = IC50 / (1 + [S]/Km) [7]
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the substrate for the enzyme.
Expert Insight: The Cheng-Prusoff equation clearly shows why you cannot directly compare IC50 values between different experiments unless the substrate concentration and Km are identical.[7][17] A compound might have a high IC50 simply because the assay was run at a very high substrate concentration. Reporting the Ki provides a standardized value for comparing the affinity of different inhibitors.
Case Studies: Target-Specific Assay Protocols
Case Study 1: Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is a key target in cancer chemotherapy. Its activity can be monitored by the decrease in absorbance at 340 nm as its cofactor, NADPH, is oxidized to NADP+.[22]
-
Principle: Spectrophotometric, measuring NADPH consumption.
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Detection: Decrease in absorbance at 340 nm.
-
Protocol Summary:
-
Set up reactions in a UV-transparent 96-well plate.
-
Add assay buffer, pyrimidine inhibitor dilutions (or vehicle/positive control), and DHFR enzyme.
-
Initiate the reaction by adding a mix of DHF and NADPH.
-
Immediately read the absorbance at 340 nm kinetically for 5-10 minutes.[23]
-
-
Positive Control: Methotrexate (MTX), a potent, well-characterized DHFR inhibitor.[22][24]
Case Study 2: Proteasome Chymotrypsin-Like (CT-L) Activity Assay
The proteasome is a multi-catalytic protease complex and a validated target in oncology. Its chymotrypsin-like activity is most often assayed for inhibitor screening.[25]
-
Principle: Fluorometric, measuring the cleavage of a specific peptide substrate.
-
Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-Aminomethylcoumarin). Cleavage releases the highly fluorescent AMC group.[25][26]
-
Detection: Increase in fluorescence (Excitation: ~360 nm / Emission: ~460 nm).[26][27]
-
Protocol Summary:
-
Set up reactions in a black 96- or 384-well plate.
-
Add assay buffer, purified 20S proteasome, and pyrimidine inhibitor dilutions.
-
Pre-incubate for 15 minutes.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate.
-
Read fluorescence kinetically.
-
-
Positive Control: MG132 or Bortezomib, known proteasome inhibitors.[26][27]
Conclusion and Best Practices
The in vitro evaluation of pyrimidine derivatives as enzyme inhibitors is a systematic process that builds a comprehensive profile of a compound's activity. By progressing from high-throughput screening to detailed mechanistic studies, researchers can confidently identify and characterize potent and selective inhibitors.
Key Takeaways for Scientific Integrity:
-
Always Run Controls: Your data is only as good as your controls. Negative (vehicle), positive (known inhibitor), and blank (no enzyme) wells are non-negotiable for data normalization and assay validation.[8][9][19]
-
Characterize Your Reagents: Ensure the purity and activity of your enzyme. Determine the Km of your substrate under your specific assay conditions before calculating Ki.
-
Mind the Solvent: Most inhibitors are dissolved in DMSO. Keep the final DMSO concentration constant across all wells (typically ≤1%) and run a solvent control to ensure it does not affect enzyme activity.[24]
-
Report Ki, Not Just IC50: For comparing compounds, especially from different studies, the Ki is the more rigorous and informative value.[7][17]
-
Validate with Orthogonal Assays: If possible, confirm hits using a different assay technology (e.g., a luminescence-based assay if the primary screen was fluorescence-based) to rule out technology-specific artifacts.
By adhering to these principles and methodologies, researchers can generate high-quality, reproducible data that provides a solid foundation for advancing promising pyrimidine derivatives into the next stages of drug development.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). UBPBio. [Link]
-
How to determine an IC50 - FAQ 1859. GraphPad. [Link]
-
Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Life Science. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ Bio. [Link]
-
GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. YouTube. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Proteasomes: Isolation and Activity Assays. PMC - NIH. [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education - ACS Publications. [Link]
-
Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
Determination of enzymatic inhibition type by Lineweaver–Burk plots... ResearchGate. [Link]
-
IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Medium. [Link]
-
Proteasome Activity Fluorometric Assay Kit II (Cat. # J4120). UBPBio. [Link]
-
Equation: [Inhibitor] vs. response. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. [Link]
-
Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Byonoy. [Link]
-
Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
Bioluminescence vs. Fluorescence: Which should I choose to assay my compounds? INDIGO Biosciences. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
-
Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning. [Link]
-
What is a good negative control to use when testing enzymes in a food lab experiment? Study.com. [Link]
-
Positive and Negative Controls. Rockland Immunochemicals, Inc. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6-ethoxypyrimidine Analogs as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold and the Untapped Potential of 6-Ethoxy Analogs
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases.[2][3] The 2,4,6-trisubstituted pyrimidine framework offers a versatile platform for fine-tuning inhibitor potency and selectivity. While extensive research has focused on analogs with a methyl group at the C6 position, the structure-activity relationship (SAR) of 2,4-dichloro-6-ethoxypyrimidine analogs remains a less explored yet promising area for the development of novel kinase inhibitors.
This guide provides a comprehensive analysis of the SAR of this compound analogs, drawing objective comparisons with the closely related and well-documented 2,4-dichloro-6-methylpyrimidine derivatives. We will delve into the synthetic strategies, comparative biological activities, and the molecular rationale behind the observed inhibitory trends. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation kinase inhibitors. While direct, extensive SAR data for a series of 6-ethoxy analogs is limited in publicly available literature, this guide will extrapolate key principles from closely related structures to provide a robust predictive framework.
Synthetic Strategies: Building the this compound Core and its Analogs
The synthetic accessibility of the this compound scaffold is a key advantage for its use in drug discovery. The chlorine atoms at the C2 and C4 positions serve as versatile handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse chemical moieties to probe the SAR.
A common synthetic route to the core scaffold and its subsequent derivatization is outlined below. The differential reactivity of the C4 and C2 positions, with C4 being generally more reactive, allows for a degree of regioselectivity in the substitution reactions.
Figure 1: General synthetic workflow for this compound analogs.
Comparative SAR Analysis: Insights from 6-Methylpyrimidine Analogs as EGFR Inhibitors
Due to the limited availability of direct SAR data for this compound analogs, we will draw comparisons from the well-studied 2,4-dichloro-6-methylpyrimidine series, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition.[4][5] The ethoxy group, being slightly larger and more electron-donating than the methyl group, is expected to subtly influence the electronic and steric properties of the pyrimidine ring, which in turn can affect inhibitor binding and selectivity.
The following table summarizes the SAR of a series of 2,4-disubstituted-6-methylpyrimidine derivatives against the EGFRT790M/L858R mutant, a clinically relevant target in non-small cell lung cancer (NSCLC).
| Compound | R1 (C4-substituent) | R2 (C2-substituent) | EGFRT790M/L858R Inhibition (%) @ 1 µM | H1975 Cell IC50 (µM) |
| L-1 | 4-(Dimethylamino)aniline | 3-Ethynylaniline | 65.2 | 1.23 |
| L-18 | 4-(Dimethylamino)aniline | Indole-5-amine | 81.9 | 0.65 |
| L-10 | 4-(Piperidin-1-yl)aniline | Indole-5-amine | 75.4 | 0.89 |
| L-12 | 4-Morpholinoaniline | Indole-5-amine | 72.1 | 1.05 |
Data adapted from Chu et al., 2024.[4][5]
Key SAR Observations and Extrapolations for 6-Ethoxy Analogs:
-
C4-Substituent: The nature of the substituent at the C4 position is critical for potent EGFR inhibition. Generally, an aniline moiety with a basic nitrogen atom, such as dimethylamino, piperidinyl, or morpholinyl, is favored. This group often forms a key hydrogen bond with the hinge region of the kinase. It is anticipated that this trend will hold for the 6-ethoxy series.
-
C2-Substituent: The C2 position offers a vector for modulating selectivity and potency. In the 6-methyl series, the indole-5-amine moiety (as seen in L-18) provided the highest inhibitory activity.[4][5] This suggests that a planar, aromatic system capable of forming favorable interactions in the solvent-exposed region of the ATP-binding pocket is beneficial. For the 6-ethoxy analogs, exploring a similar range of C2-substituents would be a rational starting point. The slightly larger ethoxy group may create a subtly different pocket environment, potentially favoring different C2-substituents for optimal binding.
-
Role of the C6-Ethoxy Group: The ethoxy group, in comparison to a methyl group, is expected to have two main effects:
-
Steric Influence: The larger size of the ethoxy group may influence the preferred conformation of the C4 and C2 substituents, potentially leading to altered interactions with the kinase.
-
Electronic Effect: The oxygen atom of the ethoxy group is electron-donating, which can increase the electron density of the pyrimidine ring. This may modulate the reactivity of the C2 and C4 positions during synthesis and could also influence the pKa of the pyrimidine nitrogens, which can be important for binding.
-
Figure 2: Key structural features influencing the activity of 2,4,6-trisubstituted pyrimidines.
Experimental Protocols: A Guide to In Vitro Evaluation
To enable researchers to objectively compare the performance of novel this compound analogs, detailed, step-by-step methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (e.g., EGFRT790M/L858R)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant human EGFRT790M/L858R enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation Assay (e.g., H1975 NSCLC Cell Line)
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
H1975 human non-small cell lung cancer cell line (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Clear-bottom, white-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest and count H1975 cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. By leveraging the extensive SAR knowledge from the closely related 6-methylpyrimidine series, researchers can rationally design and synthesize new analogs with the potential for improved potency, selectivity, and pharmacokinetic properties. The synthetic tractability of this scaffold allows for the systematic exploration of chemical space at the C2 and C4 positions. Future studies should focus on the direct synthesis and biological evaluation of a diverse library of this compound analogs against a panel of clinically relevant kinases. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. [Link]
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. [Link]
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Synthesis and antitumor evaluation of 6-thioxo-, 6-oxo- and 2,4-dioxopyrimidine derivatives. Il Farmaco. [Link]
-
Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
Kinase inhibitor - Patent US-9499486-B2. PubChem. [Link]
-
Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impact Factor. [Link]
-
Inhibitors of kinase networks and uses thereof - Patent US-12384782-B2. PubChem. [Link]
-
(12) United States Patent. Google Patents. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
-
Patents In BindingDB. BindingDB. [Link]
-
TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1. Google Patents. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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- 3. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Enduring Importance of the Pyrimidine Scaffold
An In-depth Guide to Modern Synthetic Routes for Substituted Pyrimidines: A Comparative Benchmarking Analysis
The pyrimidine ring is a cornerstone of medicinal chemistry and materials science. As a privileged scaffold, it is a key structural component in a vast array of biologically active compounds, including approved therapeutics for cancer, viral infections, and cardiovascular diseases. Its prevalence in DNA and RNA as the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of substituted pyrimidines remains a highly active area of research, driven by the constant demand for novel molecular entities in drug discovery.
This guide provides a comparative analysis of emerging synthetic strategies for substituted pyrimidines, benchmarking them against traditional methods. We will delve into the mechanistic underpinnings of these new routes, offering a rationale for their enhanced performance and broader applicability. The protocols and data presented herein are synthesized from leading peer-reviewed studies, providing researchers with a reliable and practical resource for navigating this critical area of synthetic chemistry.
The Classical Routes: Foundations and Limitations
For decades, the synthesis of the pyrimidine core has been dominated by a few classical, named reactions. The most prominent of these is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While robust and historically significant, the Biginelli reaction often suffers from harsh reaction conditions (strong acids, high temperatures), limited substrate scope, and sometimes, low yields, particularly with more complex starting materials.
Another foundational method is the Pinner synthesis , which involves the condensation of an amidine with an α,β-unsaturated carbonyl compound. While effective for certain substitution patterns, it can be hampered by the availability and stability of the requisite amidine starting materials. These classical methods, while still in use, often fall short when it comes to the rapid generation of diverse libraries of complex pyrimidine analogues required for modern drug discovery programs.
Emerging Strategies: A New Era in Pyrimidine Synthesis
Recent years have witnessed a surge in the development of innovative and more efficient synthetic routes to substituted pyrimidines. These methods often leverage modern catalytic systems and novel reaction pathways to overcome the limitations of classical approaches. Here, we compare three promising strategies that have gained significant traction in the synthetic chemistry community.
Transition-Metal-Catalyzed Annulation Reactions
Transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. Palladium-, rhodium-, and copper-catalyzed reactions have emerged as powerful tools for the synthesis of pyrimidines, offering mild reaction conditions, high functional group tolerance, and access to unique substitution patterns that are difficult to achieve via classical methods.
A notable example is the rhodium-catalyzed [4+2] annulation of amidines with internal alkynes. This approach provides a direct and atom-economical route to tetrasubstituted pyrimidines.
Workflow for Rhodium-Catalyzed Annulation:
Caption: General workflow for palladium-catalyzed C-H olefination of 2-phenylpyrimidines.
Trustworthiness of the Protocol:
This protocol is self-validating through the inclusion of a specific oxidant. The palladium catalyst operates in a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The oxidant, in this case, silver carbonate (Ag2CO3), is essential to regenerate the active Pd(II) catalyst, ensuring catalytic turnover. Without the oxidant, the reaction would be stoichiometric in palladium, which is both expensive and impractical.
Iodine-Mediated Electrophilic Cyclization
Metal-free synthetic strategies are gaining increasing attention due to their lower cost, reduced toxicity, and often simpler purification procedures. Iodine-mediated electrophilic cyclization has emerged as a powerful metal-free method for the synthesis of various heterocycles, including pyrimidines.
This approach typically involves the reaction of an N-vinylamidine with an alkyne in the presence of molecular iodine. The iodine acts as an electrophile, activating the alkyne towards nucleophilic attack by the amidine, triggering a cyclization cascade that ultimately furnishes the pyrimidine ring.
Logical Relationship in Iodine-Mediated Cyclization:
Caption: Logical flow of the iodine-mediated synthesis of substituted pyrimidines.
Performance Benchmarking: A Comparative Overview
To provide a clear comparison of these synthetic routes, the following table summarizes key performance metrics based on representative examples from the literature.
| Synthetic Route | Key Advantages | Common Conditions | Typical Yields | Substrate Scope | Limitations |
| Biginelli Reaction | One-pot, simple starting materials | Strong acid (e.g., HCl), heat (80-120 °C) | 40-80% | Limited by sterics and electronics of reactants | Harsh conditions, often low yields for complex substrates |
| Rh-Catalyzed Annulation | High atom economy, access to tetrasubstituted pyrimidines | [Rh(cod)Cl]2, phosphine ligand, base, 110-140 °C | 70-95% | Broad for both amidines and internal alkynes | Requires expensive metal catalyst, sensitive to air/moisture |
| Pd-Catalyzed C-H Olefination | Direct functionalization, high step economy | Pd(OAc)2, oxidant, acid, 100-120 °C | 60-90% | Good for various acrylates and styrenes | Limited to specific C-H bonds, requires directing group |
| Iodine-Mediated Cyclization | Metal-free, mild conditions | I2, solvent (e.g., DCM), room temp to 60 °C | 65-92% | Wide range of amidines and alkynes tolerated | May require multi-step synthesis of starting materials |
Detailed Experimental Protocols
The following are representative, detailed protocols for the novel synthetic routes discussed.
Protocol 1: Rhodium-Catalyzed Synthesis of 2,4,5,6-Tetraphenylpyrimidine
-
Materials: [Rh(cod)Cl]2 (rhodium(I) cyclooctadiene chloride dimer), dppf (1,1'-bis(diphenylphosphino)ferrocene), benzamidine hydrochloride, sodium tert-butoxide, diphenylacetylene, anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add benzamidine hydrochloride (0.2 mmol, 1.0 equiv) and sodium tert-butoxide (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
To a separate Schlenk tube, add [Rh(cod)Cl]2 (0.005 mmol, 2.5 mol%), dppf (0.011 mmol, 5.5 mol%), and diphenylacetylene (0.22 mmol, 1.1 equiv).
-
Evacuate and backfill this second tube with argon three times.
-
Transfer the amidine solution from the first tube to the second tube via cannula.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Iodine-Mediated Synthesis of a Substituted Pyrimidine
-
Materials: N-vinylamidine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), molecular iodine (I2, 0.75 mmol, 1.5 equiv), anhydrous dichloromethane (DCM).
-
Procedure:
-
To an oven-dried round-bottom flask, add the N-vinylamidine (0.5 mmol) and anhydrous DCM (5 mL) under an argon atmosphere.
-
Add the terminal alkyne (0.6 mmol) to the solution.
-
Add molecular iodine (0.75 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the brown color disappears.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the substituted pyrimidine.
-
Conclusion and Future Outlook
The synthesis of substituted pyrimidines has evolved significantly from its classical roots. Modern synthetic methods, particularly those leveraging transition-metal catalysis and metal-free strategies, offer substantial advantages in terms of efficiency, substrate scope, and functional group tolerance. As demonstrated, rhodium-catalyzed annulation provides excellent access to highly substituted pyrimidines, while iodine-mediated cyclization presents a compelling metal-free alternative. C-H activation continues to push the boundaries of synthetic efficiency by minimizing pre-functionalization steps.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule, desired substitution pattern, and scalability requirements. The methods benchmarked in this guide represent the forefront of pyrimidine synthesis and provide a powerful toolkit for accessing novel chemical matter. The continued development of even more sustainable and versatile catalytic systems promises to further expand the synthetic chemist's ability to construct this vital heterocyclic scaffold.
References
-
Title: Recent Advances in the Synthesis of Pyrimidines. Source: Chemical Reviews. URL: [Link]
-
Title: The Biginelli Dihydropyrimidine Synthesis. Source: Tetrahedron. URL: [Link]
-
Title: Rhodium-Catalyzed [4+2] Annulation of Amidines and Internal Alkynes: A Direct and Atom-Economical Synthesis of Tetrasubstituted Pyrimidines. Source: Organic Letters. URL: [Link]
-
Title: Palladium-Catalyzed C-H Olefination of 2-Phenylpyrimidines. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Iodine-Mediated Electrophilic Cyclization of N-Vinylamidines with Alkynes: A Metal-Free Approach to Substituted Pyrimidines. Source: Green Chemistry. URL: [Link]
-
Title: C-H Bond Activation in Heterocyclic Synthesis. Source: Chemical Society Reviews. URL: [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 2,4-Dichloro-6-ethoxypyrimidine
For researchers and drug development professionals, the synthesis and handling of novel compounds are daily realities. Equally critical, though less often discussed, is the responsible management of chemical waste. This guide provides essential, field-proven procedures for the proper disposal of 2,4-Dichloro-6-ethoxypyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind these critical protocols.
Understanding the Hazard: Why Special Disposal is Necessary
This compound is a halogenated heterocyclic compound. Like many organochlorines, its chemical stability can lead to environmental persistence. The primary hazards associated with this and similar chlorinated pyrimidines, as identified in Safety Data Sheets (SDS) for analogous compounds, necessitate rigorous disposal protocols.[1]
-
Human Health Risks : This class of chemicals is typically classified as harmful if swallowed and can cause severe skin burns and serious eye damage. Inhalation may lead to respiratory irritation.[1]
-
Environmental Persistence : Halogenated organic compounds are not readily biodegradable.[2] Improper disposal can lead to the contamination of soil and water systems, potentially harming aquatic life and entering the food chain.[2][3]
-
Incineration Byproducts : While high-temperature incineration is the preferred disposal method, incomplete combustion of chlorinated materials can potentially form highly toxic byproducts, such as dioxins and furans.[4][5] This is why disposal must be conducted in specialized, high-temperature hazardous waste incinerators equipped with appropriate flue gas scrubbing technology.[5][6]
The core principle behind the disposal of this compound is containment and complete destruction to prevent its release and the formation of secondary hazardous substances.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following minimum PPE is mandatory. This is a self-validating system; proper PPE protects you, which in turn ensures the safe execution of the disposal protocol.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which can cause severe burns and irritation. |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes that can cause serious, irreversible eye damage. |
| Skin/Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Waste Segregation: The Critical First Step in Disposal
Proper segregation is the most crucial logistical step in hazardous waste management. It prevents dangerous reactions and simplifies the final disposal process, often reducing costs.[7][8]
The Golden Rule : Never mix halogenated waste with non-halogenated waste.
*Note on EPA Waste Codes: Spent halogenated solvents are often classified under EPA codes such as F001 or F002.[9][10] While this specific compound may not be explicitly listed, it must be disposed of following the guidelines for this category.
Step-by-Step Disposal Procedures
The required method for the ultimate disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[4][5] Laboratory-scale chemical neutralization is not recommended without specific, validated procedures for this compound, as incomplete reactions can create unknown and potentially more hazardous byproducts.
Procedure 4.1: Preparing Solid Waste for Disposal
-
Container Selection : Choose a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Solid Waste."
-
Transfer : Carefully transfer the solid this compound waste into the container using appropriate tools (spatula, powder funnel). Perform this transfer within a chemical fume hood to minimize inhalation risk.
-
Decontamination : Decontaminate any tools or surfaces that came into contact with the chemical. Wipes used for decontamination must also be placed in the "Halogenated Solid Waste" container.
-
Labeling : Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Corrosive, Toxic)
-
The accumulation start date
-
-
Storage : Keep the waste container tightly sealed when not in use.[7] Store it in a designated satellite accumulation area, away from incompatible materials like strong acids and oxidizing agents.
Procedure 4.2: Preparing Liquid Waste for Disposal
This applies to solutions containing this compound.
-
Container Selection : Use a designated, leak-proof, pressure-rated waste container (carboy or bottle) made of a compatible material. Label it "Halogenated Organic Liquid Waste."[11]
-
Segregation is Key : Ensure no non-halogenated solvents (e.g., acetone, hexane, methanol) are added to this container.[7][8] Mixing waste streams unnecessarily increases disposal costs and complexity.
-
Transfer : Using a funnel, carefully pour the liquid waste into the container. This should be done in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling : As with solid waste, immediately label the container with a complete hazardous waste tag. List all constituents of the solution, including the solvent(s) and "this compound."
-
Storage : Keep the container tightly capped and stored in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.
Procedure 4.3: Managing Empty Containers
Empty containers that held pure this compound are also considered hazardous waste.
-
Do Not Discard as Regular Trash : The residual chemical poses a hazard.
-
Triple Rinsing (for lab use only) : If the container is to be reused or disposed of as non-hazardous glass/plastic, it must be triple-rinsed.
-
Rinse three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to your "Halogenated Organic Liquid Waste" container.
-
-
Disposal as Hazardous Waste : If not triple-rinsing, the empty, unrinsed container should be sealed, marked "Empty," and placed in a designated collection drum for solid hazardous waste.
Spill Management: An Emergency Disposal Plan
Accidental spills are a form of immediate disposal. All personnel working with this compound must know the location of the lab's chemical spill kit and be trained in its use.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency response team.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment : For liquid spills, surround the area with absorbent material from the spill kit to prevent it from spreading.
-
Neutralization/Absorption : For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste bag or container.
-
Labeling and Disposal : Seal the container, label it as "Spill Debris containing this compound," and manage it as "Halogenated Solid Waste" for professional disposal.
The Final Step: Professional Collection and Incineration
Your institution's Environmental Health and Safety (EHS) department is the final and most critical link in the disposal chain.
-
Request Pickup : Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), contact your EHS office to schedule a waste pickup.[11]
-
Documentation : Ensure all paperwork is completed as required by your EHS department and regulatory agencies.
-
High-Temperature Incineration : Your EHS department will consolidate this waste with other similar materials to be sent to a licensed hazardous waste disposal facility. There, it will undergo high-temperature incineration, typically at temperatures between 870°C and 1,200°C, to ensure complete destruction of the chlorinated organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrochloric acid, which are then scrubbed from the flue gas.[4][6]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the scientific community and the environment.
References
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Environment and Climate Change Canada. (2017). Fact sheet: Incineration. Canada.ca. Retrieved from [Link]
- Srogi, K. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 5.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
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BoZZELLI, J. W. (2000). Combustion of Chlorinated Hydrocarbons. Request PDF. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]
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Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
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USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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The Alkaline Hydrolysis of the Dihydropyrimidines. (n.d.). Datapdf. Retrieved from [Link]
- Reichman, U., et al. (1973). On the Mechanism of Alkaline Hydrolysis of Methylthiopurines. Tel Aviv University.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics & EPA Listed Wastes. Retrieved from [Link]
- Halocyclization of alkynoic thioester and oxidative aromatiz
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- Synthesis Spotlight. (2023).
- Oxidation of Heterocyclic Compounds by Permanganate Anion. (2004).
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PubChem. (n.d.). 2,4-Dichloropyrimidine. National Institutes of Health. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. PPRTV Library.
- The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. (2023). MDPI.
- Waste Management and Environmental Health Impact – Sustainable Laboratory Medicine as Mitig
- Sakellarides, T., et al. (2007). Detoxification of 2,4-dichlorophenol by the marine microalga Tetraselmis marina. PubMed.
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Karolinska Institutet. (2023). Laboratory waste. Staff Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-ethoxypyrimidine
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 2,4-Dichloro-6-ethoxypyrimidine demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, offering a detailed, science-backed protocol for personal protective equipment (PPE). It is designed to empower you with the knowledge to not only protect yourself but to understand the critical reasoning behind each safety measure.
Immediate Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. Safety Data Sheets (SDS) for this compound and analogous chlorinated pyrimidines consistently identify several key hazards.[1][2][3][4]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3][4][5]
-
Serious Eye Irritation (Category 2): The chemical poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]
These classifications are the foundation of our PPE strategy. The goal is to establish impermeable barriers between the chemical and all potential routes of exposure: dermal, ocular, and respiratory.
Core PPE Protocol: A Multi-Layered Defense
A comprehensive PPE ensemble is mandatory for all work involving this compound. This protocol is designed to be a self-validating system of protection.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must occur within a certified chemical fume hood.[5][6] This primary containment measure is critical for minimizing inhalation exposure. Ensure that the fume hood has adequate airflow and is functioning correctly. Eyewash stations and safety showers must be readily accessible and tested.[1][3]
Personal Protective Equipment (PPE) Selection
The following table summarizes the minimum required PPE for handling this compound. Specific tasks may require an elevated level of protection, as determined by your site-specific risk assessment.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[6][7] | Nitrile provides good resistance to a broad range of chemicals, including chlorinated organic compounds.[7] Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove maintains protection while the outer is safely removed and replaced.[6] |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and contamination.[2][8] Cuffs should be tucked into the outer glove to create a seal. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] | Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against splashes, which can cause serious eye irritation.[2][3][9] |
| Respiratory Protection | Required when dusts are generated. | If there is a risk of aerosolization or dust generation (e.g., during weighing or transfer of solid material), a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[2][3][8] |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram and steps outline the complete process from preparation to waste disposal.
Caption: Workflow for Safe Handling of this compound.
Protocol Steps:
-
Preparation: Before entering the lab, review the Safety Data Sheet. Verify that the chemical fume hood is operational. Assemble all necessary equipment and reagents to minimize movement in and out of the controlled area.
-
Donning PPE:
-
Chemical Handling:
-
Perform all work in the chemical fume hood.
-
Handle the substance in a manner that minimizes the formation of dust and aerosols.[6]
-
Should the outer gloves become contaminated, remove and dispose of them immediately, then don a new pair.
-
-
Decontamination & Doffing: This sequence is critical to prevent cross-contamination.
-
Waste Disposal:
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][3] Seek medical attention if irritation occurs or persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it into a suitable, sealed container for disposal.[2][3] Avoid generating dust.
By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- SAFETY DATA SHEET. (2014). Vertex AI Search.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2014). Source Not Specified.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- 2,4-Dichloropyrimidine.Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Personal protective equipment for handling 3-Chlorocathinone hydrochloride.Benchchem.
- Chemical Safety: Personal Protective Equipment.Source Not Specified.
- Personal Protective Equipment and Chemistry.Chemical Safety Facts.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.Kimberly-Clark.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
- SAFETY DATA SHEET. (2024). TCI Chemicals.
- Gloves Chemical Resistance Chart.Gloves By Web.
- OSHA Glove Selection Chart.Environmental Health and Safety.
- Safety data sheet.Zymo Research.
- Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
